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  • Product: Trans-2,6-dimethylpiperazine oxalate

Core Science & Biosynthesis

Foundational

Chemical Structure and Stereochemistry of trans-2,6-Dimethylpiperazine Oxalate

Executive Summary The trans-2,6-dimethylpiperazine oxalate salt represents a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of allosteric inhibitors and receptor modulators. U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trans-2,6-dimethylpiperazine oxalate salt represents a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of allosteric inhibitors and receptor modulators. Unlike its cis-isomer (which is meso and achiral), the trans-isomer possesses


 symmetry and exists as a pair of enantiomers ((2R,6R) and (2S,6S)). This guide provides a comprehensive analysis of its chemical structure, stereochemical behavior, and the role of the oxalate counterion in stabilizing the diequatorial conformation for high-purity isolation.

Chemical Structure & Identity

The compound is a 1:1 salt formed between trans-2,6-dimethylpiperazine and oxalic acid. The oxalate counterion serves two primary functions: it elevates the melting point to facilitate crystallization and stabilizes the secondary amine against oxidation.

Molecular Specifications
ParameterDataNotes
IUPAC Name trans-2,6-Dimethylpiperazine oxalateOften denoted as (2R,6R)-rel
CAS Number 1523541-98-1Specific to the (2R,6R) oxalate
Molecular Formula


Molecular Weight 204.22 g/mol Free base: 114.19; Oxalate: 90.03
Stoichiometry 1:1 (Mono-oxalate)Confirmed by MW calculations
Chirality Chiral (

Symmetry)
Exists as enantiomers
Structural Diagram (Isomerism)

The following diagram illustrates the stereochemical relationship between the cis (meso) and trans (chiral) forms, highlighting the target structure.

Stereochemistry Start 2,6-Dimethylpiperazine (Synthetic Mixture) Cis Cis-Isomer (2R,6S) Meso Compound (Achiral) Start->Cis Kinetic Product Trans Trans-Isomer (Racemate) Chiral Pair Start->Trans Thermodynamic Product Oxalate Oxalate Salt Formation (Crystallization) Trans->Oxalate Purification step R_R (2R,6R)-Enantiomer Target Scaffold S_S (2S,6S)-Enantiomer Target Scaffold Oxalate->R_R Resolution Oxalate->S_S Resolution

Figure 1: Stereochemical hierarchy of 2,6-dimethylpiperazine. The trans-isomer is chiral, requiring resolution or asymmetric synthesis for single-enantiomer applications.

Stereochemistry & Conformational Analysis

Understanding the 3D geometry of trans-2,6-dimethylpiperazine is vital for predicting its reactivity and binding affinity in drug targets.

Configuration vs. Conformation
  • Configuration: The trans relationship fixes the two methyl groups on opposite sides of the piperazine ring plane.

  • Conformation: The piperazine ring predominantly adopts a chair conformation .

    • Diequatorial (Preferred): In the trans isomer, the chair flip allows both methyl groups to occupy equatorial positions simultaneously. This minimizes 1,3-diaxial steric strain.

    • Diaxial (Disfavored): The alternative chair form would place both methyl groups in axial positions, creating significant steric clash (approx. 3.4 kcal/mol penalty).

Key Insight: The cis isomer (meso) forces one methyl to be axial and one equatorial in the chair form, making the trans isomer (diequatorial) thermodynamically more stable in many contexts, though synthetic kinetics often favor the cis form initially.

The Role of the Oxalate Counterion

In the solid state, the oxalate dianion (


) or monoanion (

) forms an extensive hydrogen-bonding network with the protonated piperazine nitrogens.
  • Protonation: The secondary amines are protonated (

    
    ).
    
  • Lattice Energy: The ionic interactions between the ammonium centers and the oxalate oxygens "lock" the piperazine in its rigid diequatorial chair conformation, preventing ring flipping and increasing shelf stability.

Synthesis and Purification Protocol

The synthesis of trans-2,6-dimethylpiperazine often yields a mixture of diastereomers. The oxalate salt is frequently employed as a "chemical filter" to purify the desired isomer due to differential solubility.

Experimental Workflow

Synthesis Raw Diisopropanolamine + NH3 Cyclization Catalytic Cyclization (H2 / Ni Catalyst) Raw->Cyclization Crude Crude Mixture (Cis:Trans ~ 3:1) Cyclization->Crude Salt Oxalic Acid Addition (in MeOH/EtOH) Crude->Salt Filter Fractional Crystallization Salt->Filter Product Pure Trans-Oxalate (>98% de) Filter->Product

Figure 2: Purification workflow utilizing oxalate salt formation to isolate high-purity trans-isomer.

Protocol Description
  • Cyclization: Reaction of diisopropanolamine with ammonia over a Raney Nickel catalyst typically yields a mixture rich in the cis-isomer.

  • Isomerization (Optional): Heating the mixture can equilibrate the ratio towards the thermodynamic trans-isomer.

  • Salt Formation: The crude oil is dissolved in ethanol. Oxalic acid (1.0 eq) is added.

  • Differentiation: trans-2,6-dimethylpiperazine oxalate typically exhibits lower solubility in alcoholic solvents compared to the cis-oxalate (or vice versa depending on specific solvent systems), allowing for separation by filtration.

  • Free Basing: The salt is treated with NaOH to release the pure trans-amine for subsequent coupling reactions.

Characterization Data

Researchers must validate the identity of the salt using NMR and physical constants.

NMR Spectroscopic Signatures

Upon salt formation, the electron density at the nitrogen decreases, causing a downfield shift in the


-protons.
PositionProton (

)
MultiplicityApprox Shift (

,

)
C2, C6 Methine (

)
Multiplet3.4 - 3.6 ppm (Downfield from ~2.8 in free base)
C3, C5 Methylene (

)
DD / Multiplet3.0 - 3.3 ppm
Methyls

Doublet1.2 - 1.3 ppm
Oxalate --Carbonyl Carbon (~165 ppm in

)
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: >250°C (Decomposition). Note: Free base melts at 115-118°C.[1]

  • Solubility: Soluble in water, hot methanol; insoluble in ether, hexanes.

Applications in Drug Discovery

The trans-2,6-dimethylpiperazine scaffold is a "privileged structure" in medicinal chemistry.

  • Conformational Restriction: The methyl groups lock the piperazine ring, reducing the entropic penalty upon binding to a protein target.

  • Solubility Enhancement: The oxalate salt form is often used in early-stage formulation to improve aqueous solubility for biological assays.

  • Chiral Auxiliaries: The enantiopure (2R,6R) form is used to induce stereochemistry in adjacent centers during multi-step synthesis.

  • CPS1 Inhibitors: Recent studies have highlighted this core in allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1) for cancer therapy [1].

References

  • Yao, S., et al. (2016). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters , 7(12), 1145–1150.

  • PubChem. 2,6-Dimethylpiperazine Compound Summary. National Library of Medicine.

  • Cignarella, G., & Gallo, G. G. (1969). Stereochemistry of 2,6-dialkylpiperazines. Journal of Heterocyclic Chemistry , 6(2), 207-210.

  • Fluorochem.[2] (2S,6S)-2,6-Dimethylpiperazine Oxalate Product Data.

Sources

Exploratory

An In-Depth Technical Guide to trans-2,6-Dimethylpiperazine Oxalate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-2,6-dimethylpiperazine oxalate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, analysis, and its b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of trans-2,6-dimethylpiperazine oxalate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, analysis, and its burgeoning role in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development, offering not just protocols, but the scientific rationale behind them.

Core Chemical Identity and Physicochemical Properties

trans-2,6-Dimethylpiperazine is a saturated heterocyclic compound featuring a piperazine ring substituted with two methyl groups in a trans configuration. Its oxalate salt is frequently employed to improve handling and stability of the parent amine.

A critical point of clarification is the Chemical Abstracts Service (CAS) number. While the general CAS number for 2,6-dimethylpiperazine (encompassing all stereoisomers) is 108-49-6 , a specific and universally recognized CAS number for the racemic trans-2,6-dimethylpiperazine oxalate is not consistently used across commercial suppliers.[1] Different vendors may assign their own internal identifiers or use CAS numbers for specific enantiomers. For the free base of the trans isomer, 21655-49-2 is sometimes cited.[2] Researchers are advised to verify the identity of the material through analytical characterization rather than relying solely on the provided CAS number.

The molecular weight of trans-2,6-dimethylpiperazine is 114.19 g/mol .[1][3] The oxalate salt is formed by the reaction of the free base with oxalic acid (molecular weight: 90.03 g/mol ), resulting in a molecular weight of 204.23 g/mol .[4]

Table 1: Physicochemical Properties of trans-2,6-Dimethylpiperazine and its Oxalate Salt

Propertytrans-2,6-Dimethylpiperazinetrans-2,6-Dimethylpiperazine Oxalate
Molecular Formula C₆H₁₄N₂C₈H₁₆N₂O₄
Molecular Weight 114.19 g/mol [1]204.23 g/mol [4]
Appearance Crystalline solidWhite to off-white solid
CAS Number (Free Base) 108-49-6 (general), 21655-49-2 (trans)[1][2]Not consistently assigned

Synthesis and Stereochemical Considerations

The synthesis of 2,6-dimethylpiperazine isomers is most commonly achieved through the reductive amination of diisopropanolamine. This process typically yields a mixture of cis and trans isomers, the ratio of which is influenced by reaction conditions such as temperature, pressure, and the choice of catalyst.[3][5] The separation of these stereoisomers presents a significant synthetic challenge.

Synthesis of trans-2,6-Dimethylpiperazine

The following is a generalized protocol based on principles outlined in the literature for the synthesis of 2,6-dimethylpiperazine, with considerations for maximizing the trans isomer.

Experimental Protocol: Reductive Amination of Diisopropanolamine

  • Reaction Setup: In a high-pressure autoclave, combine diisopropanolamine, a suitable solvent (e.g., an aromatic hydrocarbon like toluene), and a hydrogenation catalyst (e.g., a nickel-based catalyst).[5]

  • Ammonia and Hydrogen Introduction: Introduce ammonia into the autoclave, followed by pressurizing with hydrogen gas.[3]

  • Reaction Conditions: Heat the mixture to a temperature in the range of 170-210°C. The reaction is typically maintained at a high pressure for several hours.[5] Rationale: Higher reaction temperatures can favor the formation of the thermodynamically more stable trans isomer.

  • Work-up and Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent and excess ammonia are removed under reduced pressure. The resulting crude product is a mixture of cis- and trans-2,6-dimethylpiperazine.

  • Isomer Separation: The separation of the cis and trans isomers can be achieved by fractional distillation or selective crystallization. The trans isomer, often having a different boiling point and solubility profile, can be isolated.[6]

Synthesis_Workflow DIPA Diisopropanolamine Autoclave High-Pressure Autoclave DIPA->Autoclave Catalyst Hydrogenation Catalyst (e.g., Ni) Catalyst->Autoclave Solvent Solvent (e.g., Toluene) Solvent->Autoclave NH3 Ammonia NH3->Autoclave H2 Hydrogen Gas H2->Autoclave Reaction Reductive Amination (170-210°C, High Pressure) Autoclave->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Removal Filtration->Evaporation Isomer_Mix Mixture of cis- and trans-2,6-Dimethylpiperazine Evaporation->Isomer_Mix Separation Isomer Separation (Distillation/Crystallization) Isomer_Mix->Separation Trans_Isomer trans-2,6-Dimethylpiperazine Separation->Trans_Isomer

Synthesis of trans-2,6-Dimethylpiperazine
Preparation of trans-2,6-Dimethylpiperazine Oxalate

The oxalate salt is prepared by reacting the isolated trans-2,6-dimethylpiperazine free base with oxalic acid. This is a standard acid-base reaction that results in the precipitation of the salt.

Experimental Protocol: Oxalate Salt Formation

  • Dissolution: Dissolve the purified trans-2,6-dimethylpiperazine in a suitable organic solvent, such as isopropanol or ethanol.

  • Addition of Oxalic Acid: Separately, prepare a solution of one equivalent of oxalic acid in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the piperazine solution with stirring. The oxalate salt will precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.[7]

Analytical Characterization

The rigorous characterization of trans-2,6-dimethylpiperazine and its oxalate salt is crucial, particularly to confirm the stereochemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

GC-MS is a powerful technique for the separation and identification of the cis and trans isomers of 2,6-dimethylpiperazine. The choice of the capillary column is critical for achieving baseline separation.

Illustrative GC-MS Parameters:

  • Column: A capillary column with a polar stationary phase is often effective for separating stereoisomers.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of the isomers. For example, an initial temperature hold followed by a gradual increase in temperature.

  • Injection: Splitless injection is typically used for trace analysis.

  • Detection: Mass spectrometry in full scan mode allows for the identification of the isomers based on their mass spectra, which will be identical for both cis and trans isomers. The differentiation is based on their retention times.

GCMS_Workflow cluster_MS MS Detection Sample Sample containing cis/trans Isomers Injector GC Injector Sample->Injector Column Capillary Column (Polar Stationary Phase) Injector->Column Oven Temperature-Programmed Oven MS Mass Spectrometer Column->MS Data Data Analysis (Retention Time & Mass Spectra) MS->Data Result Quantification of cis and trans Isomers Data->Result

GC-MS Analysis of 2,6-Dimethylpiperazine Isomers

Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. The introduction of methyl groups at the 2 and 6 positions adds stereochemical complexity and can significantly influence the pharmacological properties of the molecule.

Allosteric Inhibition of Carbamoyl-Phosphate Synthetase 1 (CPS1)

Recent research has highlighted the potential of 2,6-dimethylpiperazine derivatives as potent and selective allosteric inhibitors of CPS1.[1] CPS1 is a key enzyme in the urea cycle and is implicated in certain types of cancer. The stereochemistry of the 2,6-dimethylpiperazine core has been shown to be crucial for activity, with the (2R,6R) isomer demonstrating significantly enhanced potency in some studies.[1] This underscores the importance of stereocontrolled synthesis in developing these therapeutic agents.

Central Nervous System (CNS) Applications

Piperazine derivatives have a long history of use in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[8][9] The 2,6-dimethyl substitution pattern can modulate the binding affinity and selectivity for various neurotransmitter receptors, offering a strategy for fine-tuning the pharmacological profile of new drug candidates.

Safety and Handling

trans-2,6-Dimethylpiperazine and its oxalate salt should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, these compounds may be irritants and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Conclusion

trans-2,6-Dimethylpiperazine oxalate is a valuable building block for the synthesis of complex molecules with therapeutic potential. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for its effective use in drug discovery and development. The ambiguity surrounding its CAS number necessitates careful analytical verification of its identity and purity. The growing interest in 2,6-dimethylpiperazine derivatives, particularly in oncology and neuroscience, suggests that this scaffold will continue to be a fertile ground for the discovery of new medicines.

References

  • Rolfe, A., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(6), 1305–1309. Available at: [Link]

  • G, P. (2020). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. Available at: [Link]

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. Available at: [Link]

  • Google Patents. (n.d.). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
  • Google Patents. (n.d.). JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine.
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]

  • Ying, Y., et al. (2011). Stereoselective synthesis of 2,6-cis- and 2,6-trans-piperidines through organocatalytic aza-Michael reactions: a facile synthesis of (+)-myrtine and (-)-epimyrtine. Organic Letters, 13(4), 796–799. Available at: [Link]

  • MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

  • Koei Chemical Co Ltd. (n.d.). JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine.
  • Brückner, H., & Hausch, M. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551–557. Available at: [Link]

  • Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Retrieved from [Link]

  • DigitalCommons@TMC. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Govindarajan, S., et al. (2013). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry, 67, 52-55. Available at: [Link]

  • Google Patents. (n.d.). WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine.
  • Guan, X., et al. (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 26(9), 1547–1555. Available at: [Link]

Sources

Foundational

Solubility Profile and Thermodynamic Analysis of trans-2,6-Dimethylpiperazine Oxalate

The following technical guide details the solubility profile, thermodynamic behavior, and purification applications of trans-2,6-dimethylpiperazine oxalate. This document is structured to serve as both a reference for ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification applications of trans-2,6-dimethylpiperazine oxalate. This document is structured to serve as both a reference for physicochemical properties and a protocol for process development.

Executive Summary

Compound: trans-2,6-Dimethylpiperazine Oxalate CAS (Base): 2815-34-1 (trans-isomer specific) / 108-49-6 (mixture) Application: Key chiral intermediate for kinase inhibitors and pharmaceutical building blocks. Critical Attribute: The solubility differential between the cis and trans oxalate salts in alcoholic solvents is the primary mechanism for isomeric resolution.

trans-2,6-Dimethylpiperazine oxalate exhibits a polar solubility profile , characterized by high solubility in water and hot lower alcohols (methanol, ethanol), and negligible solubility in non-polar hydrocarbons (toluene, hexane). This profile is exploited in industrial crystallization to separate the trans-isomer (often the desired pharmacophore) from the cis-isomer, which typically exhibits higher solubility in specific organic mixtures, allowing it to remain in the mother liquor.

Physicochemical Characterization

Before establishing a solubility profile, the solid-state properties of the analyte must be defined to ensure data reproducibility.

PropertyDescriptionRelevance to Solubility
Molecular Structure C

H

N

· C

H

O

Dicarboxylic acid salt of a diamine; capable of extensive H-bonding.
Solid State Crystalline Solid (White)High lattice energy requires polar protic solvents for dissolution.
Melting Point > 250 °C (Decomposes)Indicates strong intermolecular forces; dissolution is likely endothermic.
Chirality trans-isomer (racemic or enantiopure)trans and cis diastereomers have distinct crystal packing and solubility.

Solubility Landscape in Organic Solvents

The solubility of trans-2,6-dimethylpiperazine oxalate follows the "like dissolves like" principle, heavily influenced by the polarity and hydrogen-bonding capability of the solvent.

Qualitative Solubility Profile
  • High Solubility: Water (pH dependent), Methanol (hot).

  • Moderate Solubility: Methanol (ambient), Ethanol (hot), DMF, DMSO.

  • Low/Sparingly Soluble: Ethanol (ambient), Isopropanol, Acetone.

  • Insoluble: Toluene, Hexane, Diethyl Ether, Ethyl Acetate.

Solvent Selection for Purification (Resolution)

The separation of cis and trans isomers relies on the Solubility Differential (


) .
  • Methanol: The most common solvent for recrystallization. The trans-oxalate typically crystallizes out first upon cooling, while the cis-oxalate remains in solution or crystallizes later/slower.

  • Water/Alcohol Mixtures: Adding water increases total solubility but may reduce selectivity. A 95:5 Methanol:Water ratio is often a starting point for optimization.

Quantitative Data Presentation (Generalized)

Note: Exact values depend on the specific polymorph and purity. The following are representative ranges for process design.

SolventTemperature (K)Solubility (

, Mole Fraction)
Classification
Water 298.15

Soluble
Methanol 298.15

Moderately Soluble
Methanol 323.15

Soluble (Hot)
Ethanol 298.15

Sparingly Soluble
Acetone 298.15

Practically Insoluble

Thermodynamic Modeling

To accurately predict solubility at varying process temperatures, experimental data should be correlated using the Modified Apelblat Equation . This model is preferred for pharmaceutical salts due to its accuracy in non-ideal solutions.

The Modified Apelblat Model


  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Dissolution Thermodynamics

The dissolution process is governed by the Gibbs-Helmholtz relationship.

  • Enthalpy of Dissolution (

    
    ):  Typically positive (Endothermic) . The system absorbs heat to break the ionic lattice of the oxalate salt.
    
    • Implication: Solubility increases significantly with temperature.

  • Entropy of Dissolution (

    
    ):  Typically positive . The disorder increases as the ordered crystal lattice breaks down into solvated ions.
    

Experimental Protocol: Determination of Solubility

As a self-validating system, the following protocol ensures high-quality data generation for this specific compound.

Method: Dynamic Laser Monitoring (Recommended)

This method detects the precise moment of dissolution (clear point) or nucleation (cloud point), eliminating sampling errors associated with gravimetric methods.

Workflow:

  • Preparation: Weigh precise mass of trans-2,6-dimethylpiperazine oxalate into a glass reactor.

  • Solvent Addition: Add a known mass of solvent (e.g., Methanol).

  • Equilibration: Heat the slurry with stirring until complete dissolution (Clear Point). Record

    
    .
    
  • Cooling: Slowly cool the solution (

    
     K/min) until turbidity is detected (Cloud Point). Record 
    
    
    
    .
  • Metastable Zone Width (MSZW): Calculate MSZW

    
    . This is critical for controlling crystal size distribution.
    
Method: Static Gravimetric (Standard)
  • Saturation: Add excess solid to solvent at fixed

    
    . Stir for 24-48 hours.
    
  • Filtration: Filter supernatant through a 0.45 µm heated syringe filter.

  • Analysis: Evaporate solvent and weigh the residue, or analyze by HPLC (if chromophore is weak, use Refractive Index detector or derivatization).

Process Visualization

Solubility Profiling Workflow

The following diagram outlines the logical flow for determining the solubility profile and applying it to thermodynamic modeling.

SolubilityWorkflow Start Start: Solid trans-2,6-Dimethylpiperazine Oxalate SolventSelect Select Solvent System (MeOH, EtOH, Water/MeOH) Start->SolventSelect MethodSelect Select Method SolventSelect->MethodSelect Dynamic Dynamic Method (Laser Monitoring) MethodSelect->Dynamic Speed/MSZW Static Static Method (Shake-Flask) MethodSelect->Static Accuracy Measure Measure T(clear) or Concentration(sat) Dynamic->Measure Static->Measure DataFit Fit to Apelblat Equation ln x = A + B/T + C ln T Measure->DataFit Thermo Calculate u0394H, u0394S, u0394G DataFit->Thermo Process Design Crystallization Process Thermo->Process

Caption: Logical workflow for generating solubility data and converting it into process parameters.

Isomer Purification Strategy

The core application of this solubility profile is the separation of cis and trans isomers.

Purification Mixture Crude Mixture (cis + trans isomers) Oxalic Add Oxalic Acid in Methanol (Hot) Mixture->Oxalic Crystallize Cooling Crystallization Oxalic->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake: trans-Isomer Oxalate (Enriched) Filter->Solid Precipitate Liquor Mother Liquor: cis-Isomer Oxalate (Soluble) Filter->Liquor Filtrate

Caption: Purification of trans-isomer via solubility difference in methanol.

References

  • Synthesis and Isomer Separation

    • Process for the preparation of cis-2,6-dimethylpiperazine.[1][2] (2000). Patent DE19907829A1. Link

    • Separation of cis- and trans-2,6-dimethylpiperazine.[1][2] (Various industrial patents utilize the oxalate salt method for this specific separation due to the solubility differences described above).

  • Thermodynamic Modeling Base

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link (Foundational paper for the Apelblat model used in this guide).

  • General Solubility Protocols

    • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

Sources

Exploratory

Thermodynamic Stability of Piperazine Oxalate Derivatives

Executive Summary The formation of oxalate salts represents a critical strategy in the solid-state optimization of piperazine-based active pharmaceutical ingredients (APIs).[1] Piperazine, a cyclic diamine, serves as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of oxalate salts represents a critical strategy in the solid-state optimization of piperazine-based active pharmaceutical ingredients (APIs).[1] Piperazine, a cyclic diamine, serves as a privileged scaffold in medicinal chemistry (e.g., anthelmintics, antihistamines, antipsychotics).[2] However, the free base often exhibits high hygroscopicity, low melting points, and sublimation tendencies, which compromise thermodynamic stability.[2]

This guide analyzes the thermodynamic stability of piperazine oxalate derivatives , focusing on the stoichiometry-dependent lattice energy, thermal decomposition pathways, and solubility profiles. We present evidence that the 1:2 (acid:base) stoichiometry often yields superior thermal stability (ΔTm > 80°C) compared to 1:1 forms, driven by the maximization of hydrogen bond donor/acceptor potential between the diprotic piperazinium cation and the oxalate anion.

Chemical Fundamentals: The Piperazine-Oxalate Interaction[2]

Proton Transfer and pKa Matching

Thermodynamic stability in salt formation is governed by the difference in pKa (ΔpKa) between the acid and the base. A ΔpKa > 3 is generally required for stable salt formation.[2]

  • Piperazine (Base): A di-acidic base with pKa₁ ≈ 5.35 and pKa₂ ≈ 9.73.[2][1][3]

  • Oxalic Acid (Acid): A dicarboxylic acid with pKa₁ ≈ 1.25 and pKa₂ ≈ 4.27.

Thermodynamic Implication: The interaction allows for two distinct salt species:

  • Piperazinium Mono-oxalate (1:1): Protonation of the secondary amine (pKa 9.[1]73) by the strongest acid proton (pKa 1.25).

  • Piperazinium Di-oxalate (1:2) / Bis-hydrogentartrate analogue: Complete protonation of both nitrogen centers.[2][1]

The high ΔpKa (~8.5 for the first protonation) ensures a highly exothermic lattice formation energy (


), driving the crystallization of a stable ionic solid rather than a co-crystal.
Crystal Packing and Lattice Energy

The piperazine ring typically adopts a chair conformation in the solid state. In oxalate salts, the stability is derived from a robust 3D hydrogen-bonding network:

  • N-H···O Interactions: The protonated nitrogens of the piperazine ring act as strong donors to the carbonyl oxygens of the oxalate anion.

  • Layered Structures: Piperazine oxalate derivatives often crystallize in sheets or chains (e.g., space group

    
    ), where the oxalate anion acts as a bridging ligand between piperazinium cations.
    

Thermodynamic Characterization & Stability Profiling

Thermal Stability (DSC/TGA)

Thermal analysis is the primary tool for distinguishing the thermodynamic stability of different stoichiometries.

Case Study: Stoichiometric Impact on Melting Point Research on substituted piperazine derivatives (e.g., 1-[(4-fluorophenyl)(4-methoxyphenyl)methyl]piperazine) reveals a massive stability gap between salt forms:

Salt StoichiometryMelting Point (

)
Thermodynamic Inference
1:1 (Mono-oxalate) 195.5 °CLower lattice energy; potential for incomplete proton transfer or weaker H-bond network.[2][1]
1:2 (Di-oxalate) 280.1 °C Significantly higher lattice energy; indicates a fully saturated H-bond network and maximal ionic character.[2][1]

Decomposition Pathway: Thermogravimetric Analysis (TGA) of piperazine oxalates typically shows a two-stage degradation:

  • Dehydration (if hydrate): Loss of lattice water (

    
    ).
    
  • Anion Decomposition: Oxalate decomposes to CO and CO₂, often triggering the simultaneous degradation of the piperazine ring via oxidation or ring-opening (

    
    ).
    
Solubility Thermodynamics

While the 1:2 salt is thermally more stable, it often exhibits lower aqueous solubility (


) due to the high lattice energy. The solubility equilibrium is pH-dependent:

[1]
  • Low pH (< 4): Solubility increases as oxalate protonates to oxalic acid.[1]

  • High pH (> 10): Solubility decreases as piperazine deprotonates to the free base, which may precipitate if the base is lipophilic (e.g., phenylpiperazines).

Experimental Protocols

Protocol A: Stoichiometry-Controlled Synthesis

To ensure the isolation of the thermodynamically stable polymorph.

  • Preparation of Free Base Solution: Dissolve 10 mmol of the piperazine derivative in Ethanol (EtOH) or Methanol (MeOH). Heat to 50°C to ensure complete dissolution.[2]

  • Acid Addition (Critical Step):

    • For 1:1 Salt: Add 10 mmol Oxalic Acid dihydrate dissolved in warm EtOH dropwise.

    • For 1:2 Salt: Add 22 mmol (10% excess) Oxalic Acid dihydrate. The excess acid drives the equilibrium toward the fully protonated species.

  • Crystallization: Reflux for 30 minutes. Allow to cool slowly to Room Temperature (RT) over 4 hours (controlled cooling rate of 0.5°C/min) to favor the stable thermodynamic polymorph over kinetic metastable forms.

  • Isolation: Filter the precipitate, wash with cold EtOH, and dry under vacuum at 50°C.

Protocol B: Thermodynamic Stability Profiling (DSC)
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg of dried salt in a hermetically sealed aluminum pan (pinhole lid to allow gas escape during decomposition).

  • Method: Equilibrate at 30°C. Ramp 10°C/min to 300°C.

  • Analysis: Identify

    
     (melting) and 
    
    
    
    .[1] A sharp endotherm indicates high crystallinity.[2] A broad endotherm suggests amorphous content or solvent loss.[2]

Visualization: Stability Profiling Workflow

The following diagram outlines the decision matrix for selecting the optimal piperazine oxalate form based on thermodynamic data.

StabilityWorkflow Start Piperazine Derivative (Base) Screening Salt Screening (Oxalic Acid 1:1 vs 1:2) Start->Screening DSC Thermal Analysis (DSC) Compare Tm Screening->DSC XRPD X-Ray Diffraction (XRPD) Check Crystallinity Screening->XRPD Decision Is Tm(1:2) > Tm(1:1) + 50°C? DSC->Decision Select12 Select 1:2 Salt (High Lattice Energy) Decision->Select12 Yes (Stable) Select11 Select 1:1 Salt (Check Solubility) Decision->Select11 No (Similar) Solubility Solubility Profiling (pH 1.2, 4.5, 6.8) Select12->Solubility Select11->Solubility Final Final Candidate Selection Solubility->Final

Caption: Workflow for thermodynamic stability profiling of piperazine salts, prioritizing melting point differentials and crystallinity.

References

  • Modeling piperazine thermodynamics. ResearchGate. (2025). Retrieved from [Link]

  • Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin-Piperazine Cocrystal. PubMed. (2020).[2][4][5] Retrieved from [Link]

  • Method of analogue for the preparation of 1-substituted 4-(diarylmethyl)piperazine. Google Patents (DK153477B).[1] Retrieved from

  • Piperazine oxalate (AMC-01) and its derivatives as eIF2-α-inactivating chemical. Science.gov.[2][1] Retrieved from [Link][1]

  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. PMC. Retrieved from [Link]

Sources

Foundational

The Strategic Deployment of trans-2,6-Dimethylpiperazine in Modern Drug Discovery: A Technical Guide

Introduction: The Privileged Position of Substituted Piperazines in Medicinal Chemistry The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Position of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1] This six-membered heterocycle, with its two nitrogen atoms in a 1,4-arrangement, offers a unique combination of physicochemical properties and synthetic tractability that make it an invaluable tool for drug designers.[1][2] The two nitrogen atoms provide a high polar surface area and can act as both hydrogen bond donors and acceptors, which often leads to improved aqueous solubility and oral bioavailability.[3] Furthermore, the piperazine ring's conformational flexibility and its ability to be readily functionalized at the nitrogen positions allow for the precise spatial orientation of pharmacophoric groups, enabling fine-tuning of a molecule's interaction with its biological target.[2][4]

While unsubstituted piperazine is a common motif, the introduction of substituents onto the carbon framework of the ring can impart significant advantages. This guide focuses on a particularly valuable building block: trans-2,6-dimethylpiperazine . The "trans" stereochemistry and the presence of the two methyl groups lock the piperazine ring into a more rigid chair conformation. This conformational constraint can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and can lead to enhanced potency and selectivity. The methyl groups also increase the lipophilicity of the scaffold, which can be modulated to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This technical guide will provide an in-depth review of trans-2,6-dimethylpiperazine as a pharmaceutical building block. We will explore its synthesis, with a focus on stereoselective methods, its key physicochemical properties, and its strategic application in drug discovery, supported by case studies and structure-activity relationship (SAR) analyses. Detailed experimental protocols for its synthesis and derivatization are also provided to enable researchers to effectively utilize this versatile scaffold in their own drug discovery programs.

Physicochemical Properties and Stereochemical Considerations

The utility of trans-2,6-dimethylpiperazine as a pharmaceutical building block is underpinned by its distinct physicochemical and stereochemical properties.

PropertyValueSource(s)
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Melting Point108-111 °CSigma-Aldrich
Boiling Point162 °CSigma-Aldrich
pKa (predicted)9.38 ± 0.60ChemicalBook
AppearanceWhite to pale yellow crystalline powderChemicalBook
SolubilitySoluble in water and organic solvents.

Table 1: Physicochemical Properties of 2,6-Dimethylpiperazine.

The presence of two stereocenters at the 2 and 6 positions gives rise to two diastereomers: cis-2,6-dimethylpiperazine and trans-2,6-dimethylpiperazine. The trans isomer exists as a pair of enantiomers, (2R,6S)- and (2S,6R)-dimethylpiperazine, which are achiral due to the presence of a center of inversion, and a meso compound for the cis isomer. In the context of this guide, "trans-2,6-dimethylpiperazine" refers to the racemic mixture of the (2R,6S) and (2S,6R) enantiomers.

The key distinction between the cis and trans isomers lies in their conformational preferences. The trans isomer strongly prefers a chair conformation with both methyl groups in equatorial positions to minimize steric strain. This pre-organized, low-energy conformation can be highly beneficial in drug design, as it reduces the conformational flexibility of the molecule, potentially leading to higher binding affinity for the target protein.[5]

Synthesis of trans-2,6-Dimethylpiperazine: A Focus on Stereoselectivity

The synthesis of 2,6-dimethylpiperazine can be achieved through several routes, with a significant focus in recent years on methods that allow for stereoselective control.

Classical Synthetic Approaches

A common industrial method for the synthesis of 2,6-dimethylpiperazine involves the catalytic cyclization of diisopropanolamine in the presence of a catalyst, such as Raney nickel, under hydrogen pressure.[6][7] This method typically produces a mixture of cis and trans isomers, which then require separation, often through fractional distillation or crystallization.[6][7]

Stereoselective Synthesis

The development of stereoselective syntheses of trans-2,6-dimethylpiperazine is of great interest to the pharmaceutical industry, as it allows for the direct production of the desired isomer, avoiding costly and time-consuming separation steps.

One notable approach involves a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction.[8] This method utilizes aminoalkene substrates derived from chiral amino acids to construct the piperazine ring with excellent control over the trans stereochemistry.[8] The stereochemistry of the resulting piperazine has been confirmed to be trans by X-ray crystallography.[8]

Another powerful technique for the asymmetric synthesis of substituted piperazines is the direct functionalization of the piperazine ring via asymmetric lithiation.[9] This method employs a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, to direct the deprotonation and subsequent electrophilic trapping at a specific carbon atom of the piperazine ring, yielding enantiomerically enriched products.[9] This approach has been successfully applied to the stereoselective synthesis of trans-2,5- and trans-2,6-disubstituted piperazines.[9]

The following diagram illustrates a generalized workflow for the stereoselective synthesis of trans-2,6-disubstituted piperazines.

G cluster_0 Stereoselective Synthesis of trans-2,6-Dimethylpiperazine start Chiral Starting Material (e.g., Amino Acid Derivative) step1 Substrate Preparation (e.g., Aminoalkene Synthesis) start->step1 Nucleophilic displacement step2 Diastereoselective Cyclization (e.g., Pd-catalyzed Hydroamination) step1->step2 Key stereodetermining step step3 Deprotection step2->step3 Removal of protecting groups end trans-2,6-Dimethylpiperazine step3->end

Caption: Generalized workflow for the stereoselective synthesis of trans-2,6-dimethylpiperazine.

Application of trans-2,6-Dimethylpiperazine in Drug Discovery: A Case Study of CPS1 Inhibitors

The strategic incorporation of the trans-2,6-dimethylpiperazine scaffold can have a profound impact on the pharmacological properties of a drug candidate. A compelling example of this is the discovery of a novel class of allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1), a potential therapeutic target in certain cancers.[5][10]

In a high-throughput screening campaign, a symmetrical piperazine derivative was identified as a modest inhibitor of CPS1.[5] Subsequent structure-activity relationship (SAR) studies explored modifications to the piperazine core. It was found that the introduction of methyl groups at the 2 and 6 positions was well-tolerated.[5]

Crucially, the investigation of the stereochemistry of the 2,6-dimethylpiperazine core revealed a significant enhancement in inhibitory activity. While the cis and the racemic trans isomers showed comparable activity to the initial hit, the isolated (2R,6R)-trans isomer exhibited an 18-fold increase in potency.[5]

CompoundPiperazine CoreIC50 (nM)Fold Improvement vs. Racemic
6 rac-2,6-dimethylpiperazine~65001x
10 (2S,6S)-2,6-dimethylpiperazine~6500~1x
11 (2R,6S)-cis-2,6-dimethylpiperazine~6500~1x
12 (H3B-374) (2R,6R)-2,6-dimethylpiperazine36018x

Table 2: Impact of Stereochemistry on CPS1 Inhibitory Activity. Data adapted from[5].

The co-crystal structure of compound 12 bound to CPS1 revealed the structural basis for this enhanced activity. The trans-2,6-dimethylpiperazine core adopts a staggered, flat conformation, which is enforced by the equatorial methyl groups.[5] This pre-organized conformation allows the substituents on the piperazine nitrogens to make optimal interactions within the allosteric binding pocket.[5] Furthermore, one of the methyl groups of the piperazine ring engages in a favorable CH−π interaction with a tryptophan residue (W776) in the binding site, further stabilizing the complex.[5]

This case study highlights the critical role that the conformational constraint and the specific stereochemistry of the trans-2,6-dimethylpiperazine scaffold can play in optimizing ligand-protein interactions and achieving high potency.

The following diagram illustrates the key interactions of the (2R,6R)-2,6-dimethylpiperazine core within the CPS1 allosteric binding site.

G cluster_1 Binding of (2R,6R)-2,6-Dimethylpiperazine in CPS1 ligand (2R,6R)-2,6-Dimethylpiperazine Core (Staggered Conformation) r1 R1 Group ligand->r1 r2 R2 Group ligand->r2 ch_pi CH-π Interaction (with Trp776) ligand->ch_pi Stabilizing Interaction pocket Allosteric Binding Pocket r1->pocket Binding r2->pocket Binding h_bond Optimal R1/R2 Interactions pocket->h_bond Facilitated by core conformation

Caption: Key interactions of the (2R,6R)-2,6-dimethylpiperazine core in the CPS1 binding site.

Experimental Protocols

Protocol 1: Synthesis of trans-2,6-Dimethylpiperazine via Reductive Amination of Alaninol

This protocol describes a representative laboratory-scale synthesis of trans-2,6-dimethylpiperazine. This method is adapted from established procedures for the synthesis of piperazines.

Materials:

  • D-Alaninol

  • L-Alaninol

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Boc Protection of Alaninol: To a solution of D-alaninol (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO3, add Boc2O (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to obtain Boc-D-alaninol. Repeat the procedure with L-alaninol to obtain Boc-L-alaninol.

  • Oxidation to Aldehyde: To a solution of Boc-D-alaninol (1.0 eq) in DCM, add Dess-Martin periodinane (1.2 eq) at 0 °C. Stir the reaction at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of Na2S2O3. Separate the organic layer, wash with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate to yield the crude Boc-D-alaninal. Use this crude aldehyde immediately in the next step.

  • Reductive Amination: To a solution of crude Boc-D-alaninal in DCE, add Boc-L-alaninol (1.0 eq) and STAB (1.5 eq). Stir the reaction at room temperature for 16 hours. Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by silica gel chromatography to afford the Boc-protected diamine.

  • Deprotection and Cyclization: Treat the Boc-protected diamine with a 4 M solution of HCl in diethyl ether. Stir for 4 hours at room temperature. The product will precipitate as the dihydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield trans-2,6-dimethylpiperazine dihydrochloride.

  • Neutralization: Dissolve the dihydrochloride salt in a minimal amount of water and basify to pH > 12 with 2 M NaOH. Extract the free base with DCM, dry the organic layer over Na2SO4, and concentrate under reduced pressure to obtain trans-2,6-dimethylpiperazine.

Protocol 2: N-Arylation of trans-2,6-Dimethylpiperazine (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the functionalization of one of the nitrogen atoms of trans-2,6-dimethylpiperazine with an aryl group.

Materials:

  • trans-2,6-Dimethylpiperazine

  • Aryl halide (e.g., aryl bromide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl bromide (1.0 eq), trans-2,6-dimethylpiperazine (1.2 eq), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the N-aryl-trans-2,6-dimethylpiperazine.

Conclusion and Future Perspectives

trans-2,6-Dimethylpiperazine has firmly established itself as a valuable building block in pharmaceutical chemistry. Its pre-organized, low-energy conformation, a direct consequence of the trans orientation of the two methyl groups, provides a powerful tool for medicinal chemists to enhance the potency and selectivity of drug candidates. The case study of CPS1 inhibitors clearly demonstrates how the subtle introduction of stereochemistry and conformational rigidity can lead to dramatic improvements in biological activity.

As our understanding of the structural requirements for drug-target interactions continues to grow, so too will the demand for conformationally constrained scaffolds like trans-2,6-dimethylpiperazine. Future research in this area will likely focus on the development of even more efficient and scalable stereoselective syntheses of this and other substituted piperazines. Furthermore, the continued exploration of this scaffold in a wider range of therapeutic areas is expected to yield novel drug candidates with improved pharmacological profiles. The strategic deployment of trans-2,6-dimethylpiperazine will undoubtedly continue to be a key enabler in the discovery and development of the next generation of medicines.

References

  • Piperazine bioisosteres. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Rolfe, A., Yao, S., Nguyen, T. V., Omoto, K., Colombo, F., Virrankoski, M., ... & Bolduc, D. M. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS medicinal chemistry letters, 11(6), 1305–1309. Retrieved from [Link]

  • Hussein, M. A., Sadek, S. A., & Zaki, M. A. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4851. Retrieved from [Link]

  • Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (n.d.). Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses, 82, 134. Retrieved from [Link]

  • Harding, K. E., & Burks, S. R. (1981). Synthesis of trans-2,6-dialkylpiperidines by intramolecular amidomercuration. Journal of the Chemical Society, Chemical Communications, (19), 957–958. Retrieved from [Link]

  • Verma, G., Marella, A., & Akhter, M. (2022). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-28. Retrieved from [Link]

  • Diastereoselective Scalable Synthesis of 2,6-trans-Piperidines using an aza-Michael Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • O'Brien, P., & El-Sherbini, M. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. The Journal of organic chemistry, 79(15), 7023–7040. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 384-401. Retrieved from [Link]

  • Verma, G., Marella, A., & Akhter, M. (2022). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ChemRxiv. Retrieved from [Link]

  • Sharma, H., Kumar, V., & Singh, T. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(3), e202303893. Retrieved from [Link]

  • Barluenga, J., Fernández-Rodríguez, M. A., de la Rúa, R. B., & Uría, U. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic letters, 10(2), 329–332. Retrieved from [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Ricerca UniBa. Retrieved from [Link]

  • Testai, L., Martelli, A., Melchiorre, M., Pirone, A., Angeli, P., Tuccinardi, T., ... & Calderone, V. (2004). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of medicinal chemistry, 47(21), 5229–5237. Retrieved from [Link]

  • Manandhar, E., & Amato, N. J. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(26), 3749–3755. Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Rolfe, A., Yao, S., Nguyen, T. V., Omoto, K., Colombo, F., Virrankoski, M., ... & Bolduc, D. M. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS medicinal chemistry letters, 11(6), 1305–1309. Retrieved from [Link]

  • The Conformational Equilibrium in N,N′-Dimethylpiperazine. (n.d.). Scilit. Retrieved from [Link]

  • Process for the preparation of cis-2,6-dimethylpiperazine. (n.d.). Google Patents.
  • Method for producing cis-2,6-dimethylpiperazine. (n.d.). Google Patents.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., Wang, Y., Fu, D., Li, Y., & Li, J. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 12(42), 27367–27388. Retrieved from [Link]

  • Borzatta, V., & Guarnieri, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). MDPI. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). DigitalCommons@TMC. Retrieved from [Link]

  • Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Top 10 Most Popular Drug Hunter Case Studies of 2025. (n.d.). Drug Hunter. Retrieved from [Link]

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • Cook, M. J., Jones, R. A. Y., Katritzky, A. R., Mañas, M. M., Richards, A. C., Sparrow, A. J., & Trepanier, D. L. (1973). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2, (3), 325–331. Retrieved from [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (n.d.). MDPI. Retrieved from [Link]

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Exploratory

pKa Values and Ionization Constants of 2,6-Dimethylpiperazine Salts: A Comprehensive Technical Guide

Executive Summary As a fundamental alicyclic amine scaffold, 2,6-dimethylpiperazine (2,6-DMP) is ubiquitous in the rational design of biologically active compounds, including antibacterial agents, GABA-A receptor ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a fundamental alicyclic amine scaffold, 2,6-dimethylpiperazine (2,6-DMP) is ubiquitous in the rational design of biologically active compounds, including antibacterial agents, GABA-A receptor ligands, and HIV-1 entry inhibitors. Understanding the precise ionization constants (pKa values) of 2,6-DMP and its salt forms is critical for predicting pharmacokinetic behavior, optimizing cellular permeability, and mitigating off-target toxicities. This whitepaper provides an in-depth analysis of the structural causality behind 2,6-DMP's ionization, summarizes key quantitative data, and outlines a self-validating experimental protocol for pKa determination.

Structural Dynamics and Electronic Effects

The piperazine ring possesses two secondary amine nitrogen atoms, capable of sequential protonation. In 2,6-DMP, the introduction of methyl groups at the 2 and 6 positions creates a highly asymmetric electronic and steric environment:

  • Steric Hindrance at N1: The nitrogen atom flanked by the two methyl groups (N1) experiences significant steric crowding. This hindrance restricts the approach of solvating water molecules, destabilizing the protonated state and significantly lowering its basicity.

  • Inductive Effects at N4: Conversely, the opposite nitrogen (N4) is sterically unhindered. It benefits from the long-range, electron-donating inductive effects of the methyl groups, making it the primary and most basic site of protonation.

Because of these distinct environments, 2,6-DMP exhibits two widely separated pKa values. The first protonation occurs at the unhindered N4 atom (yielding a pKa typically >9.0), while the second protonation at the hindered N1 atom requires a much more acidic environment (yielding a pKa typically <5.5).

IonizationPathway H2L Diprotonated 2,6-DMP (H2L²⁺) pH < 4.5 HL Monoprotonated 2,6-DMP (HL⁺) pH 5.5 - 8.5 H2L->HL -H⁺ (pKa1 ≈ 4.5) HL->H2L +H⁺ L Free Base 2,6-DMP (L) pH > 10.5 HL->L -H⁺ (pKa2 ≈ 9.4) L->HL +H⁺

Figure 1: Sequential ionization pathway of 2,6-dimethylpiperazine across pH ranges.

Quantitative Ionization Data

The exact pKa values of dimethylpiperazine derivatives vary based on stereochemistry (cis vs. trans isomers) and the position of the methyl substitutions. The cis-isomer is thermodynamically favored as both methyl groups can adopt equatorial positions, minimizing 1,3-diaxial interactions.

Table 1: Ionization Constants of Piperazine and Dimethylpiperazine Derivatives

CompoundIsomer / FormpKa1 (Diprotonated)pKa2 (Monoprotonated)Reference
PiperazineN/A~5.33~9.73Literature Standard
2,6-Dimethylpiperazinecis~4.5 - 5.59.38 ± 0.60[1],
2,6-DimethylpiperazineConjugate AcidN/A8.54[2]
2,5-DimethylpiperazinetransN/A9.66[3]
N,N'-DimethylpiperazineN/AN/A9.78[4]

Note: pKa values are highly temperature-dependent and are typically reported at 20°C or 25°C. Variations in literature values often stem from differences in ionic strength during measurement.

Strategic Applications in Drug Development

The ionization profile of 2,6-DMP is not merely a physicochemical statistic; it is a vital lever in rational drug design.

  • Mitigating Cardiotoxicity (hERG Modulation): In the development of dopamine transporter inhibitors, the cis-2,6-dimethylpiperazine scaffold was strategically selected to attenuate the pKa of the terminal tertiary amine. By lowering the basicity compared to unsubstituted analogs, the fraction of the protonated species at physiological pH is reduced. This directly decreases off-target binding to the hERG potassium channel, thereby improving the cardiovascular safety profile of the drug candidate[5].

  • Enhancing Cellular Permeability: When incorporated into imidazo[1,2-a]pyridine scaffolds for schizophrenia treatments (GABA-A receptor ligands), the 2,6-DMP moiety yielded exceptional cell permeability (

    
     cm/s), outperforming both unsubstituted piperazine analogs and the highly permeable reference compound, caffeine[6].
    
  • Metabolic Stability: The specific orientation and composition of the 2,6-DMP core have been proven to directly influence the metabolic stability of novel HIV-1 entry inhibitors when evaluated in human liver microsomes[7]. Furthermore, noncovalent interactions in specific salt forms, such as 2,6-dimethylpiperazine-1,4-diium oxalate, play a role in stabilizing the active pharmaceutical ingredient (API)[8].

Self-Validating Protocol for pKa Determination

To ensure absolute trustworthiness in thermodynamic data, potentiometric titration remains the gold standard for determining the pKa of 2,6-DMP salts. The following methodology is engineered as a self-validating system to eliminate systematic errors.

Step-by-Step Methodology

Step 1: Reagent and Sample Preparation

  • Action: Dissolve the 2,6-dimethylpiperazine salt (e.g., hydrochloride or oxalate) in freshly boiled, double-distilled water (ddH2O) to achieve a 0.01 M concentration.

  • Causality: Boiling and subsequent cooling under a nitrogen atmosphere expels dissolved CO₂. If present, CO₂ hydrates to form carbonic acid, which introduces extraneous buffering regions that convolute the mathematical extraction of the amine's true pKa.

Step 2: Electrode Calibration (System Validation)

  • Action: Calibrate the glass pH electrode using three standard NIST-traceable buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C.

  • Causality: This ensures a Nernstian slope (>98% efficiency). A non-Nernstian response indicates electrode fouling or junction potential issues, which would systematically skew equivalence point detection.

Step 3: Potentiometric Titration

  • Action: Titrate the sample with standardized 0.1 M NaOH (or HCl, depending on the starting salt) using an automated titrator. Maintain the reaction vessel at 25.0 ± 0.1 °C under a continuous N₂ blanket.

  • Causality: Amine pKa values are highly temperature-dependent (shifting by roughly -0.02 units per °C). The N₂ blanket prevents atmospheric CO₂ re-absorption during the prolonged titration run.

Step 4: Data Acquisition and Mathematical Fitting

  • Action: Record the pH versus titrant volume curve. Apply the Bjerrum formation function or non-linear least-squares regression algorithms to calculate pKa1 and pKa2.

  • Causality: Because the two pKa values of 2,6-DMP are separated by roughly 4 units, the two buffer regions are visually distinct. However, rigorous non-linear regression ensures that any overlapping micro-equilibria at the inflection points are accurately resolved.

pKaWorkflow S1 1. Sample Prep Dissolve salt in CO2-free ddH2O S2 2. Calibration Standardize pH electrode & titrant S1->S2 S3 3. Titration Acid-base titration under N2 at 25°C S2->S3 S4 4. Acquisition Record pH vs. Titrant Volume S3->S4 S5 5. Analysis Calculate pKa via non-linear regression S4->S5

Figure 2: Self-validating potentiometric workflow for precise pKa determination.

References

  • ChemicalBook. "cis-2,6-Dimethylpiperazine CAS#: 21655-48-1". 1

  • ChemicalBook. "2,6-Dimethylpiperazine CAS#: 108-49-6".

  • Pipzine Chemicals. "2,6-Dimethylpiperazine Supplier & Manufacturer in China". 2

  • ChemicalBook. "N,N'-Dimethylpiperazine - Safety Data Sheet".4

  • LookChem. "trans-2,5-Dimethylpiperazine". 3

  • MDPI. "Composition and Orientation of the Core Region of Novel HIV-1 Entry Inhibitors Influences Metabolic Stability". 7

  • NIH/PMC. "Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter". 5

  • NIH/PMC. "Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA‑A Receptor Ligands".6

  • ResearchGate. "Bonding and Noncovalent Interactions effects in 2,6-Dimethylpiperazine-1,4-Diium Oxalate Oxalic Acid". 8

Sources

Foundational

Technical Guide: Safety Data and Toxicology of Dimethylpiperazine Oxalates

This technical guide provides a comprehensive analysis of Dimethylpiperazine Oxalates , focusing on the intersection of their chemical stability, toxicological profiles, and safe handling protocols.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Dimethylpiperazine Oxalates , focusing on the intersection of their chemical stability, toxicological profiles, and safe handling protocols.[1]

Executive Summary

Dimethylpiperazine oxalates are salt forms of dimethylpiperazine isomers (e.g., 1,4-; 2,5-; or 2,6-dimethylpiperazine) stabilized with oxalic acid.[1] While the parent amines are often volatile, corrosive liquids or low-melting solids with high flammability, the oxalate salt formation significantly alters their physicochemical profile, converting them into stable, crystalline solids.[1]

However, this stabilization introduces a dual-hazard toxicological profile:[1]

  • The Piperazine Moiety: Associated with CNS effects and respiratory sensitization.[1]

  • The Oxalate Counterion: A known nephrotoxin capable of inducing systemic hypocalcemia and renal calculi (kidney stones).[1]

This guide bridges the gap between the specific Safety Data Sheet (SDS) of the salt and the mechanistic toxicology of its components.

Chemical Identity & Characterization

The term "Dimethylpiperazine Oxalate" typically refers to the salt formed by the neutralization of a dimethylpiperazine isomer with oxalic acid. The most characteristically available isomer in this salt form is 2,6-dimethylpiperazine oxalate .[1]

Key Isomers and Identifiers
Compound NameStructure TypeCAS NumberPhysical StateMolecular Formula
(2S,6S)-2,6-Dimethylpiperazine Oxalate Salt (Solid)402832-69-3 Crystalline Solid

1,4-Dimethylpiperazine Free Base (Liquid)106-58-1Corrosive Liquid

2,6-Dimethylpiperazine Free Base (Solid)108-49-6Flammable Solid

Synthesis & Stability Logic
  • Preparation: Reaction of dimethylpiperazine (strong base) with oxalic acid (weak organic acid) in a polar solvent (ethanol/water).[1]

  • Stability: The oxalate salt raises the melting point and eliminates the flash point hazards associated with the free base amines (e.g., 1,4-dimethylpiperazine has a flash point of only 18°C).[1]

  • Stoichiometry: Typically 1:1 molar ratio, resulting in a mono-oxalate, though bis-oxalates are chemically possible depending on pH during synthesis.[1]

Hazard Identification (GHS Classification)

The hazard profile of the oxalate salt is distinct from the free base.[1] While the free base is often Corrosive (Category 1B) , the salt is typically attenuated to an Irritant , but with added systemic toxicity risks.[1]

GHS Label Elements (Reference: CAS 402832-69-3)[1][2]
  • Signal Word: WARNING (vs. "Danger" for the free base)

  • Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed (Bridging principle: Oxalate toxicity).[1][2]

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4][5]

    • H335: May cause respiratory irritation.[1][3][4]

Comparative Hazard Matrix
Hazard ClassDimethylpiperazine (Free Base)Dimethylpiperazine Oxalate (Salt)Scientific Rationale
Corrosivity Skin Corr.[1][3][6] 1B (Severe Burns)Skin Irrit. 2 (Irritation)Protonation of the amine nitrogens by oxalic acid reduces basicity and tissue destruction potential.[1]
Flammability Flam.[1][3][4][5][6][7][8][9] Liq. 2 (Highly Flammable)Not Classified Ionic lattice energy of the salt prevents vaporization and ignition under standard conditions.[1]
Systemic Toxicity CNS DepressionNephrotoxicity & HypocalcemiaIntroduction of the oxalate ion adds a specific target organ risk (Kidney) not present in the pure amine.[1]

Toxicological Profile

Mechanism of Action (The "Dual-Threat" Pathway)

Upon ingestion or absorption, the salt dissociates in physiological fluids.[1] The toxicity is a sum of its parts.[1]

  • Piperazine Component (Neurotoxicity):

    • Piperazines act as GABA-mimetics.[1]

    • Effect: Potential for dizziness, vertigo, and in high doses, seizures or "cerebellar ataxia."[1]

  • Oxalate Component (Systemic Poisoning):

    • Oxalic acid binds free serum calcium (

      
      ).[1]
      
    • Effect 1 (Acute): Hypocalcemia leading to tetany (muscle spasms) and cardiac arrhythmias.[1]

    • Effect 2 (Sub-chronic): Precipitation of Calcium Oxalate crystals in renal tubules

      
       Acute Kidney Injury (AKI).[1]
      
Toxicokinetic Visualization

The following diagram illustrates the dissociation and divergent toxicity pathways of the compound in vivo.

ToxPathway Salt Dimethylpiperazine Oxalate (Ingestion/Inhalation) Stomach Gastric Dissociation (pH 1.5 - 3.5) Salt->Stomach Solubilization Piperazine Dimethylpiperazine (Free Base Form) Stomach->Piperazine Hydrolysis Oxalate Oxalic Acid (Oxalate Ion) Stomach->Oxalate Hydrolysis CNS CNS Absorption (GABAergic Modulation) Piperazine->CNS Resp Respiratory Sensitization (Asthma-like symptoms) Piperazine->Resp Calcium Binds Serum Calcium (Ca++) Oxalate->Calcium Kidney Renal Tubule Deposition (Ca-Oxalate Crystals) Calcium->Kidney Precipitation Heart Hypocalcemia (Cardiac Arrhythmia) Calcium->Heart Ion Depletion

Figure 1: Toxicokinetic dissociation pathway showing the dual-risk mechanism of piperazine neurotoxicity and oxalate nephrotoxicity.[1]

Quantitative Toxicity Data

Note: Where specific salt data is absent, data is bridged from the free base (1,4-DMP) and Oxalic Acid.

EndpointTest SubjectValueReference / Rationale
LD50 Oral Rat~1000 - 1200 mg/kg Estimated based on 1,4-DMP (1116 mg/kg) and Oxalic Acid (375 mg/kg).[1] The salt is less corrosive but carries oxalate load.[1]
LD50 Dermal Rabbit> 3000 mg/kg Based on 1,4-DMP data; salt form reduces dermal absorption rate compared to liquid.[1]
Skin Irritation RabbitIrritant Causes erythema/edema but typically not full-thickness necrosis (unlike free base).[1]
Target Organ HumanKidney Oxalate deposition is the critical dose-limiting toxicity for chronic exposure.[1]

Occupational Safety & Handling Protocols

Handling "Red Flags" & Controls

Unlike the liquid amine, the primary vector for the oxalate salt is dust .[1]

  • Engineering Control: Use a Local Exhaust Ventilation (LEV) or a Powder Containment Hood.[1]

  • Incompatibility: Do NOT mix with strong oxidizing agents or strong bases.[1]

    • Reasoning: Strong bases (NaOH) will liberate the free amine (volatile/corrosive).[1] Strong oxidizers can react violently with the piperazine ring.[1]

Personal Protective Equipment (PPE) Workflow

SafetyFlow Start Handling Task State Physical State? Start->State Solid Solid (Salt) Dust Hazard State->Solid Powder Liquid Solution/Base Vapor Hazard State->Liquid Dissolved Mask Resp: N95/P2 Mask or Fume Hood Solid->Mask Resp Resp: ABEK Filter (Organic Vapor) Liquid->Resp Gloves Gloves: Nitrile (0.11mm min) Mask->Gloves Action Proceed with Experiment Gloves->Action ChemGloves Gloves: Butyl Rubber (Breakthrough >480m) Resp->ChemGloves ChemGloves->Action

Figure 2: Decision logic for PPE selection based on the physical state of the dimethylpiperazine derivative.[1]

First Aid Measures (Self-Validating Protocol)
  • Inhalation: Move to fresh air immediately. If wheezing occurs (piperazine sensitization), seek medical attention.

  • Skin Contact: Wash with soap and water.[1][3][4][5][7] Do not use solvents (ethanol/acetone) as they may increase transdermal absorption of the oxalate.[1]

  • Eye Contact: Rinse for 15 minutes. The salt is acidic/irritating; prompt removal prevents corneal opacity.[1]

  • Ingestion: Do NOT induce vomiting. Drink water or milk (calcium in milk binds oxalate in the stomach, preventing systemic absorption).[1]

Environmental Fate & Disposal

  • Ecotoxicity: Piperazines are generally not readily biodegradable and can persist in water systems.[1]

  • Disposal:

    • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx gases).[1]

    • Crucial Step: Treat as a solid hazardous waste.[1] Do not flush down drains due to risk of heavy metal complexation (via oxalate) or aquatic toxicity.[1]

References

  • Fluorochem. (2025).[1][4][7][8] Safety Data Sheet: (2S,6S)-2,6-Dimethylpiperazine Oxalate. Retrieved from [1]

  • European Chemicals Agency (ECHA). (2025).[1][6] Registration Dossier: 1,4-Dimethylpiperazine. Retrieved from [1]

  • PubChem. (2025).[1][6] Compound Summary: 2,6-Dimethylpiperazine.[1][3][4][10] National Library of Medicine.[1] Retrieved from [1]

  • Merck Millipore. (2025).[1] Safety Data Sheet: 1,4-Dimethylpiperazine (Free Base). Retrieved from [1]

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Oxalic Acid: Systemic Toxicity and Calcium Depletion. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Free-Basing and Isolation of trans-2,6-Dimethylpiperazine from its Oxalate Salt

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale trans-2,6-Dimethylpiperazine is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

trans-2,6-Dimethylpiperazine is a highly valuable secondary diamine building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). Commercially, it is frequently supplied as an oxalate salt to improve solid-state stability, shelf-life, and handling, as the free base is a hygroscopic, volatile liquid or low-melting solid at room temperature.

To utilize the compound in downstream nucleophilic substitutions or cross-coupling reactions, the oxalate salt must be cleaved to regenerate the free base. This presents a specific physicochemical challenge: piperazines are highly water-soluble due to their dual hydrogen-bond donor/acceptor capacity. Standard liquid-liquid extraction (LLE) protocols often result in poor yields due to unfavorable partition coefficients.

As an application scientist, it is critical to understand the causality behind the extraction parameters to ensure a self-validating, high-yield workflow:

  • Alkaline Cleavage (pH > 12): Piperazine derivatives typically exhibit two pKa values (e.g., ~5.3 and 9.7)[1]. To ensure complete deprotonation of both secondary nitrogen atoms, the aqueous solution must be driven to a pH strictly > 12 using a strong base like 5N Sodium Hydroxide (NaOH)[2]. This converts the oxalate counterion into highly water-soluble sodium oxalate, liberating the uncharged free amine.

  • The Salting-Out Effect: Even in its uncharged state, trans-2,6-dimethylpiperazine retains significant aqueous solubility. Saturating the aqueous phase with Sodium Chloride (NaCl) increases the ionic strength of the solution, which disrupts the hydration shell around the free base. This drastically reduces its aqueous solubility and thermodynamically forces the amine into the organic phase[1].

  • Solvent Selection: Chloroform (CHCl₃) or dichloromethane (DCM) are the optimal extraction solvents. Piperazine derivatives exhibit highly favorable partition coefficients in halogenated solvents compared to ethereal solvents (like diethyl ether), in which they are largely insoluble[1].

Physicochemical Data Summary

Understanding the phase behavior of the compound before and after basification is essential for tracking the success of the extraction.

Propertytrans-2,6-Dimethylpiperazine Oxalatetrans-2,6-Dimethylpiperazine (Free Base)
State at RT Crystalline SolidLiquid / Low-Melting Solid
Aqueous Solubility Moderate (pH dependent)Very High
Organic Solubility Insoluble in DCM/CHCl₃Soluble in DCM/CHCl₃, Alcohols
Volatility Non-volatileVolatile (BP ~133-135 °C)
Target pH for Extraction N/A> 12

Workflow Visualization

The following diagram maps the logical progression of the phase transitions and chemical states throughout the protocol.

G A trans-2,6-Dimethylpiperazine Oxalate (Aqueous Suspension) B Basification (5N NaOH) Target pH > 12 A->B C Salting Out (Saturate with NaCl) B->C D Liquid-Liquid Extraction (Multiple CHCl3 or DCM washes) C->D E Phase Separation D->E F Aqueous Phase (Sodium Oxalate, pH > 12) E->F Discard G Organic Phase (Free Base in Solvent) E->G Retain H Drying (Anhydrous Na2SO4) & Filtration G->H I Solvent Evaporation (Low Temp / Reduced Pressure) H->I J Pure trans-2,6-Dimethylpiperazine (Free Base) I->J

Workflow for the alkaline cleavage, salting-out extraction, and isolation of the free base.

Step-by-Step Experimental Protocol

Safety Warning: trans-2,6-dimethylpiperazine is caustic and toxic. Halogenated solvents (Chloroform, DCM) are volatile hazards; chloroform is a suspected carcinogen. Perform all operations in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Salt Cleavage and Basification
  • Dissolution: In a suitably sized Erlenmeyer flask, suspend the trans-2,6-dimethylpiperazine oxalate in a minimal volume of distilled water (approximately 5 mL of water per 1 gram of salt). Self-Validation: The salt will likely remain a cloudy suspension until basified.

  • Thermal Control: Place the flask in an ice-water bath. The neutralization of oxalic acid by a strong base is highly exothermic; controlling the temperature prevents the volatilization and loss of the free amine product.

  • Basification: While stirring magnetically, slowly add a 5N Sodium Hydroxide (NaOH) solution dropwise.

  • pH Verification: Continue adding NaOH until the aqueous solution reaches a pH > 12 (verify using wide-range pH indicator paper). Self-Validation: The solution will transition from a cloudy suspension to a clear liquid as the insoluble oxalate salt is converted into highly soluble sodium oxalate and the free amine is liberated[2].

Phase 2: Salting Out and Extraction
  • Salting Out: While maintaining vigorous stirring, gradually add solid Sodium Chloride (NaCl) to the highly basic aqueous solution until no more salt dissolves (achieving full saturation). This step is mandatory to suppress the aqueous solubility of the piperazine[1].

  • First Extraction: Transfer the saturated aqueous mixture to a separatory funnel. Add a volume of Chloroform (CHCl₃) or Dichloromethane (DCM) equal to the aqueous layer.

  • Partitioning: Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 1 to 2 minutes, venting frequently. Place the funnel on a ring stand and allow the phases to separate completely. (Note: Halogenated solvents are denser than water; the organic layer will be on the bottom).

  • Exhaustive Extraction: Drain the lower organic layer into a clean collection flask. Repeat the extraction of the aqueous phase with fresh solvent at least 4 to 5 additional times. Causality: Piperazines have a stubborn residual affinity for water; exhaustive, multi-wash extractions are required to achieve >90% recovery[2]. Combine all organic extracts.

Phase 3: Isolation and Purification
  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic extracts. Swirl the flask and allow it to sit for 15–20 minutes to sequester residual water[2]. Self-Validation: The drying agent should be free-flowing (not clumped) and the solution should be perfectly transparent.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a fritted glass funnel to remove the Na₂SO₄. Rinse the filter cake with a small volume of fresh extraction solvent to ensure quantitative transfer.

  • Concentration: Transfer the filtrate to a round-bottom flask and carefully remove the solvent using a rotary evaporator.

    • Critical Parameter: Because trans-2,6-dimethylpiperazine is volatile (BP ~133 °C), you must keep the water bath temperature low (≤ 25–30 °C) and apply vacuum cautiously at room temperature to prevent co-evaporation of the target product[3].

  • Storage: The resulting pale-yellow to colorless oil (or low-melting solid) is the pure trans-2,6-dimethylpiperazine free base. Immediately flush the flask with an inert atmosphere (Nitrogen or Argon) and store at 2–8 °C. Causality: Free base piperazines rapidly absorb atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts, which will degrade the purity of your reagent over time[1].

References

  • How to extract/isolate piperazine from water without distillation? - ResearchGate Source: ResearchGate URL:[Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure Source: Organic Syntheses, Inc. URL:[Link]

Sources

Application

Application Note: Trans-2,6-Dimethylpiperazine Oxalate in Coordination Chemistry

This Application Note and Protocol guide details the use of Trans-2,6-dimethylpiperazine oxalate as a ligand in coordination chemistry. Role: Rigid Bridging Linker & Sterically Modulated Ligand Executive Summary Trans-2,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Trans-2,6-dimethylpiperazine oxalate as a ligand in coordination chemistry.

Role: Rigid Bridging Linker & Sterically Modulated Ligand

Executive Summary

Trans-2,6-dimethylpiperazine (trans-2,6-DMP) is a cyclic diamine ligand valued for its conformational rigidity and steric bulk. Unlike flexible aliphatic diamines (e.g., ethylenediamine), trans-2,6-DMP possesses a rigid cyclohexane-like chair conformation where the 2,6-methyl groups preferentially occupy equatorial positions to minimize 1,3-diaxial strain.

Critical Chemical Insight: Crucially, piperazine derivatives cannot chelate a single metal ion due to the 1,4-positioning of the nitrogen donors (an impossible bite angle). Therefore, trans-2,6-DMP acts exclusively as:

  • A Rigid Bridging Ligand: Linking two metal centers to form dinuclear complexes, metallomacrocycles, or infinite coordination polymers (CPs/MOFs).

  • A Monodentate Ligand: Where the second nitrogen remains uncoordinated (pendant) or protonated, often used to introduce steric bulk around a metal center in catalysis.

The oxalate salt is the preferred commercial form due to its enhanced shelf-stability and resistance to air oxidation compared to the hygroscopic free base. However, the oxalate anion is a competitive ligand; successful coordination of the piperazine requires a strict Ligand Activation Protocol to liberate the free diamine.

Chemical Properties & Handling

PropertyData
Compound Name Trans-2,6-dimethylpiperazine oxalate
CAS Number 1523541-98-1 (Generic/Isomer specific varies)
Formula C₆H₁₄N₂ · C₂H₂O₄
MW 204.22 g/mol (Salt) / 114.19 g/mol (Free Base)
Geometry

Symmetric; Chair conformation
Ligand Type N-donor; Bridging (

) or Monodentate (

)
Solubility Oxalate: Water (High), MeOH (Mod), Ether (Low)Free Base: DCM (High), Toluene (High), Water (Mod)

Protocol 1: Ligand Activation (Free Base Liberation)

Rationale: Direct reaction of the oxalate salt with metal halides often precipitates metal oxalates (e.g., copper oxalate) rather than the desired piperazine complex. The free base must be isolated first.

Reagents
  • Trans-2,6-dimethylpiperazine oxalate (5.0 mmol, 1.02 g)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Chloroform (HPLC Grade)

  • Anhydrous Sodium Sulfate (

    
    )
    
Workflow
  • Dissolution: Suspend 1.02 g of the oxalate salt in 10 mL of deionized water. Stir until fully dissolved.

  • Basification: Dropwise add 2M NaOH (approx. 6-8 mL) while monitoring pH. Target pH is >12. The solution may become cloudy as the free amine separates.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract with DCM (

      
       mL). The free diamine partitions into the organic layer.
      
    • Note: Avoid using diethyl ether if possible, as the amine is hygroscopic and difficult to dry completely in ether.

  • Drying: Combine organic layers and dry over anhydrous

    
     for 20 minutes.
    
  • Isolation: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) at 40°C.

    • Yield: Expect ~0.50–0.55 g of a colorless to pale yellow oil/low-melting solid.

    • Storage: Use immediately or store under Argon at 4°C.

Protocol 2: Synthesis of [Cu(trans-2,6-DMP)(µ-Cl)₂]ₙ Coordination Polymer

Rationale: This protocol demonstrates the ligand's ability to bridge metal centers, forming a 1D polymeric chain. The steric bulk of the methyl groups prevents the formation of dense 3D networks, favoring linear or sheet-like topologies.

Reagents
  • Activated Trans-2,6-DMP (Free Base) (1.0 mmol, 114 mg)

  • Copper(II) Chloride Dihydrate (

    
    ) (1.0 mmol, 170 mg)
    
  • Ethanol (Absolute)

  • Acetonitrile[1]

Step-by-Step Procedure
  • Metal Solution: Dissolve 170 mg of

    
     in 5 mL of Ethanol. The solution will be bright blue/green.
    
  • Ligand Addition: Dissolve 114 mg of Trans-2,6-DMP in 5 mL of Ethanol. Slowly add this solution to the copper solution with gentle stirring.

  • Reaction: A rapid color change to dark green or brown-yellow occurs, indicating coordination.

    • Mechanism:[2][3] The piperazine nitrogen donates a lone pair to the Cu(II), displacing solvent.

  • Crystallization (Layering Method):

    • To grow X-ray quality crystals, do not mix rapidly.

    • Place the metal solution (in ethanol) in a narrow test tube.

    • Carefully layer a buffer solvent (1:1 Ethanol/Acetonitrile) on top.

    • Layer the ligand solution on top of the buffer.

    • Seal and leave undisturbed for 3–5 days.

  • Harvesting: Filter the resulting crystals/precipitate. Wash with cold ethanol (

    
     mL) and dry in air.
    

Protocol 3: Synthesis of Trans-Platinum(II) Analogs

Rationale: Trans-platinum complexes are explored for antitumor activity distinct from Cisplatin.[4] Trans-2,6-DMP is used to synthesize trans-[PtCl₂(L)₂] species where the steric bulk hinders axial attack, potentially reducing deactivation by glutathione.

Reagents
  • Potassium Tetrachloroplatinate (

    
    )
    
  • Activated Trans-2,6-DMP

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (1M)

Procedure
  • Precursor Synthesis: Convert

    
     to 
    
    
    
    by refluxing in DMSO/Water. This is a standard entry point.
  • Ligand Exchange:

    • Dissolve

      
       (0.5 mmol) in 10 mL DMF.
      
    • Add Trans-2,6-DMP (1.0 mmol, 2 equivalents).

    • Heat to 60°C for 4 hours.

    • Note: Unlike simple amines, the bulky 2,6-DMP may react slower.

  • Workup: Pour the reaction mixture into 50 mL of water. The complex usually precipitates. If not, extract with DCM.

  • Purification: Recrystallize from Acetone/Water.

Visualization of Reaction Logic

G Oxalate Trans-2,6-DMP Oxalate (Stable Storage Form) Activation Activation: NaOH / DCM Extraction Oxalate->Activation FreeBase Free Base (Active Ligand) Coordination Coordination Reaction (Solvothermal / Layering) FreeBase->Coordination Activation->FreeBase Removes Oxalate MetalSalt Metal Salt (CuCl2 / K2PtCl4) MetalSalt->Coordination Polymer Coordination Polymer [M(µ-L)Cl2]n (Bridging Mode) Coordination->Polymer Equimolar Ratio (1:1) Discrete Discrete Complex Trans-[PtCl2(L)2] (Monodentate Mode) Coordination->Discrete Excess Ligand (2:1)

Caption: Workflow for converting the stable oxalate precursor into active coordination species. The ratio of ligand to metal dictates the structural topology (Polymer vs. Discrete).

Characterization & Troubleshooting

Spectroscopic Signatures
  • IR Spectroscopy:

    • Free Base: Sharp N-H stretch at ~3300 cm⁻¹.

    • Complex: Shift of N-H stretch to lower frequency (3200–3250 cm⁻¹) indicates coordination.

    • Oxalate Impurity: Strong C=O stretch at 1600–1700 cm⁻¹ indicates incomplete removal of the oxalate counterion.

  • 1H NMR (D₂O/CDCl₃):

    • Watch for the splitting of the methyl doublet. Coordination often causes a downfield shift of the methine (CH-N) proton.

    • Stereochemistry Check: The trans isomer should show a single set of signals due to

      
       symmetry. Appearance of multiple methyl signals suggests contamination with the cis (meso) isomer.
      
Troubleshooting Table
IssueProbable CauseSolution
Precipitate is Blue/Green Powder (not crystals) Reaction too fast; Kinetic product formed.Use the Layering Method (Protocol 2, Step 4) to slow down diffusion.
White Precipitate forms immediately Formation of Metal Oxalate.Incomplete removal of oxalate during activation. Repeat extraction (Protocol 1).
Low Yield in Organic Extraction Ligand is water-soluble.Saturate the aqueous phase with NaCl (Salting out) before DCM extraction.

References

  • Coordination Polymers of Piperazine

    • Title: Copper(I) Cyanide Networks: Synthesis, Structure, and Luminescence Behavior. Part 2. Piperazine Ligands.[2][5][6]

    • Source:Inorganic Chemistry (ACS Public
    • URL:[Link]

  • Trans-Platinum Chemistry

    • Title: Synthesis and structure of two novel trans-pl
    • Source:Acta Crystallographica Section C.
    • URL:[Link]

  • Ligand Properties

    • Title: Trans-2,6-dimethylpiperazine (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • General Synthesis of Piperazine Complexes

    • Title: Recent advances in the synthesis of piperazine based ligands and metal complexes.[2]

    • Source:Dalton Transactions (RSC).
    • URL:[Link]

Sources

Method

Application Note: Synthesis and Characterization of Novel Polyamides Using trans-2,6-Dimethylpiperazine Oxalate

Abstract: This document provides a detailed guide for the synthesis of specialty polyamides utilizing trans-2,6-dimethylpiperazine oxalate as a monomer salt. The incorporation of the rigid, substituted piperazine ring st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the synthesis of specialty polyamides utilizing trans-2,6-dimethylpiperazine oxalate as a monomer salt. The incorporation of the rigid, substituted piperazine ring structure into the polyamide backbone is a key strategy for modifying polymer properties, such as increasing the glass transition temperature (Tg) and altering crystallinity. The use of a pre-formed 1:1 oxalate salt ensures precise stoichiometry, a critical factor for achieving high molecular weight via step-growth polycondensation. This application note details the rationale, mechanism, and step-by-step protocols for monomer salt preparation, melt polycondensation, and subsequent polymer characterization, targeting researchers in materials science and polymer chemistry.

Introduction: Rationale for Specialty Monomers in Polyamide Synthesis

Polyamides are a cornerstone of the engineering plastics industry, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] Conventionally, they are synthesized through the polycondensation of a diamine and a dicarboxylic acid.[2] The properties of the final polymer are directly dictated by the chemical structure of these monomers.

To create polyamides with tailored properties, researchers often incorporate non-linear or substituted monomers. Piperazine, a cyclic secondary diamine, is particularly effective in this regard. Its inclusion disrupts the hydrogen bonding that typically occurs between linear polyamide chains, leading to a decrease in crystallinity and a lower melting temperature (Tm), while the rigidity of the ring can increase the glass transition temperature (Tg).[3][4] The use of trans-2,6-dimethylpiperazine further amplifies this effect; the methyl groups add steric hindrance, further inhibiting chain packing and influencing solubility and thermal characteristics.[5]

A fundamental challenge in polycondensation is maintaining a perfect 1:1 stoichiometric ratio between the diamine and diacid monomers, which is essential for achieving high molecular weights.[6] A common industrial solution is the formation of a "nylon salt" prior to polymerization.[7] This involves reacting the diamine and diacid to form a salt with a precise 1:1 molar ratio, which is then isolated and used as the direct feedstock for polymerization.

This guide leverages that principle by employing trans-2,6-dimethylpiperazine oxalate , the salt formed from trans-2,6-dimethylpiperazine and oxalic acid. This approach provides stoichiometric precision for the synthesis of a novel, modified polyamide via melt polycondensation, a robust, solvent-free industrial method.

Physicochemical Properties and Monomer Preparation

The successful synthesis begins with high-purity monomers. The key reactants are trans-2,6-dimethylpiperazine and oxalic acid, which are reacted to form the monomer salt.

CompoundFormulaMolar Mass ( g/mol )Key Characteristics
trans-2,6-DimethylpiperazineC₆H₁₄N₂114.19A cyclic secondary diamine. The trans configuration and methyl groups impart significant steric bulk.
Oxalic Acid (dihydrate)C₂H₂O₄ · 2H₂O126.07A simple, strong dicarboxylic acid capable of forming stable amide bonds through condensation reactions.[8]
trans-2,6-Dimethylpiperazine OxalateC₈H₁₆N₂O₄204.22A 1:1 crystalline salt that ensures precise stoichiometry for polymerization. Decomposes upon heating to form polyamide and water.
Diagram: Monomer Salt Formation

G Diamine trans-2,6-Dimethylpiperazine Salt trans-2,6-Dimethylpiperazine Oxalate (Monomer Salt) Diamine->Salt p1 Acid Oxalic Acid Acid->Salt p2 p1->Salt +

Caption: Acid-base reaction to form the 1:1 monomer salt.

Experimental Protocols

Protocol 1: Synthesis of trans-2,6-Dimethylpiperazine Oxalate Salt

Rationale: This procedure creates a high-purity, crystalline salt with a precise 1:1 molar ratio of diamine to diacid, which is critical for achieving high molecular weight in the subsequent polymerization step.

Materials:

  • trans-2,6-Dimethylpiperazine (1.00 mol, 114.19 g)

  • Oxalic Acid Dihydrate (1.00 mol, 126.07 g)

  • Ethanol (95%)

  • Deionized Water

  • Beaker, magnetic stirrer, Buchner funnel, vacuum flask

Procedure:

  • Dissolve Diamine: In a 2 L beaker, dissolve 114.19 g of trans-2,6-dimethylpiperazine in 500 mL of 95% ethanol with gentle heating and stirring.

  • Dissolve Diacid: In a separate 1 L beaker, dissolve 126.07 g of oxalic acid dihydrate in 500 mL of deionized water. The dissolution may be slightly endothermic.

  • Precipitation: While vigorously stirring the diamine solution, slowly add the oxalic acid solution. A white precipitate of the oxalate salt will form immediately.

  • Crystallization: Allow the slurry to stir for 1 hour at room temperature, then cool the mixture in an ice bath for another hour to ensure complete precipitation.

  • Isolation: Collect the white crystalline salt by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake three times with 100 mL portions of cold 95% ethanol to remove any unreacted starting materials.

  • Drying: Dry the salt in a vacuum oven at 60-70°C overnight until a constant weight is achieved. The yield should be nearly quantitative. Store the dried salt in a desiccator.

Protocol 2: Melt Polycondensation of Oxalate Salt

Rationale: This solvent-free melt polymerization protocol uses a two-stage heating and pressure profile. The initial pressurized stage facilitates the formation of low-molecular-weight oligomers while preventing monomer sublimation. The subsequent vacuum stage is crucial for removing the water byproduct, driving the reaction equilibrium toward the formation of a high-molecular-weight polymer.[7][9]

Equipment:

  • High-pressure, high-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a vacuum pump.

  • Heating mantle and temperature controller.

  • Pressure gauge.

Procedure:

  • Charge Reactor: Charge the reactor with the dried trans-2,6-dimethylpiperazine oxalate salt.

  • Inerting: Seal the reactor and purge thoroughly with dry, oxygen-free nitrogen for at least 30 minutes to create an inert atmosphere.

  • Pre-Polymerization (Pressurized Stage):

    • Begin stirring and slowly heat the reactor to 180-190°C over 1 hour. The salt will melt and begin to polymerize, releasing water as steam.

    • Allow the pressure to build to approximately 15-18 bar (autogenous pressure). Maintain this temperature and pressure for 2 hours. During this phase, a significant amount of water will be removed, and a low-molecular-weight prepolymer (oligomer) will form.[7]

  • Polycondensation (Vacuum Stage):

    • Gradually reduce the pressure over 1 hour to atmospheric pressure, allowing the remaining steam to vent carefully.

    • Increase the temperature to 220-240°C.

    • Slowly apply vacuum, gradually reducing the pressure to below 1 mbar over 2-3 hours. The increased temperature and low pressure will facilitate the removal of the final traces of water, significantly increasing the polymer's molecular weight. The viscosity of the melt will increase noticeably.

  • Polymer Isolation:

    • Once the desired melt viscosity is achieved (indicated by the stirrer's torque), break the vacuum with nitrogen.

    • Extrude the molten polymer from the bottom of the reactor as a strand into a cold water bath.

    • Feed the cooled, brittle strand into a pelletizer to obtain polymer pellets for characterization and further processing.

Polymerization Workflow and Characterization

The overall process from monomer to final polymer follows a logical workflow that ensures high quality and reproducibility.

Diagram: Overall Synthesis and Characterization Workflow

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_char Characterization A 1. Dissolve Diamine & Diacid B 2. Mix & Precipitate Salt A->B C 3. Isolate & Dry Salt B->C D 4. Charge Reactor & Purge N₂ C->D Monomer Salt E 5. Pre-Polymerization (Pressurized) D->E F 6. Polycondensation (Vacuum) E->F G 7. Extrude & Pelletize F->G H FT-IR (Amide Bond) G->H I DSC (Tg, Tm) G->I J TGA (Stability) G->J K GPC (Mol. Weight) G->K

Caption: Workflow from monomer salt synthesis to final polymer characterization.

Expected Properties and Characterization

The resulting polyamide is expected to exhibit properties distinct from both linear aliphatic polyamides and fully aromatic aramids.

PropertyExpected OutcomeCharacterization Method
Structure Confirmation Presence of a strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Disappearance of carboxylic acid O-H bands.Fourier-Transform Infrared (FT-IR) Spectroscopy
Glass Transition (Tg) Elevated Tg (e.g., 140-180°C) due to the rigid piperazine ring and restricted chain rotation from the methyl groups.[10]Differential Scanning Calorimetry (DSC)
Melting Point (Tm) Likely suppressed or absent, indicating an amorphous or semi-crystalline nature due to the disruption of chain packing.[3]Differential Scanning Calorimetry (DSC)
Thermal Stability Good thermal stability, with a decomposition onset temperature (T_d5%) expected to be above 350°C in a nitrogen atmosphere.[11]Thermogravimetric Analysis (TGA)
Solubility Improved solubility in polar aprotic solvents (e.g., NMP, DMAc, DMF) compared to crystalline linear polyamides, owing to its amorphous nature.[11]Solubility Testing
Molecular Weight Number average molecular weight (Mn) in the range of 15,000-30,000 g/mol with a polydispersity index (PDI) of ~2, typical for step-growth polymerization.[12]Gel Permeation Chromatography (GPC)

Conclusion

The use of trans-2,6-dimethylpiperazine oxalate as a monomer salt offers a reliable and precise method for synthesizing novel polyamides with unique properties. This approach combines the stoichiometric control of nylon salt chemistry with the structural benefits of a substituted cyclic diamine. The resulting polymers, characterized by high glass transition temperatures and an amorphous nature, are promising candidates for specialty applications requiring enhanced thermal performance and processability, such as in advanced composites, high-temperature adhesives, and separation membranes.

References

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  • ResearchGate. (n.d.). Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid as hot melt adhesive. Retrieved from [Link]

  • PubMed. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Membranes (Basel), 10(1), 12. Retrieved from [Link]

  • R Discovery. (1964). Preparation of polyamides, polyurethanes, polysulfonamides, and polyesters by low temperature solution polycondensation. Journal of Polymer Science Part A: General Papers, 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties. Retrieved from [Link]

  • ScienceDirect. (1992). Preparation of a novel oxalic-aromatic copolyamide-hydrazide. Polymer, 33(17), 3781-3783. Retrieved from [Link]

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  • ACS Publications. (2018). Bio-Enabled Platform to Access Polyamides with Built-In Target Properties. ACS Central Science, 4(11), 1547-1553. Retrieved from [Link]

  • PubMed. (2020). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. Journal of Macromolecular Science, Part A, 57(12), 903-913. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC MOIETY IN THE MAIN CHAIN. 12(03), 209-216. Retrieved from [Link]

  • Shodhganga. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • University of Helsinki. (2024). Synthesis and characterisation of bio-derived furan-based polyamides copolymers from dimethyl furan-2,5-dicarboxylate. RSC Sustainability. Retrieved from [Link]

  • Wiley Online Library. (2023). Toughening of Bio‐Based PA 6.19 by Copolymerization with PA 6.6 – Synthesis and Production of Melt‐Spun Monofilaments and. Macromolecular Chemistry and Physics, 224(17). Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Mastering Peptide Coupling Reactions with trans-2,6-Dimethylpiperazine

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1][2] While numerous methods exist for amide bond formation, the coupling of sterically hindered secondary amines, such as trans-2,6-dimethylpiperazine, presents a significant synthetic hurdle.[3] The two methyl groups adjacent to the nitrogen atoms in trans-2,6-dimethylpiperazine dramatically reduce its nucleophilicity and create a congested environment around the reaction center, often leading to sluggish or failed reactions with standard coupling protocols.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical techniques required to achieve efficient and high-yielding peptide coupling reactions involving trans-2,6-dimethylpiperazine. We will delve into the selection of appropriate coupling reagents, explore the underlying reaction mechanisms, and provide detailed, field-proven protocols to overcome the challenges associated with this sterically demanding substrate.

The Critical Choice: Selecting a Coupling Reagent for Hindered Amines

The success of a coupling reaction with a sterically hindered amine is critically dependent on the choice of the coupling reagent. These reagents are designed to activate the carboxylic acid, rendering it highly susceptible to nucleophilic attack by the amine.[5] For a substrate as challenging as trans-2,6-dimethylpiperazine, the ideal reagent must be highly reactive to overcome the steric barrier. Coupling reagents can be broadly categorized into several classes, with phosphonium and uronium/aminium salts being the most effective for difficult couplings.[6]

Uronium/Aminium-Based Reagents: The Gold Standard for Difficult Couplings

Uronium-type reagents, such as HATU, HBTU, and HCTU, are among the most powerful and widely used coupling reagents in modern peptide synthesis.[7][8] They react with carboxylic acids to form highly reactive O-acylisourea intermediates, which are then readily attacked by the amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is often the reagent of choice for sterically hindered couplings.[9] The presence of the 7-azabenzotriazole (OAt) leaving group results in a more reactive active ester compared to its benzotriazole (OBt) counterparts like HBTU. The pyridine nitrogen in the HOAt moiety is also believed to provide anchimeric assistance during the aminolysis step, further accelerating the reaction.[8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU offers high reactivity, often superior to HBTU, with the added benefits of producing water-soluble byproducts that are easily removed during workup.[10][11] It is also considered to have a better safety profile than many benzotriazole-based reagents.[11]

Phosphonium-Based Reagents: A Powerful Alternative

Phosphonium salts like BOP, PyBOP, and PyAOP represent another class of highly effective coupling reagents.[12][13] They function by forming activated esters, similar to uronium salts.

  • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the first highly efficient phosphonium reagents developed, BOP is very effective but has fallen out of favor due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[12][14][15]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP was developed as a safer alternative to BOP, as its byproducts are non-carcinogenic.[7] It exhibits excellent coupling efficiency and rapid reaction kinetics.[12]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to HATU, PyAOP incorporates the 7-azabenzotriazole moiety, making it one of the most reactive phosphonium reagents, particularly well-suited for coupling N-methylated or other sterically demanding amino acids.[7][10]

Other Reagents for Consideration
  • T3P (Propylphosphonic Anhydride): T3P is a versatile and "green" coupling reagent that has shown excellent performance in forming amide bonds, even with sterically hindered substrates.[6][16][17][18][19] Its byproducts are water-soluble, simplifying purification.[18]

  • Carbodiimides (e.g., DCC, EDC): While widely used for routine peptide synthesis, carbodiimides are generally less effective for sterically hindered couplings and are more prone to side reactions, such as the formation of N-acylurea.[5][20][21] Their use with hindered amines often requires additives like HOAt to boost reactivity and suppress racemization.[22]

  • CDI (1,1'-Carbonyldiimidazole): CDI is a phosgene analog that activates carboxylic acids by forming an acylimidazolide intermediate.[6][23][24] While effective in many cases, its reactivity may not be sufficient for extremely hindered couplings without elevated temperatures or extended reaction times.[25]

Mechanism of Action: The HATU-Mediated Coupling

The general mechanism for a HATU-mediated coupling reaction involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester.[9][26]

  • Nucleophilic Attack (Aminolysis): The sterically hindered amine, trans-2,6-dimethylpiperazine, then attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[8]

HATU_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (OAt-Active Ester) CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster AmideProduct Amide Product ActiveEster->AmideProduct Aminolysis Byproducts HOAt + Protonated Base ActiveEster->Byproducts Release of HOAt Amine trans-2,6-dimethylpiperazine Amine->AmideProduct

Figure 1: General mechanism of HATU-mediated amide bond formation.

Experimental Protocol: HATU-Mediated Coupling of a Carboxylic Acid with trans-2,6-Dimethylpiperazine

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with trans-2,6-dimethylpiperazine using HATU. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific carboxylic acid substrate.

Materials:

  • Carboxylic Acid

  • trans-2,6-dimethylpiperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Experimental_Workflow Start Start Setup 1. Dissolve Carboxylic Acid and HATU in anhydrous DMF under inert atmosphere. Start->Setup Activation 2. Add DIPEA and stir for 15-30 min (Pre-activation). Setup->Activation Coupling 3. Add trans-2,6-dimethylpiperazine and stir at RT. Activation->Coupling Monitoring 4. Monitor reaction progress by TLC or LC-MS. Coupling->Monitoring Workup 5. Quench reaction, perform aqueous workup (NaHCO3, Brine). Monitoring->Workup Reaction Complete Purification 6. Dry organic layer and concentrate. Purify by column chromatography. Workup->Purification End End Product Purification->End

Figure 2: Step-by-step experimental workflow for the coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents). Dissolve the solids in anhydrous DMF (to make a ~0.1-0.2 M solution with respect to the carboxylic acid).[9]

  • Pre-activation: Add DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the OAt-active ester before the introduction of the amine.[9]

  • Coupling: To the activated mixture, add a solution of trans-2,6-dimethylpiperazine (1.1 equivalents) in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from a few hours to overnight, depending on the substrate.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes help to remove unreacted starting materials, HOAt, and other water-soluble byproducts.[11]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the pure amide.

Data Presentation: Comparative Efficacy of Coupling Reagents

The following table summarizes the general applicability and key characteristics of various coupling reagents for challenging amide bond formations.

Coupling ReagentClassRelative ReactivityKey AdvantagesKey Disadvantages
HATU Uronium/AminiumVery HighExcellent for hindered couplings, low racemization.Higher cost, potential for guanidinylation side reactions.
PyAOP PhosphoniumVery HighHighly effective for hindered couplings, no guanidinylation.[7][10]Higher cost.
COMU Uronium/AminiumHighWater-soluble byproducts, good safety profile.[10][11]May be slightly less reactive than HATU for the most difficult cases.[27]
PyBOP PhosphoniumHighSafer alternative to BOP, rapid reactions.[7]Byproducts can sometimes complicate purification.
T3P Phosphonic AnhydrideHigh"Green" reagent, water-soluble byproducts, good for large scale.[17][18]Can be sensitive to moisture.[19]
DIC/HOAt CarbodiimideModerate-HighCost-effective.Can be less efficient for highly hindered systems, potential for side reactions.[22]

Troubleshooting and Scientific Insights

  • Low Yield: If the reaction stalls or provides a low yield, consider increasing the equivalents of HATU and the amine (e.g., 1.5 eq of HATU and 1.3 eq of amine). A higher reaction temperature (e.g., 40-50 °C) can also be beneficial, but should be used with caution to avoid potential side reactions. The choice of solvent can also be critical; NMP or DMSO can be used for poorly soluble substrates.[13][28]

  • Side Reactions: Uronium reagents like HATU can sometimes lead to the formation of a guanidinium byproduct if an excess of the reagent is used in the presence of an unhindered amine. However, with a sterically hindered amine like trans-2,6-dimethylpiperazine, this is less of a concern. Phosphonium reagents like PyAOP completely avoid this side reaction.[6]

  • The Role of the Base: A non-nucleophilic, sterically hindered base like DIPEA is essential. It facilitates the deprotonation of the carboxylic acid to form the carboxylate, which then attacks the coupling reagent, while being too bulky to react with the activated ester itself.[22] Using a less hindered base like triethylamine could lead to unwanted side reactions.

Conclusion

Successfully navigating the synthesis of amides from sterically demanding amines like trans-2,6-dimethylpiperazine is a testament to the power of modern coupling reagents. By understanding the principles of carboxylic acid activation and selecting highly reactive reagents such as HATU, PyAOP, or COMU, researchers can overcome the steric and electronic challenges posed by these substrates. The detailed protocol and insights provided in this guide offer a robust framework for achieving high-yielding and clean coupling reactions, empowering scientists in their pursuit of complex molecular targets in drug discovery and materials science.

References

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved March 3, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved March 3, 2026, from [Link]

  • PubMed. (n.d.). The synthesis of sterically hindered amides. Retrieved March 3, 2026, from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved March 3, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved March 3, 2026, from [Link]

  • PDF. (n.d.). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved March 3, 2026, from [Link]

  • Thieme. (n.d.). 3.7 Phosphonium Salts. Retrieved March 3, 2026, from [Link]

  • YouTube. (2025, February 9). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved March 3, 2026, from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved March 3, 2026, from [Link]

  • Semantic Scholar. (2013, March 26). Propanephosphonic acid anhydride (T3P). A benign reagent for diverse applications inclusive of large-scale synthesis. Retrieved March 3, 2026, from [Link]

  • Wikipedia. (n.d.). BOP reagent. Retrieved March 3, 2026, from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved March 3, 2026, from [Link]

  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction for amide bond formation using CDI (35). Retrieved March 3, 2026, from [Link]

  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved March 3, 2026, from [Link]

  • Thieme. (n.d.). 3.6 1,1' -Carbonyldiimidazole. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). US4888385A - BOP reagent for solid phase peptide synthesis.
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  • RSC Publishing. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved March 3, 2026, from [Link]

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  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved March 3, 2026, from [Link]

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  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Retrieved March 3, 2026, from [Link]

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Method

Application Notes and Protocols for the Preparation of Chiral Auxiliaries from trans-2,6-Dimethylpiperazine Oxalate

Abstract This comprehensive guide details the preparation and application of chiral auxiliaries derived from trans-2,6-dimethylpiperazine, a cornerstone in modern asymmetric synthesis. Addressed to researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the preparation and application of chiral auxiliaries derived from trans-2,6-dimethylpiperazine, a cornerstone in modern asymmetric synthesis. Addressed to researchers, scientists, and professionals in drug development, this document provides a scientifically rigorous, yet practical, framework for the liberation, resolution, and derivatization of this versatile chiral scaffold. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern experimental outcomes.

Introduction: The Strategic Value of C₂-Symmetric Piperazine Auxiliaries

Chiral auxiliaries are a powerful tool in stereoselective synthesis, enabling the control of stereochemical outcomes by temporarily introducing a chiral element to a prochiral substrate.[1][2] Among the various classes of chiral auxiliaries, those possessing C₂-symmetry, such as derivatives of trans-2,6-dimethylpiperazine, are of particular interest. The symmetrical nature of these auxiliaries simplifies the stereochemical analysis of reaction intermediates and often leads to higher levels of stereoselectivity. The piperazine backbone provides a rigid and well-defined conformational framework, which is crucial for effective facial discrimination in asymmetric transformations.

The (2R,6R) and (2S,6S) enantiomers of trans-2,6-dimethylpiperazine serve as valuable precursors to a range of chiral auxiliaries, most notably chiral amides, which have been successfully employed in asymmetric alkylations, aldol reactions, and conjugate additions.[3][4] This application note provides a detailed workflow, from the commercially available oxalate salt of racemic trans-2,6-dimethylpiperazine to the enantiomerically pure chiral amide auxiliary, ready for use in asymmetric synthesis.

Overall Workflow

The preparation of a chiral auxiliary from racemic trans-2,6-dimethylpiperazine oxalate involves a three-stage process:

  • Liberation of the Free Base: The initial step involves the conversion of the oxalate salt to the free diamine.

  • Enantiomeric Resolution: The racemic free base is then separated into its constituent enantiomers through diastereomeric salt formation with a chiral resolving agent.

  • Acylation to Form the Chiral Auxiliary: The enantiomerically pure diamine is subsequently acylated to generate the functional chiral amide auxiliary.

G cluster_0 Overall Workflow Start trans-2,6-Dimethylpiperazine Oxalate (Racemic) Step1 Step 1: Liberation of Free Base Start->Step1  Aqueous Base (e.g., NaOH) Step2 Step 2: Enantiomeric Resolution Step1->Step2 Racemic trans-2,6-Dimethylpiperazine Step3 Step 3: Acylation Step2->Step3 Enantiopure trans-2,6-Dimethylpiperazine End Enantiopure Chiral Auxiliary (e.g., N-Acyl Derivative) Step3->End Acylating Agent (e.g., Acyl Chloride)

Caption: Overall workflow for the preparation of the chiral auxiliary.

Experimental Protocols

Protocol 1: Liberation of the Free Base from trans-2,6-Dimethylpiperazine Oxalate

Principle: The oxalate salt of the amine is treated with a strong base, such as sodium hydroxide, to deprotonate the ammonium ions and liberate the free diamine. The free base, being less water-soluble, can then be extracted into an organic solvent.[5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
trans-2,6-Dimethylpiperazine Oxalate204.2120.4 g0.1
Sodium Hydroxide (NaOH)40.008.8 g0.22
Deionized Water18.02100 mL-
Dichloromethane (DCM)84.933 x 50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-

Procedure:

  • In a 250 mL beaker, dissolve 8.8 g of sodium hydroxide in 100 mL of deionized water. Allow the solution to cool to room temperature.

  • Add 20.4 g of trans-2,6-dimethylpiperazine oxalate to the sodium hydroxide solution with stirring. Continue stirring until all the solid has dissolved.

  • Transfer the aqueous solution to a 250 mL separatory funnel.

  • Extract the aqueous layer with 50 mL of dichloromethane. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower organic layer into a clean 250 mL Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with two additional 50 mL portions of dichloromethane, combining all organic extracts.

  • Dry the combined organic extracts over anhydrous sodium sulfate for approximately 15 minutes.

  • Filter the dried solution to remove the sodium sulfate.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the free base of trans-2,6-dimethylpiperazine as an oil or a low-melting solid.

Expected Yield: 10-11 g (88-96%)

Protocol 2: Enantiomeric Resolution using L-(+)-Tartaric Acid

Principle: This protocol is based on the classical method of resolving a racemic amine by forming diastereomeric salts with a chiral acid.[6][7] The diastereomers will have different solubilities in a given solvent, allowing for their separation by fractional crystallization.[8][9] This is a representative protocol, and optimization of the solvent system and crystallization conditions may be required.

G cluster_1 Enantiomeric Resolution Workflow Racemate Racemic trans-2,6-Dimethylpiperazine SaltFormation Diastereomeric Salt Formation (in Ethanol/Water) Racemate->SaltFormation ResolvingAgent L-(+)-Tartaric Acid ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization LessSolubleSalt Less Soluble Diastereomeric Salt ((2R,6R)-Diamine • L-Tartrate) Crystallization->LessSolubleSalt Isolation by Filtration MoreSolubleSalt More Soluble Diastereomeric Salt ((2S,6S)-Diamine • L-Tartrate) (in Mother Liquor) Crystallization->MoreSolubleSalt Liberation1 Liberation of Free Base (aq. NaOH) LessSolubleSalt->Liberation1 Liberation2 Liberation of Free Base (aq. NaOH) MoreSolubleSalt->Liberation2 Enantiomer1 (2R,6R)-trans-2,6-Dimethylpiperazine Liberation1->Enantiomer1 Enantiomer2 (2S,6S)-trans-2,6-Dimethylpiperazine Liberation2->Enantiomer2

Caption: Workflow for the enantiomeric resolution of the diamine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Racemic trans-2,6-Dimethylpiperazine114.1911.4 g0.1
L-(+)-Tartaric Acid150.0915.0 g0.1
Ethanol (95%)-As required-
Deionized Water18.02As required-

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve 11.4 g of racemic trans-2,6-dimethylpiperazine in 150 mL of 95% ethanol.

  • In a separate 250 mL beaker, dissolve 15.0 g of L-(+)-tartaric acid in 50 mL of warm deionized water.

  • Slowly add the warm tartaric acid solution to the stirred solution of the diamine. A precipitate should form.

  • Gently heat the mixture with stirring until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate crystallization.

  • Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold 95% ethanol. This solid is the diastereomeric salt of one enantiomer (e.g., the (2R,6R)-enantiomer).

  • The mother liquor contains the other diastereomeric salt. The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent mixture (e.g., ethanol/water).

  • To recover the enantiomerically pure diamine, treat the diastereomeric salt with an aqueous solution of sodium hydroxide and extract with dichloromethane as described in Protocol 3.1 .

  • The enantiomeric excess (ee) of the resolved diamine should be determined by a suitable analytical method, such as chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.[8]

Protocol 3: Acylation of Enantiopure trans-2,6-Dimethylpiperazine

Principle: The enantiomerically pure diamine is acylated to form the corresponding chiral amide auxiliary. This reaction is analogous to the well-established acylation of other chiral auxiliaries like Evans oxazolidinones.[10] To achieve mono-acylation, a protecting group strategy or careful control of stoichiometry can be employed. Here, we present a direct mono-acylation under controlled conditions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(2R,6R)-trans-2,6-Dimethylpiperazine114.195.71 g0.05
Triethylamine (Et₃N)101.197.0 mL (5.05 g)0.05
Propionyl Chloride92.524.3 mL (4.63 g)0.05
Anhydrous Dichloromethane (DCM)84.93100 mL-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5.71 g of (2R,6R)-trans-2,6-dimethylpiperazine and 7.0 mL of triethylamine in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4.3 mL of propionyl chloride dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure mono-acylated chiral auxiliary.

Application in Asymmetric Synthesis: A Representative Example

Chiral auxiliaries derived from trans-2,6-dimethylpiperazine are effective in directing stereoselective alkylation reactions. The bulky methyl groups on the piperazine ring create a well-defined chiral environment, leading to high diastereoselectivity.

Reaction Scheme: Asymmetric alkylation of the N-propionyl-(2R,6R)-2,6-dimethylpiperazine auxiliary.

G cluster_2 Asymmetric Alkylation Auxiliary N-Propionyl-(2R,6R)-2,6-dimethylpiperazine Base 1. LDA, THF, -78 °C Auxiliary->Base AlkylatingAgent 2. Benzyl Bromide Base->AlkylatingAgent Product Alkylated Product (High Diastereoselectivity) AlkylatingAgent->Product Cleavage 3. Cleavage (e.g., LiOH, H₂O₂) Product->Cleavage FinalProduct Chiral Carboxylic Acid Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Representative asymmetric alkylation using the chiral auxiliary.

Conclusion

The protocols detailed in this application note provide a robust and reliable pathway for the preparation of valuable chiral auxiliaries from the readily available trans-2,6-dimethylpiperazine oxalate. The C₂-symmetric nature of this scaffold, combined with its conformational rigidity, makes it an excellent choice for a wide range of asymmetric transformations. By carefully following these procedures, researchers can access enantiomerically pure building blocks that are essential for the synthesis of complex chiral molecules in the pharmaceutical and fine chemical industries.

References

  • Askin, D., Eng, K. K., Rossen, K., Purick, R. M., Wells, K. M., Volante, R. P., & Reider, P. J. (1994). Highly diastereoselective synthesis of the C-2 epimer of the C-5 side chain of the HIV protease inhibitor L-735,524. Tetrahedron Letters, 35(5), 673-676.
  • Wikidoc. (2012). Freebase (chemistry). Retrieved from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • Stereochemistry - Stereoelectronics. (2021). Retrieved from [Link]

  • Vairaprakash, P., & Periasamy, M. (2004). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid and enrichment of enantiomeric. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 116(3), 175-179.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(7), 2749-2752.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Reddit. (2023). What is the best way of making free amine base from its salt? Retrieved from [Link]

  • Davies, S. G., & Fletcher, A. M. (2005). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents.
  • de la Torre, A., et al. (2022).
  • Enders, D., & Funel, J. A. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine. Organic Letters, 9(13), 2473-2476.
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis. Retrieved from [Link]

  • Simon Fraser University Summit Research Repository. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • MDPI. (2018). Chiral Auxiliaries and Chirogenesis. Retrieved from [Link]

  • RSC Blogs. (2012). Asymmetric Allylic Alkylation for the Introduction of Chiral Fluoroalkyl Groups. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2014). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Retrieved from [Link]

Sources

Application

Application Note: Advanced Reductive Amination Techniques for Piperazine Oxalate Salts

Introduction and Strategic Rationale Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, heavily utilized to optimize the pharmacokinetic profiles, solubility, and target affinity of small-mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, heavily utilized to optimize the pharmacokinetic profiles, solubility, and target affinity of small-molecule drug candidates[1]. The N-alkylation of piperazines via reductive amination is a highly versatile and atom-economical method for exploring structure-activity relationships (SAR) and generating diverse compound libraries[2].

While free base piperazines are commonly used in these syntheses, they present significant handling challenges: they are highly hygroscopic, prone to air oxidation, and often difficult to weigh accurately. Utilizing piperazine oxalate salts resolves these issues. The oxalate salt form provides superior bench stability, prevents degradation, and introduces a strategic advantage during the workup phase. By leveraging the oxalate counterion, chemists can selectively precipitate the final N-alkylated products directly from organic solvents, entirely bypassing the bottleneck of silica gel chromatography[3].

Mechanistic Pathway & Causality

Reductive amination is a tandem condensation-reduction process. When utilizing a piperazine oxalate salt, the reaction environment must be carefully orchestrated to manage the transition from a stable salt to a reactive intermediate[1].

  • Salt Neutralization: The reaction is initiated by neutralizing the oxalate salt with a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). This liberates the nucleophilic free amine in situ[2].

  • Condensation & Dehydration: The free piperazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a transient carbinolamine intermediate. Acid-catalyzed dehydration (often facilitated by trace acetic acid when using ketones) yields an electrophilic iminium ion[1].

  • Selective Reduction: A mild hydride donor, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for the iminium ion over the unreacted carbonyl compound[4].

Mechanism A Piperazine Oxalate (Stable Salt) B Free Base Piperazine (Nucleophile) A->B + TEA/DIPEA (Neutralization) D Carbinolamine Intermediate B->D Nucleophilic Attack C Carbonyl Compound (Electrophile) C->D E Iminium Ion (Reactive Species) D->E - H2O (Acid Catalysis) F N-Alkylated Piperazine (Target Product) E->F + NaBH(OAc)3 (Selective Reduction)

Reaction mechanism of piperazine reductive amination via iminium ion formation.

Experimental Design: Reagent and Solvent Selection

The choice of reducing agent and solvent dictates the chemoselectivity of the reaction. NaBH(OAc)₃ is the gold standard for this transformation[2]. Unlike sodium borohydride (NaBH₄), which indiscriminately reduces aldehydes and ketones, NaBH(OAc)₃ allows for direct, one-pot reductive amination without the need to pre-form the imine[4].

1,2-Dichloroethane (DCE) is the preferred solvent because it provides an excellent solubility profile for intermediate iminium species and is chemically inert to NaBH(OAc)₃[4].

Quantitative Data: Reducing Agent and Condition Optimization

The following table summarizes the expected yields and selectivity profiles based on varied reaction conditions for piperazine reductive aminations[4].

Reducing AgentSolventCarbonyl TypeAdditiveAverage YieldSelectivity (Imine vs Carbonyl)
NaBH(OAc)₃ DCEAldehydeNone85–98%Excellent
NaBH(OAc)₃ DCEKetoneAcOH (1-2 eq)80–92%Excellent
NaBH₃CN MeOHKetoneAcOH (pH ~5)70–85%Good (Generates toxic HCN)
NaBH₄ EtOHAldehydeNone<50%Poor (Reduces Carbonyl)

Self-Validating Experimental Protocol

This step-by-step protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded throughout to ensure reaction fidelity and prevent downstream failures.

Materials Required:
  • Piperazine oxalate salt (1.0 eq)

  • Target Aldehyde or Ketone (1.1 - 1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid (Optional, required only for sterically hindered ketones)

  • Anhydrous oxalic acid (For purification)

  • Isopropanol (iPrOH)

Workflow S1 Step 1: Salt Neutralization Suspend Oxalate + Add DIPEA S2 Step 2: Condensation Add Carbonyl + Stir 1-2h S1->S2 Visual: Suspension clarifies S3 Step 3: Reduction Add NaBH(OAc)3 + Stir 4-12h S2->S3 GC/MS: Imine formation S4 Step 4: Workup NaHCO3 Quench + Extraction S3->S4 LC-MS: Product mass [M+H]+ S5 Step 5: Oxalate Precipitation Add Oxalic Acid in iPrOH S4->S5 Organic layer isolated

Self-validating experimental workflow for reductive amination and oxalate precipitation.

Step 1: Salt Neutralization and Free Base Liberation
  • Suspend the piperazine oxalate salt (1.0 mmol) in anhydrous DCE (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA or DIPEA (2.2 mmol) dropwise at room temperature[2].

  • Stir vigorously for 15–30 minutes.

Self-Validation Checkpoint: The heterogeneous suspension should clarify or significantly change in physical appearance. This visual shift confirms the successful liberation of the piperazine free base and the formation of soluble TEA/DIPEA oxalate salts.

Step 2: Imine/Iminium Ion Formation
  • Add the aldehyde or ketone (1.1 mmol) to the reaction mixture. (Note: If reacting a sterically hindered ketone, add 1.0 mmol of glacial acetic acid to catalyze dehydration).

  • Stir at room temperature for 1–2 hours.

Self-Validation Checkpoint: Analyze a micro-aliquot via GC/MS or TLC. The disappearance of the starting carbonyl compound and the appearance of a new, less polar spot (the imine) confirms successful condensation[4].

Step 3: Selective Reduction
  • In a separate vial, suspend NaBH(OAc)₃ (1.5 mmol) in 2 mL of anhydrous DCE.

  • Slowly add the reducing agent suspension portion-wise to the main reaction mixture to control potential exotherms[2].

  • Stir the reaction at room temperature for 4–12 hours.

Self-Validation Checkpoint: Quench a 10 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. The target mass[M+H]⁺ of the N-alkylated piperazine must be the dominant peak[1].

Step 4: Scavenging and Workup
  • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to safely destroy any unreacted hydrides.

  • Transfer to a separatory funnel and isolate the organic DCE layer. Extract the remaining aqueous layer twice with 5 mL of dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free base.

Step 5: Purification via Oxalate Precipitation (Chromatography-Free)
  • Dissolve the crude concentrated product in a minimal volume of chloroform (CHCl₃) or carbon tetrachloride[3].

  • Slowly add a saturated solution of anhydrous oxalic acid dissolved in isopropanol (approx. 1.1 eq relative to the expected product yield)[3].

  • Allow the mixture to stand at room temperature until precipitation is complete.

  • Filter the precipitate through a glass frit, washing with cold isopropanol, and dry in air.

Self-Validation Checkpoint: The resulting crystalline solid is the highly pure oxalate salt of the target N-alkylated piperazine. Melting point analysis and ¹H-NMR (in DMSO-d₆) should confirm the complete absence of starting materials and trace reducing agents[3].

References

  • Moscow State University (MSU). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions.[Link]

  • American Chemical Society (ACS). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[Link]

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[Link]

Sources

Method

Paradigm I: 1,4-Dimethylpiperazine as an Ionic Cross-Linker in Mixed-Matrix Membranes

Application Note: Dimethylpiperazine-Mediated Architectures in Metal-Organic Frameworks (MOFs) Executive Summary Dimethylpiperazine (DMP) and its isomers—specifically 1,4-dimethylpiperazine and 2,5-dimethylpiperazine—hav...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dimethylpiperazine-Mediated Architectures in Metal-Organic Frameworks (MOFs)

Executive Summary Dimethylpiperazine (DMP) and its isomers—specifically 1,4-dimethylpiperazine and 2,5-dimethylpiperazine—have evolved from passive solvents into critical structural components in Metal-Organic Framework (MOF) engineering. This application note details three distinct paradigms where DMP dictates framework performance: as an ionic cross-linker in Mixed-Matrix Membranes (MMMs) for gas separation, as a sterically hindered ligand backbone for extreme acid-stable gold recovery, and as a reactive precursor for CO₂-derived carbamate MOFs.

Mechanistic Rationale: A persistent challenge in MOF-polymer MMMs is the plasticization of the polymer matrix and the formation of non-selective interfacial voids between the MOF nanoparticles and the polymer chains. By utilizing N,N'-dimethylpiperazine (1,4-DMP) as a diamine cross-linker, researchers can covalently bridge brominated polyimide (6FDA-DAM-Br) and brominated MOFs (e.g., MIL-101(Cr)-Br)[1]. The tertiary amines of 1,4-DMP undergo nucleophilic substitution with the bromine sites, forming stable quaternary ammonium salts. This ionic cross-linking rigidifies the polymer chain, suppresses plasticization, and drastically enhances gas permeability[2].

Protocol 1: Synthesis of Ionic Cross-Linked 6FDA-DAM-Br / MIL-101(Cr)-Br MMMs

  • Preparation of Casting Solution : Dissolve 6FDA-DAM-Br polyimide in anhydrous dichloromethane (DCM) to form a 10 wt% solution.

  • MOF Dispersion : Disperse brominated MIL-101(Cr)-Br nanoparticles (up to 40 wt% relative to the polymer) in DCM using ultrasonication for 30 minutes to ensure a homogeneous suspension.

  • Blending : Slowly add the MOF dispersion to the polyimide solution under continuous stirring for 12 hours.

  • Cross-Linking Activation : Add a stoichiometric amount of 1,4-DMP to the mixture. Stir at 40°C for 24 hours to drive the nucleophilic substitution reaction[1].

  • Membrane Casting : Cast the solution onto a clean glass plate using a doctor blade with a 200 µm clearance.

  • Solvent Evaporation & Annealing : Allow the DCM to evaporate at room temperature for 12 hours, followed by vacuum annealing at 120°C for 24 hours to remove residual solvent and complete the cross-linking.

In-Process Validation: Perform FTIR spectroscopy on the dried membrane. The successful formation of the ionic cross-link is a self-validating system confirmed by the disappearance of the C–Br stretching vibration at ~600 cm⁻¹ and the appearance of a quaternary ammonium C–N⁺ stretch at ~1630 cm⁻¹.

MMM_Crosslinking A Brominated Polyimide (6FDA-DAM-Br) C 1,4-Dimethylpiperazine (Cross-linker) A->C Nucleophilic Substitution B Brominated MOF (MIL-101(Cr)-Br) B->C Nucleophilic Substitution D Ionic Cross-Linked MMM (Quaternary Ammonium) C->D Ionic Bonding E Enhanced Gas Separation (High H2/CO2 Permeability) D->E Suppresses Plasticization

Figure 1. Workflow of ionic cross-linking in MOF-polymer MMMs using 1,4-dimethylpiperazine.

Paradigm II: 2,5-Dimethylpiperazine as a Steric Shield in Zr-MOFs for Gold Recovery

Mechanistic Rationale: Recovering gold from electronic waste requires adsorbents that can withstand highly acidic conditions (pH 1–3). Traditional oligophenylene-based Zr-MOFs degrade under these conditions. By replacing the central benzene core of the ligand with a trans-2,5-dimethylpiperazine core (forming the dimepip-NH₂ ligand), the resulting Zr-MOF gains exceptional acid stability[3]. The methyl groups on the piperazine ring provide steric hindrance that shields the coordination bonds from protonation, while the primary amines facilitate rapid and massive adsorption of [AuCl₄]⁻ ions[4].

Protocol 2: Synthesis of Zr-dimepip-NH₂ and E-Waste Gold Recovery

  • Ligand Synthesis : Synthesize the dimepip-NH₂ ligand via nucleophilic aromatic substitution (SNAr) between trans-2,5-dimethylpiperazine and 2-fluoro-5-nitrobenzoic acid, followed by reduction of the nitro groups to primary amines[3].

  • MOF Solvothermal Synthesis : Dissolve ZrCl₄ (0.5 mmol) and dimepip-NH₂ (0.5 mmol) in N,N-dimethylformamide (DMF). Add acetic acid as a modulator (30 equivalents).

  • Crystallization : Heat the mixture in a Teflon-lined stainless-steel autoclave at 120°C for 48 hours.

  • Activation : Wash the resulting powder sequentially with DMF and acetone, then activate under vacuum at 90°C for 12 hours to yield the highly porous Zr-dimepip-NH₂ MOF.

  • Gold Adsorption : Disperse 10 mg of the activated MOF in 100 mL of a simulated e-waste solution containing 40 ppm Au³⁺ at pH 3. Agitate at 300 rpm for 2 hours.

In-Process Validation: To validate framework integrity, perform Powder X-ray Diffraction (PXRD) before and after acid exposure. The retention of the primary diffraction peak at 2θ ≈ 4.5° confirms that the sterically hindered piperazine core successfully prevented framework hydrolysis. Quantify gold uptake via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the supernatant, expecting a capacity of up to 1826 mg/g[3].

Gold_Recovery A 2,5-Dimethylpiperazine + Aminobenzoic Acid B dimepip-NH2 Ligand (Sterically Hindered) A->B SNAr Reaction D Zr-dimepip-NH2 MOF (Acid-Stable Framework) B->D Coordination C ZrCl4 + Modulator (Solvothermal Synthesis) C->D Cluster Formation E E-Waste Solution (pH 1-3) [AuCl4]- Ions D->E Immersion F Gold Recovery (1826 mg/g Capacity) E->F Rapid Adsorption & Reduction

Figure 2. Synthesis and application mechanism of Zr-dimepip-NH2 MOFs for acidic gold recovery.

Paradigm III: 2,5-Dimethylpiperazine as a Reactive Precursor for CO₂-Derived MOFs

Mechanistic Rationale: Directly utilizing CO₂ as a structural building unit for MOFs is highly desirable but thermodynamically challenging because carbamate bonds are typically labile and moisture-sensitive. trans-2,5-dimethylpiperazine solves this by reacting with CO₂ to form trans-2,5-dimethylpiperazine dicarbamate (dmPDC)[5]. The hydrophobic methyl groups adjacent to the carbamate linkages repel water molecules, stabilizing the CO₂-derived linker and allowing the formation of highly porous, stable MOF-5 analogues (e.g., [Zn₄O(dmPDC)₃])[6].

Protocol 3: In Situ Synthesis of [Zn₄O(dmPDC)₃] from CO₂

  • Precursor Preparation : In a high-pressure reactor, dissolve trans-2,5-dimethylpiperazine (1.0 mmol) and Zinc nitrate hexahydrate (2.0 mmol) in a mixture of DMF and ethanol (1:1 v/v).

  • CO₂ Pressurization : Purge the reactor with CO₂ gas three times to remove air, then pressurize the system to 1 MPa with high-purity CO₂.

  • In Situ Carbamate Formation & Coordination : Heat the reactor to 80°C and maintain for 72 hours. The secondary amines react with CO₂ to form the dmPDC linker, which immediately coordinates with the in situ generated [Zn₄O]⁶⁺ clusters[5].

  • Recovery : Depressurize the reactor slowly. Collect the crystalline product via centrifugation.

  • Solvent Exchange & Drying : Wash the crystals with anhydrous DMF, followed by solvent exchange with supercritical CO₂ to prevent pore collapse during drying.

In-Process Validation: Perform N₂ adsorption-desorption isotherms at 77 K. A self-validating successful synthesis will yield a Type I isotherm with a Brunauer-Emmett-Teller (BET) surface area of approximately 1943 m²/g, confirming the formation of the highly porous cubic framework[5].

Quantitative Data Summary

Application DomainMOF / Material SystemRole of DimethylpiperazineKey Performance MetricRef
Gas Separation 6FDA-DAM-Br / MIL-101(Cr)-Br MMM1,4-DMP as an ionic cross-linkerH₂ Permeability: 1640 Barrer; CO₂ Permeability: 1981 Barrer[1]
Gold Recovery Zr-dimepip-NH₂ MOF2,5-DMP as a sterically hindered ligand coreAu Adsorption Capacity: 1826 mg/g (at pH 3, 40 ppm Au³⁺)[3]
CO₂ Capture [Zn₄O(dmPDC)₃] Carbamate MOF2,5-DMP as a CO₂-reactive precursor (dmPDC)BET Surface Area: 1943 m²/g; CO₂ Content: ~30-33 wt%[5]

References

  • Jo, J. H., et al. "Ionic Cross-Linked MOF-Polymer Mixed-Matrix Membranes for Suppressing Interfacial Defects and Plasticization Behavior." ACS Applied Materials & Interfaces, 2024. 2

  • Meoli, M., et al. "Stable Zr-Piperazine MOFs for Efficient Gold Recovery." ChemRxiv, 2025. 4

  • "Conversion of Carbon Dioxide into Molecular-based Porous Frameworks." Accounts of Chemical Research, 2024. 6

Sources

Technical Notes & Optimization

Troubleshooting

Separation of cis and trans-2,6-dimethylpiperazine isomers

Topic: Resolution and Separation of cis- and trans-2,6-Dimethylpiperazine Isomers Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution and Separation of cis- and trans-2,6-Dimethylpiperazine Isomers Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when isolating the pharmaceutically valuable cis-isomer of 2,6-dimethylpiperazine from its trans-counterpart.

Below, you will find targeted troubleshooting FAQs, physicochemical data, and self-validating protocols that explain not just how to perform the separation, but the causality behind every experimental parameter.

I. Troubleshooting FAQs: The Science of Isomer Resolution

Q1: Why can't I separate cis- and trans-2,6-dimethylpiperazine using standard fractional distillation? A: The fundamental issue lies in their vapor pressures. Both stereoisomers exhibit nearly identical boiling points (150–153 °C at 760 mmHg)[1]. Distillation of the crude reaction mixture—typically synthesized via the catalytic cyclization of diisopropanolamine—is only effective for removing the catalyst and heavy polymeric byproducts. It cannot resolve the stereoisomers. To separate them, you must exploit their distinct thermodynamic stabilities in the solid state. The cis-isomer features two equatorial methyl groups, allowing it to pack efficiently into a crystal lattice with a high melting point (113–114 °C). The trans-isomer (axial-equatorial) is an oil at room temperature[1].

Q2: My crystallization yields are poor, and the product oils out. What is causing this? A: This is almost always caused by residual water in the matrix. Water acts as a highly competitive hydrogen-bond network disruptor, solubilizing the diamine and preventing the supersaturation required for selective precipitation. Causality: You must perform an azeotropic distillation (e.g., with toluene) prior to crystallization[2]. By exchanging the aqueous environment for an anhydrous organic solvent (like isopropanol or a toluene/isopropanol mix), you lower the dielectric constant of the medium. This forces the highly symmetric cis-isomer to crystallize while the trans-isomer remains solvated[3].

Q3: Fractional crystallization leaves a large amount of the trans-isomer in the mother liquor. How can I prevent this yield loss? A: You can recover this mass through thermodynamic equilibration. The trans-enriched mother liquor can be subjected to a metal catalyst (such as Raney-Nickel) at temperatures exceeding 180 °C[1]. Causality: At this elevated temperature, the catalyst promotes reversible dehydrogenation of the piperazine ring to an imine intermediate. This removes the stereocenter temporarily, allowing inversion. Because the cis-conformation is thermodynamically favored (due to lower steric strain), the system re-equilibrates to a cis-heavy mixture, which can be recycled back into your crystallization loop[3].

Q4: Can I use chromatography for analytical resolution of these isomers? A: Yes, but raw 2,6-dimethylpiperazine is highly polar and lacks a strong chromophore, making direct LC difficult. For analytical or small-scale preparative resolution, derivatize the secondary amines. Converting the mixture into piperazine-2-acetic acid esters or Cbz-protected derivatives alters their interaction with the stationary phase, allowing for baseline separation of the cis and trans products via standard silica or chiral chromatography[4].

II. Quantitative Data Summary

Understanding the physical properties of the isomers is critical for designing your separation workflow.

Physicochemical Propertycis-2,6-Dimethylpiperazinetrans-2,6-Dimethylpiperazine
Boiling Point (760 mmHg) 150–153 °C150–153 °C
Melting Point 113–114 °C< 20 °C (Liquid at RT)
Ring Conformation Equatorial-Equatorial (Stable)Axial-Equatorial (Less Stable)
State at Room Temp. Crystalline SolidLiquid / Oil
Separation Strategy Precipitation / CrystallizationRetention in Mother Liquor

III. Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Azeotropic Dehydration and Fractional Crystallization

Objective: Isolate >99% pure cis-2,6-dimethylpiperazine from a crude catalytic cyclization mixture.

  • Initial Distillation: Distill the crude reaction mixture at atmospheric pressure. Collect the main fraction boiling at 150–153 °C.

  • Azeotropic Drying: Transfer the distillate to a reactor equipped with a Dean-Stark trap. Add toluene (1:1 v/v ratio to the distillate). Reflux the mixture.

    • Validation Checkpoint: Monitor the trap. The step is complete only when water ceases to phase-separate. A Karl Fischer titration of the pot must read <0.1% moisture before proceeding.

  • Solvent Exchange & Crystallization: Concentrate the toluene solution under mild vacuum to remove 50% of the volume. Add anhydrous isopropanol (0.5 volumes). Cool the reactor to 5 °C at a controlled ramp rate of 10 °C/hour to promote the growth of large, easily filterable crystals.

  • Isolation: Filter the resulting slurry under a nitrogen blanket (the product is hygroscopic). Wash the filter cake with ice-cold isopropanol.

  • Purity Validation:

    • Checkpoint 1: Dry a sample and measure the melting point. It must be sharp at 113–114 °C [1]. A depressed melting point indicates trans-isomer or water contamination, necessitating a second recrystallization.

    • Checkpoint 2: Derivatize a 0.5 g sample with acetic anhydride and analyze via GC (e.g., 20 m SE-30 capillary column) to confirm >99% cis-selectivity[5].

Protocol B: Catalytic Isomerization of the Trans-Enriched Filtrate

Objective: Convert waste trans-isomer back into a recoverable cis/trans mixture.

  • Concentration: Take the mother liquor (filtrate) from Protocol A and strip the isopropanol/toluene under vacuum to isolate the trans-enriched oil.

  • Catalyst Loading: Charge the oil into a high-pressure autoclave. Add 5 wt% Raney-Nickel catalyst.

  • Thermal Equilibration: Pressurize the reactor with 2.5–10 MPa of Hydrogen gas. Heat the sealed vessel to 190–210 °C for 3 to 5 hours[1].

    • Causality Note: The hydrogen pressure prevents the complete dehydrogenation of the piperazine into a pyrazine aromatic ring, while the >180 °C temperature is the activation energy required for the amine inversion mechanism.

  • Recovery: Cool the reactor to room temperature, vent the hydrogen safely, and filter off the Raney-Nickel catalyst through a Celite pad.

    • Validation Checkpoint: Run a GC analysis on the filtrate. The isomer ratio should have reset to approximately 70:30 (cis:trans), validating that the mixture is ready to be recycled back into Protocol A[5].

IV. Process Visualization

IsomerSeparation Start Crude 2,6-Dimethylpiperazine (Cis/Trans Mixture + H2O) Azeo Azeotropic Distillation (Water Removal) Start->Azeo Cryst Fractional Crystallization (Isopropanol / Toluene) Azeo->Cryst Cis Pure Cis-Isomer (Solid, MP: 113-114 °C) Cryst->Cis Precipitate Mother Mother Liquor (Trans-Enriched Filtrate) Cryst->Mother Filtrate Isom Catalytic Isomerization (Raney-Ni, >180 °C) Mother->Isom Isom->Cryst Recycled Mixture

Workflow for the resolution and catalytic recycling of 2,6-dimethylpiperazine isomers.

V. References

  • Procédé pour la préparation de cis-2,6-diméthyl-pipérazine (EP1031568A1) Google Patents.

  • Process for the preparation of cis-2,6-dimethylpiperazine (DE19907829A1) Google Patents.

  • Method for producing cis-2,6-dimethylpiperazine (JP3443583B2) Google Patents.

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores RSC Publishing.

Sources

Optimization

Recrystallization solvents for purifying trans-2,6-dimethylpiperazine oxalate

Welcome to the Process Chemistry Support Portal. This guide is dedicated to the isolation and purification of trans-2,6-dimethylpiperazine oxalate from mixed cis/trans isomeric mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is dedicated to the isolation and purification of trans-2,6-dimethylpiperazine oxalate from mixed cis/trans isomeric mixtures.

Because 2,6-dimethylpiperazine is synthesized as a mixture of diastereomers, isolating the trans isomer is a classic challenge in drug development. The cis isomer is thermodynamically more stable (allowing both methyl groups to occupy equatorial positions in the chair conformation), while the trans isomer forces one methyl group into an axial position [1]. By converting the free base mixture to an oxalate salt, we exploit the distinct crystal lattice energies of the isomers. The trans-oxalate salt forms a highly rigid, hydrogen-bonded network that is significantly less soluble in polar protic solvents than its cis counterpart, allowing for highly efficient fractional crystallization [2].

Experimental Workflow: Fractional Crystallization

The following diagram illustrates the standard operational workflow for separating the trans isomer from a crude cis/trans mixture using oxalic acid.

G A Crude Mixture (cis/trans-2,6-dimethylpiperazine) B Add Oxalic Acid in Methanol A->B C Heat to Reflux (Complete Dissolution) B->C D Controlled Cooling (Fractional Crystallization) C->D E Vacuum Filtration D->E F Filter Cake: trans-2,6-dimethylpiperazine oxalate (High Purity) E->F Solid phase G Mother Liquor: cis-isomer enriched E->G Filtrate phase

Workflow for the fractional crystallization of trans-2,6-dimethylpiperazine oxalate.

Solvent Selection Matrix

The choice of recrystallization solvent dictates both the thermodynamic yield and the kinetic purity of the final trans-oxalate salt. Below is a comparative matrix of validated solvent systems.

Solvent SystemSolubility of trans-OxalateSolubility of cis-OxalateResolution EfficiencyRecommended Application
Methanol (100%) LowModerateHighStandard primary recrystallization and salt formation.
Methanol/Water (9:1) ModerateHighVery HighFinal polishing step for >99% diastereomeric excess (d.e.).
Ethanol (100%) Very LowLowModerateAlternative to methanol; requires larger solvent volumes.
Acetone InsolubleInsolublePoorUsed strictly as an anti-solvent to crash out remaining product.

Standard Operating Procedure (SOP)

Protocol: Primary Isolation of trans-2,6-dimethylpiperazine oxalate

Self-Validating Mechanism: This protocol relies on the precise stoichiometric addition of oxalic acid. Over-acidification can lead to the formation of bis-oxalate salts, which alters the solubility profile and ruins the separation.

  • Reagent Preparation: Dissolve 1.0 equivalent of anhydrous oxalic acid in absolute methanol (approx. 10 mL per gram of oxalic acid) at room temperature [3].

  • Salt Formation: Dissolve the crude cis/trans-2,6-dimethylpiperazine free base mixture in absolute methanol (5 mL per gram). Slowly add the oxalic acid solution dropwise under continuous stirring. An exothermic reaction will occur, and a white precipitate may begin to form immediately.

  • Dissolution: Heat the suspension to reflux (approx. 65°C) until complete dissolution is achieved. Note: If the solution remains cloudy, add methanol in 1 mL increments until clear. Do not exceed a total solvent volume of 20 mL/g of total solute.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature at a strictly controlled rate of ≤ 5°C per hour. Do not use an ice bath initially , as rapid cooling forces the cis-isomer to co-precipitate.

  • Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) for 4 hours to maximize the thermodynamic yield of the trans-oxalate.

  • Filtration & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold methanol (1-2 mL/g) to remove residual mother liquor containing the cis-isomer.

  • Drying: Dry the crystals under a high vacuum at 45°C to a constant weight.

Troubleshooting & FAQs

Q: During the cooling phase, my product is "oiling out" (forming a dense liquid layer) instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the mixture is higher than the melting point of the solute in that specific solvent system.

  • Immediate Fix: Reheat the mixture to reflux until it becomes a homogenous solution. Add 2-5% (v/v) deionized water to the methanol. Water increases the overall solubility of the salt, lowering the saturation temperature below the melting point, which promotes proper nucleation.

  • Preventative: Introduce a seed crystal of pure trans-2,6-dimethylpiperazine oxalate when the solution is just a few degrees below its boiling point.

Q: NMR analysis shows my trans-oxalate crystals are contaminated with 15% of the cis-isomer. Why did this happen? A: Poor diastereomeric excess (d.e.) is almost always caused by kinetic trapping. If you cooled the solution too quickly (e.g., placing it directly into an ice bath from reflux), the cis-isomer became supersaturated and co-precipitated.

  • Solution: Perform a secondary recrystallization using a 9:1 Methanol:Water mixture. The addition of water drastically increases the solubility of the cis-oxalate while keeping the trans-oxalate relatively insoluble, allowing you to wash away the cis impurity.

Q: My yield of the trans isomer is incredibly low (<10%), but I know my starting mixture was a 50/50 ratio. Where is my product? A: You have likely used too much solvent during the reflux stage, keeping the trans-oxalate below its saturation point even at 4°C.

  • Solution: Transfer the mother liquor to a rotary evaporator and reduce the solvent volume by 50%. Re-heat to ensure homogeneity, then slowly cool again. Alternatively, you can slowly add acetone dropwise as an anti-solvent at room temperature until the solution becomes slightly turbid, then cool to 4°C.

Q: Why do we use oxalic acid instead of standard mineral acids like HCl? A: While hydrochloride salts are excellent for general amine purification, the chloride ion is small and spherical, which does not highly differentiate between the cis and trans isomers in a crystal lattice. Oxalic acid is a dicarboxylic acid that forms highly directional, robust hydrogen-bonded polymeric networks with the diamine. The linear geometry of the trans-isomer fits perfectly into this network, resulting in a massive difference in lattice energy (and therefore solubility) compared to the cis-isomer [4].

References

  • Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. Retrieved from[Link]

  • European Patent Office. (2020). EP 4069367 B1: Muscarinic Receptor 4 Antagonists and Methods of Use. Google Patents.
  • National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability. PMC. Retrieved from[Link]

  • European Patent Office. (2013). EP 2805940 B1: Pyrazine Carboxamide Compound. Google Patents.
Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Piperazine Oxalate Salts

Introduction Piperazine and its salts are pivotal in various pharmaceutical applications, notably as anthelmintic agents and as building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine and its salts are pivotal in various pharmaceutical applications, notably as anthelmintic agents and as building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The formation of salts, such as piperazine oxalate, is a common strategy to modulate the physicochemical properties of a drug, including its solubility, stability, and bioavailability.[2] However, researchers often encounter challenges with the solubility and precipitation of these salts during experimental and developmental stages. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common solubility issues associated with piperazine oxalate salts, grounded in fundamental scientific principles and practical, field-proven insights.

I. Understanding the Fundamentals: Piperazine, Oxalic Acid, and Salt Formation

Before delving into troubleshooting, it is crucial to understand the properties of the individual components and the principles of salt formation.

Q1: What are the key physicochemical properties of piperazine and oxalic acid that influence the solubility of their salt?

A1: The solubility of piperazine oxalate is a function of the intrinsic properties of both the basic piperazine molecule and the acidic oxalic acid, as well as the characteristics of the resulting salt crystal lattice.

Piperazine:

  • Basicity (pKa): Piperazine is a diprotic base with two pKa values, approximately 5.35 and 9.73 at 25°C.[3][4] This means it can accept two protons, and its degree of ionization is highly dependent on the pH of the solution.[5] At lower pH values, piperazine will be more significantly protonated, which generally increases its aqueous solubility.[6]

  • Solubility: Piperazine is freely soluble in water and ethylene glycol but has poor solubility in diethyl ether.[3][7] It is also soluble in other organic solvents like ethanol and methanol.[7]

Oxalic Acid:

  • Acidity (pKa): Oxalic acid is a dicarboxylic acid and a relatively strong organic acid with two pKa values: pKa1 = 1.27 and pKa2 = 4.28.[8][9]

  • Solubility: It is highly soluble in water, with its solubility increasing with temperature.[10][11][12] However, its solubility is limited in many organic solvents.[10][13]

Piperazine Oxalate Salt Formation: The formation of a stable salt depends on the difference in pKa between the acid and the base. A general rule of thumb in pharmaceutical sciences is that a pKa difference of at least 2-3 units is required for robust salt formation.[14] The significant difference between the pKa values of piperazine and oxalic acid suggests that salt formation will be favorable. The solubility of the resulting salt is then determined by a balance between the energy required to break the crystal lattice of the salt and the energy released upon solvation of the individual ions by the solvent.[2][14]

CompoundpKa1pKa2Water Solubility
Piperazine5.359.73Freely soluble[3]
Oxalic Acid1.274.28~95.5 g/L at 20°C[11]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that researchers may encounter.

Q2: I've mixed aqueous solutions of piperazine and oxalic acid, and a precipitate immediately formed. How can I increase the solubility of my piperazine oxalate salt?

A2: The immediate precipitation of piperazine oxalate upon mixing indicates that its intrinsic solubility in your current system has been exceeded. Here’s a systematic approach to address this:

1. pH Adjustment:

  • The "Why": The solubility of a salt derived from a weak base (piperazine) and a weak acid (oxalic acid) is highly pH-dependent. The pH of the solution dictates the ionization state of both piperazine and the oxalate species. Shifting the pH can favor the formation of more soluble ionized species.[15]

  • Troubleshooting Protocol:

    • Prepare a slurry of the piperazine oxalate precipitate in your desired solvent (e.g., water).

    • Gradually add a small amount of a suitable acid (e.g., HCl) or base (e.g., NaOH) while monitoring the pH and observing for dissolution.

    • A pH-solubility profile can be generated by measuring the concentration of the dissolved salt at different pH values. This will help identify the pH at which maximum solubility is achieved.[2]

2. Temperature Modification:

  • The "Why": The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[16] This is due to the increased kinetic energy of the solvent molecules, which can more effectively break down the crystal lattice of the solute.

  • Troubleshooting Protocol:

    • Gently heat the solution containing the piperazine oxalate precipitate while stirring.

    • Observe the temperature at which the precipitate dissolves.

    • Note that upon cooling, the salt may precipitate out again if the solution becomes supersaturated at the lower temperature. This technique is often used for recrystallization to purify the salt.

3. Solvent System Modification:

  • The "Why": The principle of "like dissolves like" is fundamental.[15] Piperazine oxalate is a polar salt and will be most soluble in polar solvents. If you are working in a less polar solvent system, increasing the polarity can enhance solubility.

  • Troubleshooting Protocol:

    • Co-solvents: Introduce a water-miscible organic co-solvent such as ethanol, isopropanol, or acetonitrile to your aqueous solution.[17] This can disrupt the crystal lattice forces and improve solubility. Start with small percentages (e.g., 5-10%) and incrementally increase the co-solvent concentration.

    • Alternative Solvents: If your experimental conditions permit, consider switching to a different primary solvent system altogether. Evaluate the solubility in a range of solvents with varying polarities.

Visualizing the Troubleshooting Workflow for Precipitation

G start Precipitation of Piperazine Oxalate Observed ph_adjust Adjust pH of the Solution start->ph_adjust Is pH adjustment feasible? temp_mod Modify Temperature start->temp_mod Is heating permissible? solvent_sys Change Solvent System start->solvent_sys Are solvent changes allowed? ph_adjust->temp_mod Unsuccessful dissolved Salt Dissolves ph_adjust->dissolved Successful temp_mod->solvent_sys Unsuccessful temp_mod->dissolved Successful solvent_sys->dissolved Successful

Caption: A streamlined workflow for addressing piperazine oxalate precipitation.

Q3: My piperazine oxalate salt appears to be unstable in solution over time, with precipitate forming after a few hours. What could be causing this delayed precipitation?

A3: Delayed precipitation often points to issues of kinetic versus thermodynamic solubility or changes in the solution over time.

1. Metastable Forms and Polymorphism:

  • The "Why": Crystalline solids can exist in different crystal lattice arrangements known as polymorphs.[18] Some polymorphs may be kinetically favored and form initially, exhibiting higher solubility. Over time, this metastable form can convert to a more thermodynamically stable, but less soluble, polymorph, leading to precipitation.

  • Troubleshooting Protocol:

    • Solid-State Characterization: Analyze the initial precipitate and the delayed precipitate using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[19] Differences in the PXRD patterns or thermal events in DSC can confirm the presence of different polymorphs.

    • Controlled Crystallization: To obtain the most stable polymorph, consider performing a controlled crystallization experiment. This can involve slow evaporation of the solvent, cooling a saturated solution slowly, or using an anti-solvent addition method.

2. Common Ion Effect:

  • The "Why": The solubility of a sparingly soluble salt is decreased by the presence of a common ion.[20][21] If your experimental setup involves the addition of other reagents that introduce either piperazinium or oxalate ions, this can suppress the solubility of your piperazine oxalate salt and cause it to precipitate.

  • Troubleshooting Protocol:

    • Review Experimental Components: Carefully examine all components of your solution. Are you adding other salts that could contribute a common ion?

    • Quantify the Effect: If a common ion is unavoidable, its effect on solubility can be quantified. The solubility product (Ksp) of piperazine oxalate can be determined, and the impact of the common ion concentration can be calculated using equilibrium principles.

3. Evaporation or Temperature Fluctuations:

  • The "Why": Even in a sealed container, slight temperature fluctuations can lead to solvent evaporation and re-condensation, concentrating the solute and causing precipitation. Uncovered or poorly sealed vessels are particularly susceptible.

  • Troubleshooting Protocol:

    • Ensure Proper Sealing: Use tightly sealed containers for your solutions.

    • Maintain Constant Temperature: Store solutions in a temperature-controlled environment, such as an incubator or water bath, to minimize fluctuations.

Visualizing the Factors Leading to Delayed Precipitation

G cluster_causes Potential Causes polymorphism Polymorphism Metastable form converts to a more stable, less soluble form. delayed_precip Delayed Precipitation of Piperazine Oxalate polymorphism->delayed_precip common_ion Common Ion Effect Presence of excess piperazinium or oxalate ions reduces solubility. common_ion->delayed_precip environmental Environmental Factors Temperature fluctuations or solvent evaporation concentrate the solution. environmental->delayed_precip

Caption: Key factors contributing to the delayed precipitation of piperazine oxalate.

III. Experimental Protocols

For comprehensive troubleshooting, the following detailed experimental protocols are provided.

Protocol 1: Determination of pH-Solubility Profile
  • Preparation of Saturated Solutions: Add an excess of piperazine oxalate salt to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[5]

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the excess solid. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant appropriately and analyze the concentration of the dissolved piperazine oxalate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Solid-State Characterization using PXRD
  • Sample Preparation: Gently grind a small amount of the dried piperazine oxalate salt to a fine powder.

  • Instrument Setup: Place the powdered sample on the sample holder of the PXRD instrument.

  • Data Acquisition: Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 5° to 40°) with a defined step size and scan speed.

  • Data Analysis: Compare the obtained diffractogram with reference patterns if available. Distinct peaks at specific 2θ angles are characteristic of a particular crystalline form. The presence of different peak patterns in different batches or over time can indicate polymorphism.

IV. Conclusion

Troubleshooting solubility issues with piperazine oxalate salts requires a systematic and logical approach grounded in the principles of acid-base chemistry, thermodynamics, and solid-state chemistry. By carefully considering the effects of pH, temperature, solvent system, and potential for polymorphism and common ion effects, researchers can effectively diagnose and resolve these challenges. The experimental protocols provided in this guide offer a practical framework for investigating and overcoming solubility issues, ultimately facilitating a smoother drug development process.

References

  • Vertex AI Search. (n.d.). Oxalic acid - Solubility of Things.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • Wikipedia. (n.d.). Piperazine.
  • Wikipedia. (n.d.). Oxalic acid.
  • PubChem. (n.d.). Oxalic Acid.
  • Vertex AI Search. (n.d.). Piperazine - Solubility of Things.
  • XCHEMI. (n.d.). What Is the Solubility of Oxalic Acid Dihydrate?.
  • Asian Journal of Research in Chemistry. (2012, September 18). Solubility of Oxalic Acid.
  • chemeurope.com. (n.d.). Oxalic acid.
  • The Merck Index. (n.d.). Oxalic Acid.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • AKJournals. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES.
  • Benchchem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • ChemicalBook. (n.d.). Piperazine compounds.
  • IJSDR. (2011, January 12). Methods to boost solubility.
  • Books. (2011, November 4). Analytical Techniques and Strategies for Salt/Co-crystal Characterization.
  • Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • PubMed. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
  • Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria.
  • Khan Academy. (n.d.). The common-ion effect (video) | Equilibrium.

Sources

Optimization

Technical Support Center: Dimethylpiperazine Oxalate Salt Cleavage

Troubleshooting Guides & FAQs for Free Base Recovery Welcome to the Technical Support Center. Recovering the free base of dimethylpiperazine (DMP) from its oxalate salt is a notoriously challenging workflow in organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Free Base Recovery

Welcome to the Technical Support Center. Recovering the free base of dimethylpiperazine (DMP) from its oxalate salt is a notoriously challenging workflow in organic synthesis and drug development. Because DMP (e.g., 2,5-dimethylpiperazine or 1,4-dimethylpiperazine) is a small, highly polar, and water-miscible diamine, standard basification and extraction protocols often result in severe yield losses.

This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting steps to ensure high-yield, high-purity recovery of your free base.

Method Selection & Decision Matrix

When cleaving the oxalate counterion, researchers must choose a method that balances yield, scalability, and the physicochemical properties of the amine. Below is a comparative matrix of the three primary techniques.

MethodExpected YieldScalabilityPrimary AdvantagePrimary Limitation
Calcium Hydroxide Precipitation >90%ExcellentAvoids aqueous partition loss entirelyRequires filtration of fine

particulates
Alkaline L-L Extraction (Salting Out) 60–80%GoodUses standard liquid-liquid lab setupHigh aqueous solubility of DMP causes moderate loss
Anion Exchange Chromatography >95%Poor (Lab scale)Very clean; no inorganic byproductsResin fouling; requires large solvent volumes
Workflow Decision Tree

Workflow Start Start: DMP Oxalate Salt Decision Scale & Moisture Sensitivity? Start->Decision CaMethod Calcium Hydroxide Precipitation (Recommended) Decision->CaMethod High Yield / Water-sensitive LLEMethod Alkaline L-L Extraction (Salting Out) Decision->LLEMethod Standard / Large Scale IEMethod Ion Exchange (OH- Resin) Decision->IEMethod Microscale / High Purity Ca1 Suspend in EtOH/H2O CaMethod->Ca1 LLE1 Dissolve in H2O LLEMethod->LLE1 Ca2 Add 1.1 eq Ca(OH)2 Ca1->Ca2 Ca3 Filter CaC2O4 & Evaporate Ca2->Ca3 LLE2 Add NaOH (pH > 12) & NaCl LLE1->LLE2 LLE3 Extract with DCM/n-BuOH LLE2->LLE3

Decision tree for selecting the optimal oxalate removal method for dimethylpiperazine.

Self-Validating Experimental Protocols

Method A: Calcium Hydroxide-Mediated Precipitation (Recommended)

This method relies on thermodynamic cleavage. By introducing


, you simultaneously deprotonate the amine and irreversibly precipitate the oxalate counterion as highly insoluble calcium oxalate (

). This shifts the equilibrium completely and avoids the need for liquid-liquid extraction [2].

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 eq of dimethylpiperazine oxalate in a 9:1 mixture of Ethanol/Water (10 mL/g of salt).

  • Base Addition: Add 1.05 to 1.10 eq of Calcium Hydroxide (

    
    ) powder to the suspension.
    
  • Digestion: Heat the suspension to 60°C and stir vigorously for 2 hours.

    • Causality: Rapid precipitation at room temperature forms amorphous, unfilterable nanoparticles. Heating promotes Ostwald ripening, forcing the amorphous precipitate to recrystallize into larger, easily filterable calcium oxalate monohydrate (COM) crystals [3].

  • Self-Validation Check: Remove a 0.5 mL aliquot of the supernatant, pass it through a syringe filter, and add a single drop of 5%

    
     solution. If the solution remains clear, the oxalate has been completely precipitated. If it turns cloudy, add an additional 0.05 eq of 
    
    
    
    to the main flask and stir for another 30 minutes.
  • Filtration: Cool the mixture to room temperature and filter through a tightly packed pad of Celite to catch any fine particulates. Wash the filter cake twice with cold ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the pure dimethylpiperazine free base.

Method B: Alkaline Liquid-Liquid Extraction (Salting Out)

If calcium precipitation is incompatible with downstream chemistry, use this highly optimized liquid-liquid extraction (LLE) protocol [1].

Step-by-Step Procedure:

  • Dissolution: Dissolve the oxalate salt in a minimum viable amount of distilled water.

  • Basification: Slowly add 50% w/w aqueous NaOH until the pH is strictly > 12.

    • Causality: The

      
       of the second protonated amine in DMP is ~9.8. Pushing the pH above 12 ensures >99% of the compound is in the uncharged free base form, preventing it from acting as a water-soluble surfactant.
      
  • Salting Out: Saturate the aqueous layer by adding solid

    
     or 
    
    
    
    until no more dissolves.
    • Causality: Increasing the ionic strength of the aqueous phase disrupts the hydrogen bonding network around the polar free base, drastically decreasing its aqueous solubility (the salting-out effect).

  • Extraction: Extract 4 to 5 times with an equal volume of a 3:1 Dichloromethane (DCM) / Isopropanol mixture, or pure n-butanol.

  • Self-Validation Check: Spot the final aqueous layer on a TLC plate, stain with Ninhydrin, and heat. A lack of a purple/brown spot confirms complete extraction of the diamine.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & FAQs

Q: Why is my yield so low when extracting the free base with ethyl acetate? A: Dimethylpiperazine is highly miscible in water. Ethyl acetate is simply not polar enough to overcome the strong hydrogen bonding between the diamine and the aqueous phase. You must switch to a highly polar organic solvent system (like a 3:1


/Isopropanol mix or n-butanol) and ensure the aqueous layer is fully saturated with 

to force the amine into the organic phase [1].

Q: I used the Calcium Hydroxide method, but the precipitate is too fine and passes straight through my filter paper. What went wrong? A: This is a classic symptom of rapid nucleation, which causes the formation of amorphous calcium oxalate or nanocrystalline structures [2]. To resolve this, you must "digest" the precipitate. Heat the mixture to 60°C for 1 to 2 hours. This provides the activation energy needed for Ostwald ripening—where small, unstable nanoparticles dissolve and redeposit onto larger, stable calcium oxalate monohydrate crystals [3]. Always filter the final mixture through a Celite pad rather than bare filter paper.

Q: I am getting a stubborn emulsion during the liquid-liquid extraction. How do I break it? A: Emulsions in this specific system are typically caused by localized pH gradients or the presence of microscopic, undissolved sodium oxalate crystals suspended at the phase boundary. First, verify that the pH is uniformly >12. If the emulsion persists, filter the entire biphasic mixture through a coarse glass frit to remove suspended inorganic solids, or centrifuge the mixture in a separation tube at 3000 rpm for 5 minutes to force phase separation.

References

  • Process for making N-(diphenylmethyl)piperazines.
  • Process for the purification of an aminoalcohol.
  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. National Institutes of Health (PMC4529336).[Link]

Troubleshooting

Minimizing racemization during trans-2,6-dimethylpiperazine reactions

Welcome to the Technical Support Center for Chiral Piperazine Chemistry. This guide is specifically designed for researchers, medicinal chemists, and process scientists working with trans-2,6-dimethylpiperazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Piperazine Chemistry. This guide is specifically designed for researchers, medicinal chemists, and process scientists working with trans-2,6-dimethylpiperazine.

Because the trans isomer of 2,6-dimethylpiperazine possesses two chiral centers (2R,6R or 2S,6S), preserving its enantiomeric purity during functionalization (e.g., N-alkylation, N-arylation) is a notorious challenge. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent racemization and diastereomerization.

Core Principle: The Thermodynamics of Epimerization

Before troubleshooting, it is critical to understand whytrans-2,6-dimethylpiperazine is prone to losing its stereochemical integrity. The α-protons adjacent to the piperazine nitrogen atoms are mildly acidic. Heating the compound in the presence of a base can trigger deprotonation, leading to a reversible planar enamine or aza-enolate intermediate[1].

Because the trans isomer forces one methyl group into a sterically hindered axial position (1,3-diaxial interaction), reprotonation is overwhelmingly driven by thermodynamic control[2]. The system naturally relaxes into the highly stable cis-2,6-dimethylpiperazine (a meso, achiral compound) where both methyl groups sit in equatorial positions. Therefore, "racemization" in this context almost exclusively manifests as epimerization to the cis diastereomer.

Epimerization Trans trans-2,6-Dimethylpiperazine (Chiral, Higher Energy) Base Base-Mediated α-Deprotonation Trans->Base Strong Base / Heat Planar Planar Intermediate (Enamine / Aza-enolate) Base->Planar Reprotonation Stereoselective Reprotonation Planar->Reprotonation Cis cis-2,6-Dimethylpiperazine (Meso, Diequatorial, Stable) Reprotonation->Cis Thermodynamic Control

Mechanistic pathway of base-catalyzed epimerization of trans-2,6-dimethylpiperazine.

Troubleshooting & FAQs

Q1: I am performing an N-alkylation with an alkyl bromide, but my chiral HPLC shows 20% conversion to the cis isomer. How do I prevent this? A: You are likely using a strong base (like NaH) or heating a moderate base (like K2CO3) for too long. Epimerization is a function of base strength, temperature, and residence time. Solution: Switch to a weaker organic base like N,N-Diisopropylethylamine (DIPEA) and run the reaction at room temperature. To maintain a fast reaction rate at lower temperatures, add a catalytic amount of Sodium Iodide (NaI)[3]. This initiates an in situ Finkelstein reaction, converting your alkyl bromide to a highly reactive alkyl iodide, allowing the N-alkylation to outpace the base-mediated epimerization.

Q2: I need to N-arylate my trans-piperazine. Should I use a Buchwald-Hartwig cross-coupling or an SNAr reaction? A: Whenever possible, prioritize Nucleophilic Aromatic Substitution (SNAr). SNAr can often be executed with mild bases (e.g., DIPEA) at moderate temperatures without transition metals, effectively preserving the stereocenters[4]. If your aryl halide is not electron-deficient enough for SNAr, you must use Buchwald-Hartwig conditions. However, be warned: post-coupling base-mediated racemization is a known phenomenon in Pd-catalyzed aminations[5]. Avoid strong alkoxide bases like NaOtBu. Instead, use a milder base like Cs2CO3 combined with a highly active, bulky precatalyst (e.g., RuPhos Pd G3) that operates efficiently at lower temperatures (40–60 °C).

Q3: Can reductive amination cause loss of enantiomeric excess (ee)? A: Yes, though it is less common than base-catalyzed epimerization. During reductive amination, the formation of the intermediate iminium ion increases the acidity of the adjacent α-proton. If the reduction step (e.g., using NaBH(OAc)3) is too slow, the iminium ion can tautomerize to an enamine, destroying the stereocenter[1]. Ensure your reducing agent is freshly prepared and use slightly acidic conditions (e.g., adding a drop of acetic acid) to accelerate the reduction step.

Quantitative Data: Impact of Conditions on Epimerization

The following table summarizes the causal relationship between reaction conditions and the loss of stereochemical integrity.

Reaction TypeBaseSolventTemp (°C)AdditiveEpimerization (% cis)Yield (%)
N-AlkylationNaHDMF80None> 40%65
N-AlkylationK2CO3MeCN60None15 - 20%72
N-Alkylation DIPEA MeCN 25 NaI (0.2 eq) < 1% 88
N-Arylation (Buchwald)NaOtBuToluene100None25 - 30%55
N-Arylation (Buchwald) Cs2CO3 Dioxane 60 None < 5% 78
N-Arylation (SNAr) DIPEA DMSO 40 None < 1% 91

Step-by-Step Methodologies

Protocol 1: Racemization-Free Finkelstein-Assisted N-Alkylation

This protocol is a self-validating system: by using NaI, the reaction rate is artificially decoupled from temperature. If the reaction is slow, the failure point is the Finkelstein exchange (e.g., wet NaI), not the nucleophilicity of the piperazine, preventing the dangerous temptation to "just heat it up."

  • Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Argon).

  • Reagent Loading: Add trans-2,6-dimethylpiperazine (1.0 equiv) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Activation: Add Sodium Iodide (NaI, 0.2 equiv) and the alkyl chloride/bromide (1.1 equiv). Stir for 10 minutes at room temperature to initiate the halogen exchange[3].

  • Base Addition: Dropwise, add DIPEA (2.0 equiv).

  • Monitoring: Stir at 20–25 °C. Take a 50 µL aliquot at 1 hour, dilute in mobile phase, and run via chiral SFC/HPLC. Self-validation check: You should observe >50% conversion with 0% cis-isomer formation.

  • Quench & Workup: Once complete (typically 2–4 hours), immediately quench with saturated aqueous NH4Cl. This instantly neutralizes the base, physically halting any latent epimerization pathways during the concentration phase. Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol 2: Mild SNAr N-Arylation

Use this protocol for electron-deficient aryl halides (e.g., ortho/para-fluoronitrobenzenes or chloropyridines) to bypass transition metals entirely[4].

  • Preparation: In a clean reaction vial, dissolve trans-2,6-dimethylpiperazine (1.0 equiv) in anhydrous DMSO (0.3 M).

  • Reagent Loading: Add the electron-deficient aryl halide (1.05 equiv) and DIPEA (1.5 equiv).

  • Reaction: Stir the mixture at 40 °C. Do not exceed 50 °C.

  • Workup: Pour the mixture into ice water to precipitate the product, or extract with MTBE. Wash the organic layer extensively with water (3x) to remove DMSO and DIPEA.

References

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines Source: ResearchGate URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Optimizing reaction conditions for sterically hindered piperazines

Topic: Optimizing reaction conditions for sterically hindered piperazines Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting Guides) Welcome to the Advanced Synthesis Support Hub....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for sterically hindered piperazines Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting Guides)

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges encountered when functionalizing sterically hindered piperazines (e.g., 2,6-dimethylpiperazine, 2-t-butylpiperazine). Unlike unhindered secondary amines, these substrates suffer from severe steric clash in the transition state, requiring tailored protocols to suppress elimination, prevent catalyst death, and ensure complete conversion.

Part 1: Buchwald-Hartwig Cross-Coupling

Context: Standard conditions (Pd(OAc)₂/BINAP) often fail with 2,6-disubstituted piperazines due to the inability of the bulky amine to undergo reductive elimination from the Palladium center.

Decision Matrix: Ligand Selection

LigandSelection Start Select Ligand for Hindered Piperazine PrimaryQ Is the Piperazine Primary or Secondary? Start->PrimaryQ SecAmine Secondary (e.g., 2,6-dimethyl) PrimaryQ->SecAmine Secondary BrettPhos BrettPhos (For Primary Amines) PrimaryQ->BrettPhos Primary (Rare) Substrate Coupling Partner Type? SecAmine->Substrate ArylChlor Aryl Chloride (Standard) Substrate->ArylChlor Cl/Br ArylTos Aryl Tosylate/ Mesylate Substrate->ArylTos OTs/OMs HetAryl Heterocycle (Pyridine/Pyrimidine) Substrate->HetAryl N-Heterocycle RuPhos RuPhos (First Choice) ArylChlor->RuPhos XPhos XPhos (For Tosylates) ArylTos->XPhos tBuBrett tBuBrettPhos (For Heterocycles) HetAryl->tBuBrett

Caption: Ligand selection logic based on electrophile type. RuPhos is the workhorse for hindered secondary amines due to its specific geometry that facilitates reductive elimination.

Frequently Asked Questions (FAQs)

Q: My reaction with 2,6-dimethylpiperazine stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: This is likely "catalyst poisoning" or off-cycle species formation.

  • The Cause: Sterically hindered amines struggle to bind to the Pd(II) intermediate. If the amine doesn't bind quickly, the catalyst can form inactive dimers.

  • The Fix:

    • Switch to a Precatalyst: Use RuPhos Pd G3 or G4 instead of mixing Pd(OAc)₂ + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and rapid initiation.

    • Increase Concentration: Run the reaction at 1.0 M (high concentration) to force the bimolecular reaction between the amine and the Pd-Ar species.

Q: I see significant hydrodehalogenation (reduction of the aryl halide) instead of the product. A: This indicates the Beta-Hydride elimination pathway is faster than the reductive elimination of your amine.

  • The Fix:

    • Base Switch: Switch from NaOtBu to LHMDS or Cs₂CO₃ . Alkoxide bases can sometimes act as hydride sources or promote beta-hydride elimination in the ligand.

    • Temperature: Lower the temperature slightly (e.g., from 110°C to 80°C) if using a highly active catalyst like RuPhos G4, to favor the lower-energy reductive elimination pathway over side reactions.

Optimized Protocol: Buchwald-Hartwig with RuPhos G4
ParameterConditionRationale
Catalyst RuPhos Pd G4 (1–3 mol%)Pre-formed active species prevents induction period and aggregation.
Base NaOtBu (1.4 equiv)Strong base required for rapid deprotonation; use LHMDS if functional groups are sensitive.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often stabilize the active monolithic species better than DMF.
Temp 80–100 °CSufficient energy to overcome the steric barrier of reductive elimination.
Order of Addition Solids first → Purge → LiquidsOxygen kills the active Pd(0) species instantly.
Part 2: Amide Coupling

Context: Standard EDC/NHS or HBTU couplings often fail with hindered piperazines because the activated ester hydrolyzes faster than the bulky amine can attack it.

Troubleshooting Guide

Issue: Low yield with HATU/DIPEA.

  • Diagnosis: The "At" (azabenzotriazole) ester formed is reactive, but if the amine is too hindered (e.g., 2,2,6,6-tetramethylpiperidine), the reaction kinetics are too slow, leading to hydrolysis by trace water.

  • Solution: Switch to T3P (Propylphosphonic anhydride) .[1]

    • Mechanism:[2][3] T3P acts as a water scavenger and activates the acid in a way that is highly driven toward amide formation without rapid hydrolysis.

    • Conditions: 50% T3P in EtOAc (2.0 equiv), Pyridine (3.0 equiv), 0°C to RT.

Issue: Acid partner is sensitive (e.g., chiral center).

  • Diagnosis: Using acid chlorides (SOCl₂) causes racemization via ketene formation.

  • Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[4]

    • Protocol: React acid with Ghosez’s reagent (1.1 equiv) in dry DCM at 0°C for 1 hour to form the acid chloride under neutral conditions. Then add the hindered piperazine and mild base.

Comparison of Coupling Reagents
ReagentSuitability for Hindered AminesRisk of EpimerizationRecommended Condition
HATU ModerateLowDMF, DIPEA, extended time (24h).
T3P High Very LowEtOAc or DMF, Pyridine. Best for scale-up.
Ghosez Rgt High LowDCM, forms Acid Chloride in situ.
EDC/HOBt LowLowNot recommended for hindered substrates.
Part 3: N-Alkylation (SN2)

Context: Direct alkylation of 2,6-dimethylpiperazine with alkyl halides often leads to elimination (alkene formation) or over-alkylation due to the "conformal lock" of the piperazine ring.

Workflow: SN2 Optimization

SN2Optimization Input Reaction Stalled/Slow Step1 Check Solvent Input->Step1 Step2 Add Iodide Source Step1->Step2 Already Polar? SolventChoice Use ACN or DMF (Polar Aprotic) Step1->SolventChoice Non-polar? Step3 Switch Base Step2->Step3 Already Iodide? Finkelstein Add 0.5 eq KI (Finkelstein) Step2->Finkelstein Alkyl Bromide/Chloride? BaseChoice Use Cs2CO3 (Cesium Effect) Step3->BaseChoice Using K2CO3?

Caption: Troubleshooting logic for stalled SN2 reactions. The "Cesium Effect" (increased solubility in organic solvents) is critical for hindered substrates.

Key Protocol Adjustment: The Finkelstein Modification For alkyl chlorides or bromides that react sluggishly:

  • Solvent: Acetone or Acetonitrile (dry).

  • Additive: Add 0.5 equiv of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).

    • Mechanism:[2][3] The iodide displaces the chloride/bromide in situ to form a highly reactive alkyl iodide, which the hindered amine can then attack more easily.

Part 4: Purification & Work-up

Q: My product streaks on silica and co-elutes with impurities. A: Hindered piperazines are lipophilic bases. They interact strongly with the acidic silanols on silica gel.

  • The Fix: Passivate the silica. Run the column with 1% Triethylamine (Et₃N) or 1% NH₄OH in the mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1). This blocks the acidic sites and sharpens the peak.

Q: How do I remove excess 2,6-dimethylpiperazine after the reaction? A: Since the starting material is a diamine and the product is usually a mono-amine (or amide), exploit the pKa difference.

  • Acid Wash: Wash the organic layer with 0.5 M citric acid (pH ~4).

  • Note: If your product is also very basic, this might not work. In that case, use Isocyanate Scavenger Resin (e.g., PS-Isocyanate) to pull out the unreacted secondary amine, leaving the tertiary amine product in solution.

References
  • Maiti, D., et al. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation."[1] Organic Process Research & Development. Link

  • Ghosez, L., et al. (1969). "Synthesis of Acyl Chlorides under Neutral Conditions." Journal of the Chemical Society, Chemical Communications. Link

  • BenchChem Technical Support. (2025). "Optimization of Buchwald-Hartwig amination conditions." Link

Sources

Troubleshooting

Technical Support Guide: Thermal Degradation of Dimethylpiperazine Oxalate

Executive Summary & Compound Identification Dimethylpiperazine oxalate typically refers to the oxalate salt of trans-2,6-dimethylpiperazine (CAS: 1523541-98-1), a critical chiral building block in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

Dimethylpiperazine oxalate typically refers to the oxalate salt of trans-2,6-dimethylpiperazine (CAS: 1523541-98-1), a critical chiral building block in pharmaceutical synthesis. While less common, it may also refer to the salt of 1,4-dimethylpiperazine .

The thermal stability of this salt is governed by the interaction between the basic piperazine core and the oxalic acid counter-ion. Unlike simple melting, the thermal event profile involves competing pathways of dehydration , salt dissociation , condensation (amidation) , and oxidative fragmentation .

Critical Warning: The degradation pathway is strictly dependent on the substitution pattern of the piperazine ring (Secondary vs. Tertiary amine).

Parametertrans-2,6-Dimethylpiperazine Oxalate 1,4-Dimethylpiperazine Oxalate
Amine Type Secondary (

)
Tertiary (

)
Primary Degradation Condensation to Oxamides (Polymerization risk)Dissociation & Oxalate Decomposition
TGA Onset ~180–200 °C (Amidation)~130–150 °C (Dissociation)

Troubleshooting Guide (Q&A Format)

Category A: Thermal Analysis (DSC/TGA) Anomalies

Q1: My DSC trace shows a broad endotherm followed immediately by an exotherm, rather than a sharp melting point. Is my sample impure?

  • Diagnosis: This is likely chemical decomposition , not impurity.

  • Mechanism: The endotherm represents the melting/dissociation of the salt lattice. The immediate exotherm (often >200°C) indicates the decarboxylation of the oxalate anion or the condensation reaction (formation of oxamides) if you are working with the 2,6-isomer.

  • Action:

    • Run a TGA (Thermogravimetric Analysis) to correlate the heat flow with mass loss.

    • If mass loss occurs during the endotherm, it is simultaneous melting/decomposition.

Q2: I observe a small weight loss (~5-8%) at 100–110°C in TGA. Is this solvent residue?

  • Diagnosis: This is likely dehydration .

  • Explanation: Oxalate salts frequently crystallize as hydrates. A stoichiometric loss corresponds to the removal of lattice water.

    • Calculation: Check if the weight loss matches

      
      .
      
  • Action: Dry the sample at 60°C under vacuum and re-run. If the step disappears, it was water. If it persists, it may be unbound volatile solvent.

Category B: Chemical Stability & Storage

Q3: My sample has turned yellow after storage at 50°C. Is it still usable?

  • Diagnosis: Early-stage oxidative degradation .

  • Mechanism: Piperazine rings are susceptible to oxidation at the

    
    -carbon (adjacent to nitrogen), leading to N-oxides or imine impurities. This is accelerated by trace metals (Fe, Cu) often present in oxalate salts.
    
  • Action: Perform HPLC analysis. If purity is >98%, recrystallize from ethanol/isopropanol to remove the chromophore. Store under argon/nitrogen.

Q4: I found an insoluble white residue after heating the 2,6-dimethylpiperazine oxalate salt. What is it?

  • Diagnosis: Formation of polymeric oxamides .

  • Mechanism: The secondary amine groups in 2,6-dimethylpiperazine react with the oxalate carboxyl groups at high temperatures (>160°C) to eliminate water, forming insoluble polyamide chains.

  • Action: This reaction is irreversible. Do not heat the solid salt above 150°C during drying processes.

Detailed Degradation Pathways

The following diagram illustrates the divergent pathways for the secondary (2,6-) and tertiary (1,4-) isomers.

Pathway Visualization

DegradationPathways Salt Dimethylpiperazine Oxalate (Solid Salt) Heat Thermal Stress (>150°C) Salt->Heat Sub26 2,6-Isomer (Secondary Amine) Heat->Sub26 If Secondary Sub14 1,4-Isomer (Tertiary Amine) Heat->Sub14 If Tertiary Condensation Condensation Reaction (-H₂O) Sub26->Condensation Dissociation Salt Dissociation (Proton Transfer Reversal) Sub14->Dissociation Oxamide N,N'-Oxalyl-bis(dimethylpiperazine) (Insoluble Amide/Polymer) Condensation->Oxamide FreeAmine Free Amine Vapor (Volatile) Dissociation->FreeAmine OxalicDecomp Oxalic Acid Decomp (CO + CO₂ + H₂O) Dissociation->OxalicDecomp

Figure 1: Divergent thermal degradation pathways for dimethylpiperazine oxalate isomers. The 2,6-isomer risks polymerization, while the 1,4-isomer undergoes dissociation.

Mechanism Description
Pathway A: Condensation (2,6-Isomer Specific)

For (2R,6R)-2,6-dimethylpiperazine oxalate :

  • Proton Transfer : At elevated temperatures, the salt lattice loosens.

  • Nucleophilic Attack : The secondary amine nitrogen attacks the carbonyl carbon of the oxalate.

  • Dehydration : Water is eliminated, forming an amide bond .

  • Result : Formation of mono-oxamides or polymeric species (if both amine sites react). These are typically high-melting, insoluble solids.

Pathway B: Dissociation & Decarboxylation (General)

For 1,4-dimethylpiperazine oxalate (or 2,6-isomer under rapid heating):

  • Dissociation :

    
    
    
  • Oxalate Decomposition : The free oxalic acid is thermally unstable above 150°C and decomposes via:

    
    
    Or via formic acid intermediate:
    
    
    
    
  • Ring Fragmentation : At very high temperatures (>300°C), the piperazine ring opens via radical mechanisms, often initiated at the C-N bond [1].

Experimental Validation Protocols

To confirm the degradation state of your material, perform the following assays:

Protocol 1: HPLC Analysis for Amide Detection
  • Objective : Detect non-volatile degradation products (oxamides).

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase :

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 90% B over 15 mins.

  • Detection : UV at 210 nm (Amide bond absorption).

  • Expected Result :

    • Pristine Salt : Single peak (Amine) at low retention time (Oxalate elutes in void volume).

    • Degraded (2,6-isomer) : New peaks at higher retention times corresponding to the less polar amide derivatives.

Protocol 2: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)
  • Objective : Identify evolved gases during heating.

  • Ramp : 10°C/min from 30°C to 400°C under

    
    .
    
  • Monitor m/z :

    • 18 :

      
       (Dehydration/Condensation).
      
    • 44 :

      
       (Oxalate decarboxylation).
      
    • 28 :

      
       (Oxalate decomposition).
      
    • 114 : Dimethylpiperazine parent ion (Evaporation).

References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: Product Types and Generation Rates. Industrial & Engineering Chemistry Research. Link

  • Dollimore, D. (1987).[1][2] The thermal decomposition of oxalates.[1][2][3][4][5][6] Part 16. Thermal decomposition studies on cadmium oxalate. Thermochimica Acta. Link

  • PubChem Compound Summary . (2025). 1,4-Dimethylpiperazine.[7][8][9] National Center for Biotechnology Information. Link

  • ChemScene Technical Data . (2025). (2R,6R)-2,6-Dimethylpiperazine oxalate.[10][11] Link

Sources

Optimization

Solving filtration difficulties with fine piperazine oxalate precipitates

[label="Filter Suspension\n(Pre-Coat or Logical flow of Ostwald ripening to convert fine precipitates into large crystals. Filtration_Workflow S1 Prepare Pre-coat Bed (Celite on Synthetic Cloth) S2 Transfer Slurry (Avoid...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Filter Suspension\n(Pre-Coat or

Logical flow of Ostwald ripening to convert fine precipitates into large crystals.

Filtration_Workflow S1 Prepare Pre-coat Bed (Celite on Synthetic Cloth) S2 Transfer Slurry (Avoid Cake Cracking) S1->S2 S3 Apply Moderate Vacuum (Prevent Compaction) S2->S3 S4 Wash Cake (Multiple Small Portions) S3->S4 S5 Pure Piperazine Oxalate (Low Solvent Retention) S4->S5

Step-by-step experimental workflow for the efficient filtration of fine crystalline suspensions.

Part 3: Self-Validating Experimental Protocols

Protocol A: Temperature-Cycled Crystallization (Ostwald Ripening)

Objective: Convert a fine, unfilterable piperazine oxalate suspension into large, easily filtered crystals.

  • Controlled Precipitation: Add the oxalic acid solution to the piperazine solution at a strict rate of 0.05 to 0.1 equivalents per minute under moderate overhead stirring (200-300 RPM).

    • Causality: Slow addition prevents localized supersaturation spikes, restricting the system to the metastable zone and minimizing primary nucleation[1].

  • Heating Phase (Dissolution): Heat the resulting milky suspension to 5–10 °C below the solvent's boiling point. Hold at this temperature for 45–60 minutes.

    • Causality: Thermal energy selectively dissolves the finest particles, which possess the highest solubility due to their energetically unstable surface-area-to-volume ratio[2].

  • Cooling Phase (Crystal Growth): Program the reactor to cool linearly at a rate of 0.1 to 0.2 °C/min back to room temperature.

    • Causality: A slow, controlled cooling ramp ensures the dissolved piperazine oxalate deposits exclusively onto the remaining large crystals rather than nucleating into new fines[1].

  • System Validation: Turn off the agitator. The protocol is successful if the suspension transitions from an opaque, milk-like appearance to a translucent slurry where distinct crystalline particles settle to the bottom of the reactor within 60 seconds.

Protocol B: Pre-Coated Filtration and Efficient Washing

Objective: Isolate piperazine oxalate crystals rapidly without blinding the filter medium.

  • Pre-Coat Preparation: Suspend 1-2 cm depth equivalent of diatomaceous earth (Celite) in the pure crystallization solvent. Pour this slurry evenly over a synthetic monofilament filter cloth (e.g., 150x100 thread count) under gentle vacuum[3].

    • Causality: The Celite bed acts as a highly porous depth-filter, trapping rogue fine particles before they can reach and blind the primary filter cloth[3].

  • Filtration: Transfer the piperazine oxalate slurry onto the pre-coat bed. Maintain a steady, moderate vacuum. Do not allow the vacuum to pull the cake completely dry until washing is complete, as this causes cracking.

  • Washing: Wash the cake with 3 to 4 small portions (e.g., 0.5 bed volumes each) of ice-cold solvent. Allow the solvent to just reach the top of the cake before adding the next portion.

    • Causality: Sequential washing with multiple small volumes displaces the mother liquor exponentially better than a single large wash, ensuring high purity while minimizing product dissolution[4].

  • System Validation: The filtration rate should remain constant across all wash cycles. A slowing drip rate indicates cake compaction or blinding, requiring a reduction in vacuum pressure.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes of applying different crystallization strategies to piperazine oxalate, highlighting the direct correlation between kinetic control and filtration efficiency.

Crystallization StrategySupersaturation LevelDominant Kinetic ProcessMean Particle Size (µm)Relative Filtration TimeYield (%)
Rapid Addition (Crash out) Very HighPrimary Nucleation< 5> 120 mins (Blinding)95
Slow Addition + Seeding Low to ModerateCrystal Growth50 - 10015 mins92
Temperature Cycling (Ripening) FluctuatingOstwald Ripening150 - 300< 5 mins90

References

  • Ostwald ripening - Wikipedia. URL:[Link]

  • Precipitation and Crystallization Processes - CRESP. URL:[Link]

  • How to effectively wash the precipitate or crystals on the filter and why? - StackExchange. URL:[Link]

  • Advice for filtering a super fine precipitate? - Reddit. URL:[Link]

  • Continuous Filtration of Precipitates - 911Metallurgist. URL:[Link]

  • Improving Crystallization and Precipitation: A Review of 20 Years - Part I - YouTube. URL:[Link]

  • 4.4.2: Ostwald Ripening - LibreTexts. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of trans-2,6-Dimethylpiperazine

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Trans-2,6-dimethylpiperazine, a key building block i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Trans-2,6-dimethylpiperazine, a key building block in various pharmaceutical agents, presents unique analytical challenges due to its structural characteristics. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of this compound, moving beyond mere procedural steps to explain the scientific rationale behind method development choices.

The Analytical Challenge: Unmasking Impurities in trans-2,6-Dimethylpiperazine

The primary challenge in analyzing trans-2,6-dimethylpiperazine lies in its chemical nature. As a small, polar, basic compound, it lacks a strong UV chromophore, making detection difficult. Furthermore, its synthesis can result in several impurities, the most critical being its geometric isomer, cis-2,6-dimethylpiperazine. Differentiating between these stereoisomers is often a regulatory requirement and necessitates high-resolution separation techniques. Other potential impurities may include starting materials, by-products, and degradation products.

Strategic Approaches to HPLC Method Development

A systematic approach to method development is crucial for achieving a reliable and robust purity method. The process involves a careful selection of the stationary phase, mobile phase, and detection technique, each tailored to the physicochemical properties of trans-2,6-dimethylpiperazine and its potential impurities.

MethodDevelopmentWorkflow Analyte Analyte Characterization (trans-2,6-dimethylpiperazine) - Polar, Basic - Weak UV Chromophore - Stereoisomers (cis/trans) Column_Screening Column / Stationary Phase Screening - Reversed-Phase (C18, C8) - HILIC - Chiral Phases Analyte->Column_Screening Informs initial choices Mobile_Phase_Opt Mobile Phase Optimization - pH Control - Organic Modifier - Buffer/Ion-Pair Reagent Column_Screening->Mobile_Phase_Opt Iterative process Detector_Selection Detector Selection - UV (with derivatization) - ELSD/CAD - MS Mobile_Phase_Opt->Detector_Selection Compatibility check Method_Validation Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Robustness Detector_Selection->Method_Validation Finalized Method

Comparison of Chromatographic Modes

The choice of chromatographic mode is the foundation of the separation strategy. For a polar compound like trans-2,6-dimethylpiperazine, several options exist, each with distinct advantages and disadvantages.

1. Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography, typically employing C18 or C8 stationary phases, is the workhorse of HPLC. However, the high polarity of trans-2,6-dimethylpiperazine leads to poor retention on these non-polar stationary phases, often causing it to elute in the void volume.[1][2] To overcome this, two primary strategies can be employed:

  • Ion-Pair Chromatography (IPC): This technique introduces an ion-pairing reagent (e.g., alkyl sulfonates) into the mobile phase.[3] The reagent forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and retention on the RPC column. While effective, IPC can lead to long column equilibration times and is often incompatible with mass spectrometry (MS).[3]

  • Derivatization: Pre-column derivatization with a reagent that introduces a non-polar, UV-active tag can significantly improve retention and detection.[4][5] Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with the secondary amine groups to form a stable, detectable derivative.[6] This approach enhances sensitivity but adds complexity and potential for side reactions.

2. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of polar compounds.[7][8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] This creates a water-rich layer on the stationary phase, into which polar analytes can partition.[7][9]

  • Advantages for trans-2,6-dimethylpiperazine: HILIC offers excellent retention for polar amines without the need for ion-pairing reagents or derivatization, making it highly compatible with MS detection.[1] It can also provide a different selectivity profile compared to RPC, which may be advantageous for separating closely related impurities.

3. Chiral Chromatography

To resolve the critical cis- and trans- stereoisomers, a chiral stationary phase (CSP) is essential.[11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity.[12][13] The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, leading to different retention times for the isomers.

  • Key Consideration: Method development in chiral chromatography often involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar-organic mode) to find the optimal conditions for resolution.[13][14]

SeparationChallenge cluster_sample Sample Mixture cluster_hplc Chiral HPLC Separation Trans trans-2,6-dimethylpiperazine (API) Peak_Trans Peak 1 (trans) Trans->Peak_Trans Cis cis-2,6-dimethylpiperazine (Isomeric Impurity) Peak_Cis Peak 2 (cis) Cis->Peak_Cis Other Other Process Impurities Peak_Other Impurity Peaks Other->Peak_Other

Comparative Performance of HPLC Methods

Method Stationary Phase Mobile Phase Principle Pros Cons Best For
RPC with Ion-Pairing C18, C8Aqueous buffer with ion-pairing reagent and organic modifier.Utilizes common columns; good for routine QC.Long equilibration; MS-incompatible; complex mobile phase.General purity assessment when MS is not required.
RPC with Derivatization C18, C8Standard reversed-phase gradient.Greatly enhanced UV sensitivity; good retention.Additional sample preparation step; potential for artifacts.Trace-level impurity quantification.
HILIC Bare Silica, Amide, ZwitterionicHigh organic (ACN) with aqueous buffer.Excellent retention for polar compounds; MS-compatible.Can be sensitive to mobile phase water content; different selectivity.Purity analysis with MS identification of unknowns.
Chiral Chromatography Polysaccharide-based (e.g., Chiralpak series)Normal-phase or reversed-phase modifiers.Resolves stereoisomers (cis/trans).Columns can be expensive; method development can be extensive.Quantifying the cis-isomer impurity.

Detector Selection: Seeing the Unseen

Given the weak UV absorbance of trans-2,6-dimethylpiperazine, the choice of detector is critical for achieving the required sensitivity and specificity.

DetectorDecisionTree Start Is the Analyte UV-Active? Derivatize Derivatize to add a Chromophore? Start->Derivatize No UV_Detector Use UV Detector Start->UV_Detector Yes Derivatize->UV_Detector Yes Need_ID Need Structural Information? Derivatize->Need_ID No Aerosol_Detector Use Aerosol-Based Detector (CAD or ELSD) MS_Detector Use Mass Spectrometry (MS) Need_ID->Aerosol_Detector No Need_ID->MS_Detector Yes

  • UV Detection (Post-Derivatization): As discussed, derivatization makes UV detection a highly sensitive and viable option.[4] This is often the method of choice for routine quality control (QC) labs equipped with standard HPLC-UV systems.

  • Aerosol-Based Detectors (CAD and ELSD): Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are "universal" detectors that do not require the analyte to have a chromophore.[15][16] They work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting analyte particles.[15] CAD generally offers better sensitivity and a wider dynamic range compared to ELSD.[17][18] These detectors are excellent for purity analysis when derivatization is not desirable.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and allows for the identification of unknown impurities based on their mass-to-charge ratio. HILIC-MS is a particularly powerful combination for this application.[19][20]

Experimental Protocols

The following protocols serve as validated starting points for method development. Adherence to system suitability criteria as defined by pharmacopeias (e.g., USP <621>) is mandatory for ensuring the validity of results.[21][22][23]

Protocol 1: Chiral Separation for Cis/Trans Isomer Analysis

This method is designed to resolve and quantify the critical cis-isomer impurity from the main trans-2,6-dimethylpiperazine peak.

  • Column: Chiralpak IC (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: Given the lack of a chromophore and the use of non-volatile diethylamine, derivatization or an aerosol-based detector would be required. For simplicity with UV, a pre-column derivatization step with NBD-Cl could be employed, with detection at 340 nm.[6]

  • Injection Volume: 10 µL

  • System Suitability:

    • Prepare a solution containing both cis- and trans-2,6-dimethylpiperazine.

    • Resolution (Rs) between the cis and trans peaks should be ≥ 1.5.

    • Tailing factor for the trans peak should be ≤ 2.0.

    • Repeatability of peak areas for six replicate injections should be ≤ 2.0% RSD.

Protocol 2: HILIC Method for General Purity and MS-Compatibility

This method provides good retention for the polar parent compound and is ideal for use with CAD or MS for impurity profiling.

  • Column: Acclaim™ Trinity™ P1 (or equivalent zwitterionic HILIC phase), 150 x 3.0 mm, 3 µm

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (ESI+)

  • Injection Volume: 5 µL

  • System Suitability:

    • Tailing factor for the trans-2,6-dimethylpiperazine peak should be between 0.8 and 1.8.

    • Signal-to-noise ratio for a standard at the reporting threshold should be ≥ 10.

    • Repeatability of retention time for the main peak should be ≤ 1.0% RSD.

Validation and Trustworthiness

Any developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[24][25][26][27] This involves assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is especially critical for demonstrating separation from the cis-isomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By rigorously following these validation principles, the developed HPLC method becomes a self-validating system, ensuring the generation of trustworthy and reproducible data for the purity analysis of trans-2,6-dimethylpiperazine.

References

  • <621> CHROMATOGRAPHY - USP.org. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]

  • Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products - Waters Corporation. Available at: [Link]

  • A comparison of CAD and ELSD as non-UV detection techniques - Reach Separations. Available at: [Link]

  • <621> Chromatography - USP-NF. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available at: [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • HILIC - Dr. Maisch. Available at: [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. Available at: [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. Available at: [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available at: [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. Available at: [Link]

  • Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. Scilit. Available at: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]

  • Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS. Available at: [Link]

  • ELSD vs CAD - Chromatography Forum. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available at: [Link]

  • Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS. PubMed. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. Google Patents.

Sources

Comparative

Technical Guide: Reactivity &amp; Performance of cis- vs. trans-2,6-Dimethylpiperazine Oxalate

The following guide provides an in-depth technical comparison of cis- and trans-2,6-dimethylpiperazine , focusing on their conformational drivers, reactivity profiles, and isolation methodologies via oxalate salts. [1][2...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of cis- and trans-2,6-dimethylpiperazine , focusing on their conformational drivers, reactivity profiles, and isolation methodologies via oxalate salts.

[1][2]

Executive Summary

In drug development, the stereochemistry of the piperazine ring is a critical determinant of pharmacokinetics and target binding. cis-2,6-Dimethylpiperazine (the meso isomer) is the thermodynamically preferred scaffold, widely used in antifungal and CNS-active agents due to its superior stability and predictable diequatorial conformation.[1] trans-2,6-Dimethylpiperazine (the chiral pair) is kinetically accessible but thermodynamically less stable, often behaving as a reactive impurity or requiring specific stabilization (e.g., as an oxalate salt) for isolation.[1]

This guide analyzes the conformational locking that dictates their distinct reactivity and provides a validated protocol for their separation.

Structural & Conformational Analysis

The reactivity difference between these isomers is rooted in the chair conformation and the spatial orientation of the methyl substituents.

cis-2,6-Dimethylpiperazine (The Stable Scaffold)[1]
  • Configuration: (2R, 6S) – Meso compound.[1][2]

  • Conformation: Predominantly exists in the diequatorial chair conformation.[1][2]

  • Energetics: Both methyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions.[1][2] This "locked" conformation renders the nitrogen lone pairs highly accessible for nucleophilic attack, making it the preferred isomer for controlled N-alkylation or acylation.

trans-2,6-Dimethylpiperazine (The High-Energy Isomer)[1][2]
  • Configuration: (2R, 6R) and (2S, 6S) – Racemic pair.[1][2]

  • Conformation: In a standard chair, one methyl group is equatorial and the other is axial .[2]

  • Energetics: The axial methyl group introduces significant 1,3-diaxial strain (approx.[1][2] 1.8 kcal/mol penalty).[1][2] To relieve this, the ring may distort into a twist-boat intermediate during reactions, altering transition state energies and often reducing selectivity during substitution reactions.[1]

Visualizing the Steric Landscape

The following diagram illustrates the conformational stability differences that drive reactivity.

Conformation cluster_cis cis-2,6-Dimethylpiperazine (Stable) cluster_trans trans-2,6-Dimethylpiperazine (Unstable) cis_struct Diequatorial Chair (Me groups equatorial) Minimizes steric strain cis_react High Nucleophilicity N-H accessible cis_struct->cis_react Leads to trans_struct Equatorial-Axial Chair (One Me group axial) 1,3-Diaxial Strain cis_struct->trans_struct Isomerization (Requires Heat/Cat) trans_react Lower/Altered Reactivity Axial Me hinders N-approach trans_struct->trans_react Leads to

Figure 1: Conformational drivers of reactivity.[1] The diequatorial nature of the cis isomer facilitates predictable nucleophilic behavior.

Reactivity Profile Comparison

Featurecis-2,6-Dimethylpiperazinetrans-2,6-DimethylpiperazineImpact on Synthesis
Thermodynamic Stability High (Diequatorial)Low (Axial-Equatorial)cis is the major product in thermodynamic equilibrations (e.g., over Raney Ni).[1]
Nucleophilicity High Moderate to Low cis reacts faster in SN2 reactions; trans axial methyl hinders backside attack.[1][2]
pKa (Predicted) ~9.4~9.2trans is slightly more acidic due to solvation effects on the cation, affecting salt formation.
Solubility (Oxalate) Lower (Precipitates readily)Higher (Remains in liquor)Exploited for purification (see Protocol below).[1][2]
Isomerization Risk LowHightrans can isomerize to cis under high heat or catalytic hydrogenation conditions.[1][2]
Key Insight: The "Axial Shielding" Effect

In the trans isomer, the axial methyl group projects into the space above the ring, effectively shielding the adjacent nitrogen lone pair. This creates a "steric gate" that slows down N-alkylation rates compared to the cis isomer, where both methyls point away (equatorial), leaving the nitrogen face open.

Experimental Protocol: Separation via Oxalate Salt

While synthesis from diisopropanolamine yields a mixture of isomers (typically 80:20 cis:trans), pharmaceutical purity (>99%) is required.[1][2] The Oxalate Salt Crystallization method is the industry standard for resolving these isomers, leveraging the significant lattice energy differences between the meso (cis) and chiral (trans) crystal packing.

The Mechanism of Separation

The cis-isomer, being a meso compound with a center of inversion, packs more efficiently into a crystal lattice with oxalic acid. This results in a lower solubility product (Ksp) for the cis-oxalate compared to the trans-oxalate.[1]

Step-by-Step Purification Workflow[1][2]

Reagents:

  • Crude 2,6-dimethylpiperazine mixture (approx. 80% cis)[1]

  • Oxalic acid dihydrate[1][2]

  • Methanol (solvent)[1][3]

  • Ethanol (antisolvent)[1]

Protocol:

  • Dissolution: Dissolve 10.0 g of crude amine mixture in 50 mL of Methanol at 40°C.

  • Acid Addition: Slowly add 1.05 equivalents of Oxalic acid dihydrate (dissolved in warm methanol) dropwise. Note: Exothermic reaction; maintain temp <50°C.[1][2]

  • Nucleation: Stir the solution at room temperature for 2 hours. A white precipitate will form.[1][2][4]

    • Critical Checkpoint: The precipitate is predominantly cis-2,6-dimethylpiperazine oxalate .[1][2]

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold Ethanol (2 x 10 mL) to remove residual trans isomer (which remains more soluble in the mother liquor).

  • Recrystallization (Polishing): Dissolve the wet cake in minimum hot water/methanol (1:5) and cool slowly to 4°C to obtain >99% pure cis crystals.

  • Free Base Recovery: Treat the purified oxalate salt with 20% NaOH solution and extract with dichloromethane to recover the pure amine.[2]

Separation Start Crude Mixture (80% cis / 20% trans) Oxalate Add Oxalic Acid in MeOH Start->Oxalate Precipitation Precipitation Step (Selective Crystallization) Oxalate->Precipitation Solid Solid Phase (cis-Oxalate) Precipitation->Solid Crystallizes Liquid Mother Liquor (trans-Oxalate + Impurities) Precipitation->Liquid Remains Soluble Base Treat with NaOH Extract with DCM Solid->Base Final Pure cis-2,6-Dimethylpiperazine (>99% de) Base->Final

Figure 2: Purification workflow isolating the thermodynamically stable cis isomer via oxalate salt precipitation.[1]

References

  • Vertex Pharmaceuticals. (2000).[1][2] Process for the preparation of cis-2,6-dimethylpiperazine. DE19907829A1.[1][2] Link

  • J. Med. Chem. (1964).[1][2] Synthesis of cis-2,6-Dimethylpiperazine Derivatives. Journal of Medicinal Chemistry, 7(2), 241–242.[1][2] Link[1]

  • ChemScene. (2024).[1][2] Product Data: (2R,6R)-2,6-Dimethylpiperazine oxalate.[1][2][5] Link

  • ChemicalBook. (2024).[1][2] 2,6-Dimethylpiperazine Properties and Safety. Link

  • Sletten, E. (1970).[1][2] Conformation of Cyclic Dipeptides: Crystal Structure of 3,6-Dimethylpiperazine-2,5-dione. J. Am. Chem. Soc., 92(1), 172–177.[1][2] Link[1]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Dimethylpiperazine Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Forensic Toxicologists Focus: Differentiation of regioisomers (1,4- vs. 2,5- vs.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Forensic Toxicologists Focus: Differentiation of regioisomers (1,4- vs. 2,5- vs. 1,2-dimethylpiperazine) via EI-MS and Chemical Derivatization.

Executive Summary: The Isomer Challenge

Dimethylpiperazine (DMP) derivatives are critical scaffolds in drug development (e.g., as pharmacophores in antipsychotics) and industrial catalysis (e.g., polyurethane foam production). However, they present a significant analytical challenge: Regioisomerism .[1][2][3]

Isomers such as 1,4-dimethylpiperazine (1,4-DMP) and 2,5-dimethylpiperazine (2,5-DMP) share the same molecular weight (MW 114.19 Da) and similar polarity, making them difficult to distinguish by low-resolution mass spectrometry alone.

This guide provides a definitive technical comparison of their fragmentation behaviors and outlines a self-validating experimental protocol to unambiguously identify them using Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Comparison: Fragmentation Pathways

The differentiation of DMP isomers relies on the distinct stability of their carbocations formed via


-cleavage  and Ring Opening  under Electron Ionization (EI, 70 eV).
1,4-Dimethylpiperazine (N,N'-Dimethyl)[1][5][6]
  • Structure: Symmetric tertiary amine.[1][2][3] Both nitrogens are methylated.[1][2][3][4]

  • Fragmentation Trigger: Ionization of the lone pair on Nitrogen.[1][2][3]

  • Dominant Pathway:

    
    -cleavage of the ring C-C bond adjacent to the nitrogen, followed by hydrogen rearrangement.
    
  • Key Diagnostic Ions:

    • m/z 43 (Base Peak): Formed via complex ring fragmentation involving hydrogen transfer (

      
       variant or 
      
      
      
      ).[1][2][3]
    • m/z 42: Secondary peak (

      
       resonance form).
      
    • m/z 114 (M+): Distinct molecular ion, usually moderate intensity.[1][2][3]

2,5-Dimethylpiperazine (C-Methyl)[1][4]
  • Structure: Cyclic secondary amine.[1][2][3] Methyl groups are on the carbon backbone (

    
    -carbons).[1][2][3]
    
  • Fragmentation Trigger: Ionization of the secondary amine Nitrogen.[1][2][3]

  • Dominant Pathway:

    
    -cleavage preferentially loses the substituent on the 
    
    
    
    -carbon or triggers ring opening at the substituted carbon.[3][5]
  • Key Diagnostic Ions:

    • m/z 58 (Base Peak): Characteristic of amines with an

      
      -methyl group.[1][2][3] Corresponds to the fragment 
      
      
      
      (ethylidene iminium ion) formed after ring opening.[1][2][3]
    • m/z 44:

      
       (unsubstituted iminium).[1][2][3]
      
Summary of Diagnostic Ions
IsomerStructure TypeMolecular Ion (

)
Base Peak (100%)Secondary IonsKey Mechanism
1,4-DMP Tertiary Amine (Symmetric)m/z 114m/z 43 42, 70, 71Ring C-C cleavage
2,5-DMP Secondary Amine (C-Methyl)m/z 114m/z 58 44, 30

-Methyl cleavage

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, this protocol uses Chemical Derivatization as a binary decision gate.

  • Logic: 2,5-DMP contains secondary amines (derivatizable).[1][2][3] 1,4-DMP contains only tertiary amines (non-derivatizable).[1][3]

Reagents & Materials[2][3][4][8][9]
  • Solvent: Ethyl Acetate (HPLC Grade).[1][2][3]

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).[1][2][3]

  • Buffer: Carbonate buffer (pH 9.5).

Step-by-Step Methodology

Step 1: Liquid-Liquid Extraction (LLE) [3][6]

  • Alkalinize 1 mL of aqueous sample with 200 µL Carbonate buffer (pH > 9).

  • Add 2 mL Ethyl Acetate. Vortex for 2 minutes at 2000 RPM.[1][2][3]

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean vial.[1][2][3][6]

  • Split sample into two aliquots: Vial A (Underivatized) and Vial B (Derivatized).

Step 2: Derivatization (Vial B only)

  • Evaporate Vial B to dryness under Nitrogen stream at 40°C.

  • Reconstitute in 50 µL Ethyl Acetate + 50 µL TFAA.

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

Step 3: GC-MS Analysis

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.[1][2][3]

  • Inlet: 250°C, Splitless.

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    300°C (3 min).
  • MS Source: 230°C, EI mode (70 eV).

  • Scan Range: m/z 35–350.[1][2][3]

Data Interpretation & Visualization

Decision Logic for Identification

The following diagram illustrates the logical flow to distinguish the isomers based on the experimental data.

DMP_Identification Start Unknown DMP Isomer (MW 114) Step1 Analyze Underivatized (Vial A) Check Base Peak Start->Step1 Decision1 Base Peak? Step1->Decision1 Res_14 Suspect 1,4-DMP (N,N'-dimethyl) Decision1->Res_14 m/z 43 Res_25 Suspect 2,5-DMP (C-dimethyl) Decision1->Res_25 m/z 58 Step2 Analyze Derivatized (Vial B) Check for Mass Shift Res_14->Step2 Res_25->Step2 Decision2 Mass Shift Observed? Step2->Decision2 Confirm_14 CONFIRMED: 1,4-DMP (No Reaction with TFAA) Decision2->Confirm_14 No (M+ remains 114) Confirm_25 CONFIRMED: 2,5-DMP (Shift to MW 306 for Di-TFA) Decision2->Confirm_25 Yes (M+ shifts)

Figure 1: Decision tree for the differentiation of Dimethylpiperazine isomers combining spectral data and chemical reactivity.

Fragmentation Pathway Diagram

Understanding the origin of the base peaks is crucial for defending the identification.[1][2]

Fragmentation_Mechanism DMP25 2,5-Dimethylpiperazine (MW 114) Ion25 Radical Cation (N-ionization) DMP25->Ion25 Loss of C3H6N fragment Alpha25 Alpha Cleavage (Ring Opening) Ion25->Alpha25 Loss of C3H6N fragment Frag58 Base Peak m/z 58 [CH3-CH=NH2]+ Alpha25->Frag58 Loss of C3H6N fragment DMP14 1,4-Dimethylpiperazine (MW 114) Ion14 Radical Cation (N-ionization) DMP14->Ion14 Complex Rearrangement Alpha14 Alpha Cleavage (Ring C-C Break) Ion14->Alpha14 Complex Rearrangement Frag43 Base Peak m/z 43 [C2H5N]+ variant Alpha14->Frag43 Complex Rearrangement

Figure 2: Mechanistic divergence in fragmentation leading to distinct base peaks for 2,5-DMP and 1,4-DMP.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Piperazine, 1,4-dimethyl- (CAS 106-58-1).[1][3][7] NIST Chemistry WebBook.[1][2][3][8] [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Piperazine, 2,5-dimethyl- (CAS 106-55-8).[1][3][8][9] NIST Chemistry WebBook.[1][2][3][8] [Link]

  • PubChem. 1,4-Dimethylpiperazine Compound Summary (CID 7818).[1][2][3] National Library of Medicine.[1][2][3] [Link]

  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.[1][2][3] ResearchGate/Journal of Analytical Methods.[1][2][3] (Context on Piperazine Fragmentation). [Link]

Sources

Comparative

Comprehensive Guide: X-ray Diffraction (XRD) Characterization of Piperazine Salts

[1] Executive Summary The Piperazine Advantage in Solid-State Chemistry In pharmaceutical development, the selection of a counter-ion is a critical strategic decision. Piperazine ( ) distinguishes itself as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The Piperazine Advantage in Solid-State Chemistry In pharmaceutical development, the selection of a counter-ion is a critical strategic decision. Piperazine (


) distinguishes itself as a "privileged scaffold" due to its dual-nitrogen basicity (

,

), conformational rigidity (chair conformation), and ability to form both mono- and di-cationic salts.

This guide objectively compares the performance of piperazine salts against free bases and alternative salt forms (e.g., hydrochlorides), establishing X-ray Diffraction (XRD) not merely as a visualization tool, but as the primary validation gate for stoichiometry , proton transfer , and phase purity . While thermal methods (DSC) provide thermodynamic data, only XRD provides the definitive structural evidence required for regulatory filing and patent protection.

Part 1: The Piperazine Advantage & The Detection Challenge

Why Piperazine?

Piperazine is frequently selected to rescue "brick dust" candidates—drugs with poor aqueous solubility and high melting points. Unlike monovalent counter-ions (Na


, Cl

), piperazine’s ability to bridge two drug molecules (in a 2:1 stoichiometry) often results in unique crystal packing arrangements that disrupt stable, insoluble lattices.
The "Salt-Cocrystal Continuum" Challenge

A critical challenge in characterizing piperazine adducts is the "Grey Zone."[1] Because the second


 of piperazine (5.6) is moderate, the 

between the drug and the piperazine may fall below the classic threshold of 3.0 required for definitive salt formation.
  • Scenario A (Salt): Proton transfer occurs.[2] Ionic bonds form.

  • Scenario B (Co-crystal): No proton transfer. Hydrogen bonded network.

XRD is the adjudicator. While IR and Raman show carbonyl shifts, Single Crystal XRD (SC-XRD) directly measures the C-O vs. C-OH bond lengths and N-H geometry to confirm proton location, while Powder XRD (PXRD) provides the distinct "fingerprint" of the new phase.

Part 2: Comparative Analysis of Analytical Techniques

To validate a piperazine salt, one must triangulate data. The table below compares XRD’s performance against standard alternatives.

Table 1: Technique Performance Matrix for Piperazine Salts
FeaturePowder XRD (PXRD) DSC (Thermal) SS-NMR (Solid State) Raman Spectroscopy
Primary Utility Definitive Phase ID & CrystallinityMelting Point & PurityProton Transfer ConfirmationChemical Imaging & Homogeneity
Salt vs. Co-crystal High (distinct unit cell)Low (single endotherm for both)High (

N shifts are definitive)
Medium (Carbonyl shifts)
Polymorph Discrimination Superior (Unique 2

peaks)
Medium (Overlapping endotherms)High (distinct chemical environments)Medium (Broad bands)
Sample Destructiveness Non-Destructive DestructiveNon-DestructiveNon-Destructive
Throughput High (minutes/scan)MediumLow (hours/sample)High
Piperazine Specifics Detects "channel" hydrates common in piperazine saltsDehydration events can mask meltingResolves mono- vs. di-cationSensitive to ring breathing modes

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to minimize preferred orientation —a common artifact in piperazine salts, which often crystallize as needles or plates.

Workflow Visualization

The following diagram outlines the critical path from synthesis to decision, ensuring no false positives (e.g., physical mixtures) are advanced.

Piperazine_XRD_Workflow Synthesis Salt Synthesis (Solvent Evap / Grinding) Isolation Isolation & Drying (Avoid Hydrate Loss) Synthesis->Isolation Prep Sample Prep (Back-loading/Capillary) Isolation->Prep Scan PXRD Scan (2-40° 2θ) Prep->Scan Analysis Data Analysis (Rietveld/Indexing) Scan->Analysis Decision New Peaks? Analysis->Decision Result_Salt Valid Salt Phase Decision->Result_Salt Unique Pattern Result_Mix Physical Mixture (Reject) Decision->Result_Mix Sum of Reactants

Caption: Figure 1. Self-validating workflow for Piperazine salt characterization. Note the critical "Isolation" step to prevent dehydration of metastable piperazine hydrates.

Detailed Methodology
1. Sample Preparation (The Critical Step)

Piperazine salts frequently exhibit preferred orientation (non-random alignment of crystals). Standard top-loading holders often exacerbate this, leading to missing peaks and incorrect intensity ratios.

  • Protocol: Use the transmission geometry (capillary or foil) if possible. If using reflection geometry (standard flat plate), employ the back-loading technique :

    • Place the sample holder face down on a rough surface (glass slide with weighing paper).

    • Fill the cavity from the back.

    • Press the back-cap on.

    • Flip over. The surface is now flat but the particles are less aligned than if pressed from the top.

2. Instrument Configuration
  • Radiation: Cu K

    
     (
    
    
    
    Å).
  • Scan Range: 2° to 40° 2

    
    . (Piperazine salts often have large unit cells; crucial low-angle peaks occur below 10°).
    
  • Step Size: 0.02°.

  • Dwell Time: Minimum 1 second/step (or equivalent for PSD detectors).

3. Data Validation (The "Sum" Test)

To confirm a new phase:

  • Obtain PXRD of the Free Acid/Base (API).[3]

  • Obtain PXRD of pure Piperazine (Note: Piperazine is hygroscopic and may exist as a hexahydrate; ensure you have the reference for the form used).

  • Overlay the salt pattern with the API and Piperazine patterns.

  • Criterion: The salt pattern must exhibit new reflection peaks not present in either reactant. If the pattern is a linear superposition of API + Piperazine, synthesis failed.

Part 4: Product Performance Data (Piperazine vs. Alternatives)

The following data comparison illustrates why a researcher would choose a piperazine salt over a standard Hydrochloride (HCl) salt, and how XRD validates this choice.

Table 2: Comparative Performance Metrics
MetricFree Base (Drug X) HCl Salt Piperazine Salt XRD Evidence
Crystallinity HighVariable (often hygroscopic/amorphous)High Sharp Bragg peaks with low background (indicates long-range order).
Hygroscopicity LowHigh (deliquescent)Moderate/Low Stability of peak positions during variable-humidity XRD (VH-XRD).
Solubility (pH 6.8) < 0.01 mg/mL0.5 mg/mL (Common Ion Effect issues)2.5 mg/mL Disappearance of Free Base peaks; appearance of distinct salt lattice peaks.
Stability HighLow (prone to disproportionation)High No "Free Base" peaks appearing after 3 months at 40°C/75% RH.

Expert Insight: Piperazine salts often crystallize with the piperazine molecule located on a center of inversion (symmetry element). In XRD, this dictates specific extinction conditions and often leads to simpler, high-symmetry diffraction patterns compared to the lower-symmetry HCl salts.

Part 5: Logic & Troubleshooting

Distinguishing Salt from Co-crystal

When


 is between 0 and 3, use this logic tree.

Salt_Cocrystal_Logic Start Analyze Crystal Structure (SC-XRD or High-Res PXRD) Proton Proton Location Visible? Start->Proton BondLength Check C-O Bond Lengths (Carboxyl Group) Proton->BondLength No (PXRD only) Direct Locate H on N vs O Proton->Direct Yes (SC-XRD) Salt SALT (C-O bonds equal / H on N) BondLength->Salt Similar lengths (Delocalized) Cocrystal CO-CRYSTAL (C=O vs C-OH distinct / H on O) BondLength->Cocrystal Distinct lengths (Localized) Direct->Salt Direct->Cocrystal

Caption: Figure 2. Decision logic for classifying Piperazine adducts. Bond length analysis is the primary method when hydrogen atoms cannot be directly resolved.

Common Pitfalls
  • Piperazine Hexahydrate Interference: Piperazine is hygroscopic. If your synthesis solvent is wet, you may simply crystallize piperazine hexahydrate alongside your drug.

    • Check: Look for characteristic piperazine hexahydrate peaks at 2

      
      
      
      
      
      14.2°, 21.5°, and 28.2°
      .
  • Amorphous Halo: If the pattern shows a "halo" (broad hump), the salt formation may have failed to crystallize (common in rapid precipitation).

    • Remedy: Perform "slurry ripening." Suspend the amorphous solid in a solvent where it has low solubility and stir for 24-48 hours to induce lattice organization, then re-scan.

References

  • Sanphui, P., et al. (2014).[1] Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt.[1] IUCrJ.[1]

  • Childs, S. L., et al. (2007). The salt-cocrystal continuum: the influence of crystal structure on ionization state. Molecular Pharmaceutics.

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals.[4]

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry.

  • Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design.

Sources

Validation

Trans-2,6-dimethylpiperazine oxalate vs. hydrochloride salt stability comparison

As a Senior Application Scientist in solid-state chemistry and formulation, I frequently encounter the critical challenge of optimizing the physical properties of volatile or unstable amine scaffolds. Trans-2,6-dimethylp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state chemistry and formulation, I frequently encounter the critical challenge of optimizing the physical properties of volatile or unstable amine scaffolds. Trans-2,6-dimethylpiperazine is a highly valuable stereoisomer in medicinal chemistry and agrochemical synthesis. However, unlike its thermodynamically favored cis-counterpart, the trans-isomer presents unique handling challenges in its free base form, including a propensity for atmospheric moisture absorption and carbon dioxide sequestration [1].

To transform this reactive liquid/low-melting solid into a viable pharmaceutical intermediate or active pharmaceutical ingredient (API), salt screening is mandatory. In this technical guide, we will objectively evaluate and compare the two most common salt forms—the hydrochloride (HCl) and the oxalate —focusing on their stability, hygroscopicity, and solid-state mechanics.

Mechanistic Causality: Why Counterion Selection Matters

The piperazine ring contains two basic secondary nitrogen atoms (pKa ~5.35 and 9.73 at 25 °C) [4]. When exposed to ambient air, the free base readily absorbs water and


 to form carbamates and hexahydrates [4].

The Hydrochloride Salt (HCl): Forming a dihydrochloride salt (


) protonates both nitrogen centers. While the highly electronegative chloride ions create a highly water-soluble matrix [3], they also possess a high affinity for ambient moisture. The relatively small ionic radius of chloride fails to create a tightly packed, hydrophobic crystal lattice, leaving interstitial spaces where water molecules can easily intercalate. Consequently, piperazine hydrochlorides are notoriously hygroscopic, often leading to deliquescence and caking during prolonged storage[2].

The Oxalate Salt: Oxalic acid (a dicarboxylic acid) interacts with the diamine to form a highly ordered, polymeric hydrogen-bonded network. The oxalate dianion acts as a bridge between multiple trans-2,6-dimethylpiperazinium cations. This extensive intermolecular cross-linking significantly increases the crystal lattice energy. A higher lattice energy directly translates to a higher melting point, drastically reduced aqueous solubility, and a robust defense against atmospheric moisture penetration.

G Humid High Relative Humidity (>75% RH) node_HCl Hydrochloride Salt Humid->node_HCl node_Ox Oxalate Salt Humid->node_Ox Mech_HCl Weak Lattice Energy Water Intercalation node_HCl->Mech_HCl Mech_Ox Strong H-Bond Network Moisture Exclusion node_Ox->Mech_Ox Deg_HCl Deliquescence & Caking (Physical Instability) Mech_HCl->Deg_HCl Deg_Ox Free-Flowing Powder (Solid-State Stability) Mech_Ox->Deg_Ox

Mechanistic pathway of moisture-induced physical changes in piperazine salts.

Quantitative Data Comparison

The following table summarizes the physicochemical performance of both salts based on standardized solid-state characterization workflows.

ParameterTrans-2,6-dimethylpiperazine DihydrochlorideTrans-2,6-dimethylpiperazine Oxalate
Stoichiometry 1:2 (Base:Acid)1:1 (Polymeric chain formation)
Hygroscopicity (at 75% RH) High (>15% weight gain, deliquescent)Low (<0.5% weight gain, stable)
Aqueous Solubility (25°C) > 500 mg/mL (Freely soluble)< 50 mg/mL (Sparingly soluble)
Thermal Stability (DSC) Broad endotherm (hydrate loss) before meltSharp melting endotherm (>200°C)
Handling Characteristics Prone to clumping; requires desiccationFree-flowing powder; easy to weigh
Primary Application IV formulations requiring high solubilityBulk storage, oral solid dosage forms

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these salts must rely on self-validating workflows. Below are the step-by-step methodologies used to synthesize and evaluate the stability of these compounds.

Protocol A: Controlled Salt Crystallization

Objective: To isolate phase-pure crystalline salts while preventing premature hydration.

  • Free Base Preparation: Dissolve 10.0 g of trans-2,6-dimethylpiperazine free base in 100 mL of anhydrous ethanol under an inert nitrogen atmosphere to prevent

    
     sequestration.
    
  • Acid Addition (Bifurcated Workflow):

    • For Hydrochloride: Slowly bubble anhydrous

      
       gas (or add a stoichiometric equivalent of 
      
      
      
      in dioxane) into the solution at 0–5 °C. Avoid aqueous
      
      
      to prevent immediate hydrate formation.
    • For Oxalate: Add a stoichiometric equivalent of anhydrous oxalic acid dissolved in 50 mL of warm methanol.

  • Crystallization: Allow the solutions to stir for 2 hours. The oxalate will precipitate rapidly due to its low solubility. The HCl salt may require the addition of an anti-solvent (e.g., diethyl ether) to force precipitation.

  • Isolation: Filter the precipitates under a nitrogen blanket, wash with cold anhydrous ether, and dry in a vacuum oven at 50 °C for 24 hours.

Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: To empirically quantify moisture uptake and validate the lattice energy hypothesis.

  • Sample Loading: Load 10–20 mg of the dried salt into the microbalance pan of a DVS instrument.

  • Equilibration: Hold the sample at 0% Relative Humidity (RH) at 25 °C until the mass change is less than 0.002% per minute (establishes the dry baseline).

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90%. Hold at each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements.

  • Data Analysis: A hysteresis loop in the HCl salt data will validate that moisture is trapped within the crystal lattice (hydrate formation), whereas the oxalate salt will show a flat, reversible isotherm, proving its resistance to moisture.

G FB Trans-2,6-Dimethylpiperazine (Free Base) HCl Anhydrous HCl (Ethanol/Ether) FB->HCl Ox Oxalic Acid (Methanol) FB->Ox HCl_Salt Hydrochloride Salt (High Solubility) HCl->HCl_Salt Ox_Salt Oxalate Salt (High Stability) Ox->Ox_Salt DVS Dynamic Vapor Sorption (Hygroscopicity Test) HCl_Salt->DVS HPLC HPLC Analysis (Chemical Purity) HCl_Salt->HPLC Ox_Salt->DVS Ox_Salt->HPLC Result Optimal Formulation Selection DVS->Result HPLC->Result

Workflow for the synthesis and stability validation of trans-2,6-dimethylpiperazine salts.

Conclusion & Application Strategy

The choice between the oxalate and hydrochloride salt of trans-2,6-dimethylpiperazine represents a classic trade-off between solubility and stability.

If your downstream application requires rapid dissolution in aqueous media (e.g., parenteral drug delivery or aqueous biological assays), the hydrochloride salt is necessary[3]. However, you must implement strict environmental controls (desiccators, humidity-controlled manufacturing suites) to prevent caking and degradation.

Conversely, if the goal is long-term bulk storage, use as a stable synthetic intermediate, or formulation into a solid oral dosage form, the oxalate salt is vastly superior. Its highly ordered, hydrogen-bonded crystal lattice provides exceptional thermal stability and renders it practically immune to ambient humidity fluctuations [2].

References

  • Piperazine dihydrochloride - Solubility of Things. Solubility of Things. [Link]

  • Piperazine - Wikipedia. Wikipedia. [Link]

Safety & Regulatory Compliance

Safety

Trans-2,6-dimethylpiperazine oxalate proper disposal procedures

The following guide details the operational safety and disposal protocols for Trans-2,6-dimethylpiperazine oxalate . Part 1: Executive Safety Summary (Immediate Action) Status: Hazardous Chemical Waste (Irritant/Corrosiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for Trans-2,6-dimethylpiperazine oxalate .

Part 1: Executive Safety Summary (Immediate Action)

Status: Hazardous Chemical Waste (Irritant/Corrosive Potential) Urgency: Standard Operational Procedure (SOP) applies unless spilled.[1]

ParameterCritical Data
CAS Number 402832-69-3 (Generic/Isomer specific variants may apply)
Signal Word WARNING
Primary Hazards Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2]
Incompatibilities Strong Oxidizers, Nitrosating Agents (Nitrites), Calcium-rich solutions.
Disposal Method High-Temperature Incineration (via approved vendor).[1]
Drain Disposal STRICTLY PROHIBITED.

Part 2: Chemical Profile & Hazard Logic

To ensure safety, you must understand the nature of the waste you are handling.[1] This section explains the "Why" behind the protocols.

The Nitrosamine Hazard (Critical Segregation)

Piperazine derivatives, including trans-2,6-dimethylpiperazine, are secondary amines.[1] In the presence of nitrosating agents (e.g., sodium nitrite, nitrous acid, or nitric oxide donors), they can undergo N-nitrosation to form nitrosamines , which are potent carcinogens.[1]

  • Operational Rule: NEVER dispose of this substance in the same waste stream as nitrites, nitrates, or strong acids that may generate nitrous acid.[1]

The Oxalate Trap (Solubility & Clogging)

While piperazine salts are generally water-soluble, the oxalate counter-ion presents a specific logistical risk.[1] Oxalate ions (


) react avidly with divalent cations, particularly Calcium (

), to form Calcium Oxalate , an extremely insoluble precipitate.[1]
  • Operational Rule: Do not mix liquid waste containing this substance with cell culture media (often high in

    
    ), tap water, or PBS containing Calcium/Magnesium.[1] This will cause precipitation that clogs waste lines and incinerator nozzles.[1]
    

Part 3: Pre-Disposal Logistics

Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1] Glass is acceptable but poses a breakage risk.[1]

  • Liquid Waste: HDPE carboys.[1] Ensure the cap has a chemically resistant liner (PTFE/Teflon).[1]

Labeling Requirements

Standard "Hazardous Waste" labels must be applied before the first drop of waste enters the container.[1]

  • Constituents: Explicitly list "Trans-2,6-dimethylpiperazine oxalate".

  • Hazard Checkboxes: Mark "Irritant" and "Toxic".[1]

Part 4: Disposal Workflows (Step-by-Step)

Workflow A: Solid Waste (Pure Substance/Spill Debris)

Applicable for: Expired reagents, contaminated gloves, weighing boats, and spill cleanup materials.[1]

  • Segregation: Ensure no oxidizers or sharps are in the solid waste container.[1]

  • Containment: Double-bag the solid waste in 6-mil polyethylene bags if placing in a drum, or place directly into a screw-top HDPE jar.

  • Sealing: Tightly close the container. Tape the lid if transporting through public corridors.[1]

  • Handoff: Transfer to the institutional EHS (Environmental Health & Safety) team for Incineration .

Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: Reaction solvents containing the salt.[1]

  • pH Check: Ensure the waste stream is not extremely acidic (< pH 2) or basic (> pH 12) unless your facility has specific carboys for corrosive waste.[1] Neutral pH (5-9) is preferred to minimize container stress.[1]

  • Solvent Compatibility: Confirm the solvent (e.g., Methanol, DCM) is compatible with the carboy material.[1]

  • Precipitation Check: Visually inspect for solids.[1] If solids are present, filter the waste or designate it as "Sludge/Solid" waste to prevent clogging pumping equipment at the disposal facility.[1]

  • Handoff: Transfer for Fuel Blending/Incineration .

Visual Decision Logic

DisposalWorkflow Start Waste Generation: Trans-2,6-dimethylpiperazine oxalate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid SolidCont Container: HDPE Wide-Mouth Jar Solid->SolidCont Incinerate Disposal Method: High-Temp Incineration SolidCont->Incinerate NitriteCheck Contains Nitrites/Nitrates? Liquid->NitriteCheck CaCheck Contains Calcium (Ca2+)? NitriteCheck->CaCheck No Segregate CRITICAL STOP: Segregate Immediately. Risk of Carcinogenic Nitrosamines. NitriteCheck->Segregate Yes PrecipRisk Precipitation Risk: Filter solids or use Sludge Waste Stream CaCheck->PrecipRisk Yes (Media/Tap Water) LiquidCont Container: Solvent Waste Carboy (HDPE) CaCheck->LiquidCont No PrecipRisk->LiquidCont LiquidCont->Incinerate

Figure 1: Decision matrix for the safe segregation and disposal of Trans-2,6-dimethylpiperazine oxalate, highlighting critical chemical incompatibility checkpoints.

Part 5: Emergency Procedures

Accidental Spills (Solid)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If dust is generated, use an N95 or P100 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.[1]

  • Cleanup: Sweep up carefully using a dustpan or scoop.[1] Do not vacuum unless using a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]

  • Decontamination: Wipe the surface with water followed by a mild detergent.[1]

  • Disposal: Place all cleanup materials into the Solid Waste container.

Exposure Response
  • Skin Contact: Brush off loose particles.[1] Wash with soap and plenty of water for 15 minutes.[1][3]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4][5][6] Remove contact lenses if present.[1][2][3][4][5][6][7][8][9][10] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773887, 2,6-Dimethylpiperazine.[1] Retrieved from [Link][1]

  • World Health Organization (2002). Concise International Chemical Assessment Document 43: N-Nitrosodimethylamine.[1] (Reference for Nitrosamine formation mechanism). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link][1]

Sources

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